molecular formula C19H22N2O4 B1163077 11-Hydroxygelsenicine CAS No. 1195760-68-9

11-Hydroxygelsenicine

Numéro de catalogue: B1163077
Numéro CAS: 1195760-68-9
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

11-Hydroxygelsenicine is a useful research compound. Its molecular formula is C19H22N2O4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-3-14-11-7-17-19(8-15(20-14)12(11)9-25-17)13-5-4-10(22)6-16(13)21(24-2)18(19)23/h4-6,11-12,15,17,22H,3,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUAITOHPKQHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

11-Hydroxygelsenicine: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 11-Hydroxygelsenicine, a naturally occurring monoterpenoid indole (B1671886) alkaloid. The document details its natural sources, comprehensive isolation and purification protocols, and methods for its characterization, designed to support research and development in medicinal chemistry and pharmacology.

Introduction

This compound is a member of the gelsedine-type alkaloids, a class of structurally complex and biologically active compounds found in the plant genus Gelsemium. These plants, notoriously toxic, have also been a source of compounds with potential therapeutic applications. This guide focuses on the scientific methodologies for accessing this compound from its natural sources for further investigation.

Natural Sources

The primary natural source of this compound is the plant species Gelsemium elegans, a flowering plant native to Southeast Asia. While other species in the genus, such as Gelsemium sempervirens (Carolina jessamine) and Gelsemium rankinii (swamp jessamine), are known to produce a variety of alkaloids, the presence and concentration of this compound are most prominently documented in G. elegans. Different parts of the plant, including the roots, stems, and leaves, contain a complex mixture of alkaloids, from which this compound must be isolated.

Isolation and Purification Protocols

The isolation of this compound from Gelsemium elegans is a multi-step process involving extraction, acid-base partitioning, and chromatographic separation. The following protocols are compiled from methodologies reported for the isolation of alkaloids from this genus.

General Alkaloid Extraction

A standard approach for the initial extraction of the total alkaloid fraction from the plant material is as follows:

  • Plant Material Preparation: Air-dried and powdered plant material (e.g., roots and stems of Gelsemium elegans) is the starting point.

  • Maceration and Extraction: The powdered material is macerated with a polar solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 3 x 72 hours) to ensure exhaustive extraction.

  • Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl) and filtered.

    • The acidic solution, containing the protonated alkaloids, is washed with a non-polar solvent (e.g., ethyl acetate (B1210297) or chloroform) to remove neutral and acidic compounds.

    • The pH of the aqueous layer is then adjusted to alkaline (pH 9-10) using a base such as ammonium (B1175870) hydroxide.

    • The free alkaloids are then extracted from the basified aqueous solution with a non-polar solvent (e.g., chloroform (B151607) or dichloromethane).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude total alkaloid fraction.

Chromatographic Purification

The crude alkaloid mixture is a complex blend of structurally similar compounds. Therefore, chromatographic techniques are essential for the isolation of pure this compound.

3.2.1. Column Chromatography:

A common primary purification step involves column chromatography over silica (B1680970) gel or alumina.

  • Stationary Phase: Silica gel (200-300 mesh) is typically used.

  • Mobile Phase: A gradient elution system is employed, starting with a less polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (e.g., starting from 100:0 and gradually increasing the methanol concentration).

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualization reagent (e.g., Dragendorff's reagent for alkaloids). Fractions containing compounds with similar TLC profiles are combined.

3.2.2. High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC):

For final purification to obtain high-purity this compound, more advanced chromatographic techniques are necessary.

  • Preparative HPLC: Reversed-phase (C18) columns are often used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid or trifluoroacetic acid, in an isocratic or gradient elution mode.

  • HSCCC: This technique has been successfully applied for the separation of other Gelsemium alkaloids. A suitable two-phase solvent system, for instance, composed of chloroform-methanol-hydrochloric acid, could be optimized for the separation of this compound. For example, a system of chloroform-methanol-0.1 mol/L hydrochloric acid (4:4:2, v/v/v) has been used for the separation of gelsenicine and gelsevirine.

The general workflow for the isolation and purification of this compound is illustrated in the following diagram:

Isolation_Workflow Start Dried & Powdered Gelsemium elegans Plant Material Extraction Methanol or Ethanol Extraction Start->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 AcidBase Acid-Base Partitioning Concentration1->AcidBase CrudeAlkaloids Crude Total Alkaloid Fraction AcidBase->CrudeAlkaloids ColumnChrom Column Chromatography (Silica Gel) CrudeAlkaloids->ColumnChrom Fractions Combined Fractions ColumnChrom->Fractions FinalPurification Final Purification (Prep-HPLC or HSCCC) Fractions->FinalPurification PureCompound Pure this compound FinalPurification->PureCompound

General workflow for the isolation and purification of this compound.

Characterization Data

The structural elucidation and confirmation of isolated this compound are performed using a combination of spectroscopic techniques.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

ParameterValue
Molecular Formula C₁₉H₂₂N₂O₄
Exact Mass 342.1580
Key MS/MS Fragments m/z 312, 108
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Expected signals would include those for aromatic protons, olefinic protons, methoxy (B1213986) groups, and various aliphatic protons within the complex polycyclic ring system.

¹³C NMR: The spectrum would show signals corresponding to the 19 carbon atoms in the molecule, including those of the indole ring, the oxepane (B1206615) ring, the ethyl group, and the methoxy group.

Quantitative Data

Currently, there is a lack of specific published data on the quantitative yield of this compound from Gelsemium elegans. The concentration of individual alkaloids in the plant can vary significantly depending on the plant part, geographical location, and harvest time. However, a study on the distribution of major alkaloids in G. elegans provides some context for the relative abundance of different alkaloid types.

AlkaloidPlant PartConcentration (µg/g)
GelsenicineLeaves155.1
GelsenicineRootsNot specified
GelsenicineStemsNot specified

Note: This table provides data for a related compound, gelsenicine, to give a general idea of alkaloid concentrations. Specific yield data for this compound is a key area for future research.

Conclusion

This technical guide outlines the current knowledge on the natural sources and isolation of this compound. While the primary source is well-established as Gelsemium elegans, detailed and optimized isolation protocols with quantitative yield data remain to be fully documented in publicly accessible literature. The methodologies presented here provide a solid foundation for researchers to develop and refine procedures for obtaining this and other related alkaloids for further chemical and pharmacological studies. The complex structure and potent bioactivity of this compound make it a compound of significant interest for drug discovery and development.

Unveiling 14-Hydroxygelsenicine: A Technical Guide to its Discovery, History, and Scientific Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the monoterpenoid indole (B1671886) alkaloid, 14-Hydroxygelsenicine. Initially miscited in some contexts as 11-Hydroxygelsenicine, this document clarifies the correct nomenclature and delves into the scientific understanding of this potent natural product. Found within the perennial vine Gelsemium elegans, a plant with a long history in traditional Chinese medicine for treating various ailments, 14-Hydroxygelsenicine has emerged as a molecule of significant interest due to its pronounced biological activities, including potent neurotoxicity and promising antitumor effects. This guide consolidates the current knowledge on its discovery, structural elucidation, synthesis, and pharmacological properties, presenting detailed experimental protocols and quantitative data to support further research and development endeavors in the fields of pharmacology and medicinal chemistry.

Discovery and History

14-Hydroxygelsenicine is a naturally occurring gelsedine-type indole alkaloid isolated from Gelsemium elegans Benth., a plant belonging to the Gelsemiaceae family.[1][2] This plant, native to Southeast Asia and China, is known in traditional Chinese medicine as "Gou Wen" or "Duan Chang Cao" (literally "heartbreak grass") and has been used for centuries to treat conditions such as skin ulcers, pain, and even cancer.[1][2] However, Gelsemium elegans is also notoriously toxic, a property attributed to its complex mixture of alkaloids.

The discovery and structural elucidation of its alkaloid constituents, including 14-Hydroxygelsenicine, have been the subject of extensive phytochemical investigations. These studies have revealed a rich diversity of over 100 monoterpenoid indole alkaloids within the plant.[3] The initial identification and characterization of 14-Hydroxygelsenicine were achieved through meticulous extraction and isolation procedures, followed by spectroscopic analysis.

Chemical Structure

The definitive structure of 14-Hydroxygelsenicine was established through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed through total synthesis. It possesses a complex, cage-like architecture characteristic of the gelsedine-type alkaloids.

Table 1: Chemical and Physical Properties of 14-Hydroxygelsenicine

PropertyValueReference(s)
Molecular Formula C₁₉H₂₂N₂O₄[4]
Molecular Weight 342.39 g/mol [4]
CAS Number 114027-39-3[1]
Appearance Amorphous powder[5]

Spectroscopic Data

The structural elucidation of 14-Hydroxygelsenicine relies heavily on its characteristic spectroscopic signatures.

Table 2: Spectroscopic Data for 14-Hydroxygelsenicine

Spectroscopic Technique Key Data and Observations Reference(s)
¹H-NMR (Proton NMR) Specific chemical shifts and coupling constants for the protons in the molecule, confirming the connectivity and stereochemistry of the complex ring system. Detailed data is often found in the supporting information of total synthesis publications.[6][7]
¹³C-NMR (Carbon-13 NMR) Characteristic signals for the 19 carbon atoms, including those of the indole nucleus, the oxepane (B1206615) ring, and the ethyl side chain.[6][7]
Mass Spectrometry (MS) The protonated molecule [M+H]⁺ is observed, confirming the molecular weight. Fragmentation patterns provide further structural information.[8]
Infrared (IR) Spectroscopy Absorption bands corresponding to functional groups such as hydroxyl (-OH), carbonyl (C=O), and N-H bonds.[6]
Ultraviolet (UV) Spectroscopy Absorption maxima characteristic of the oxindole (B195798) chromophore.[5]

Experimental Protocols

Isolation from Gelsemium elegans

The following is a generalized protocol based on common phytochemical extraction and isolation techniques for alkaloids.

Workflow for Isolation of 14-Hydroxygelsenicine

G plant Dried & Powdered Gelsemium elegans extraction Maceration with Methanol plant->extraction acid_base Acid-Base Partitioning (e.g., HCl and NH4OH) extraction->acid_base crude Crude Alkaloid Extract acid_base->crude chromatography Column Chromatography (Silica Gel) crude->chromatography fractions Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure Pure 14-Hydroxygelsenicine hplc->pure

Caption: General workflow for the isolation of 14-Hydroxygelsenicine.

Detailed Methodology:

  • Extraction: Dried and powdered plant material of Gelsemium elegans is subjected to exhaustive extraction with a polar solvent, typically methanol, at room temperature or under reflux.[9]

  • Acid-Base Partitioning: The resulting crude extract is dissolved in an acidic aqueous solution (e.g., 1 M HCl) to protonate the alkaloids, making them water-soluble. This solution is then washed with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral and acidic impurities. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, which are subsequently extracted into a chlorinated solvent like dichloromethane (B109758) or chloroform.[10]

  • Chromatographic Separation: The crude alkaloid mixture is subjected to multiple rounds of column chromatography on silica (B1680970) gel, using a gradient elution system of increasing polarity (e.g., chloroform-methanol mixtures).[9]

  • Purification: Fractions containing 14-Hydroxygelsenicine are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[11]

Total Synthesis of (-)-14-Hydroxygelsenicine

The total synthesis of (-)-14-Hydroxygelsenicine has been achieved, providing not only confirmation of its structure but also a route to produce the molecule and its analogs for further study. A key feature of the synthesis is the construction of the complex polycyclic core.

Retrosynthetic Analysis of (-)-14-Hydroxygelsenicine

G target (-)-14-Hydroxygelsenicine intermediate1 Key Intermediate A (Oxabicyclo[3.2.2]nonane core) target->intermediate1 Late-stage functionalization intermediate2 Key Intermediate B (Spiro-oxindole moiety) intermediate1->intermediate2 Key Cyclization starting_materials Simpler Chiral Starting Materials intermediate2->starting_materials Multi-step synthesis

Caption: A simplified retrosynthetic approach to (-)-14-Hydroxygelsenicine.

Detailed Methodology (Conceptual):

The synthesis is a multi-step process that involves the stereoselective formation of the intricate ring system. A representative synthetic approach involves:

  • Construction of the Spiro-oxindole Moiety: Building the core spirocyclic system containing the oxindole ring from simpler acyclic or monocyclic precursors.

  • Formation of the Oxabicyclo[3.2.2]nonane Core: A key strategic challenge is the diastereoselective construction of this bridged ether system.

  • Late-Stage Functionalization: Introduction of the hydroxyl group at the C-14 position and the ethyl group at C-20.

For detailed, step-by-step experimental procedures, including reagent quantities, reaction conditions, and purification methods, readers are directed to the supporting information of the primary literature on the total synthesis of (-)-14-Hydroxygelsenicine.[3][6]

Biological Activity and Mechanism of Action

14-Hydroxygelsenicine exhibits a range of potent biological activities, primarily neurotoxicity and antitumor effects.

Neurotoxicity

The high toxicity of Gelsemium elegans is largely attributed to its gelsedine-type alkaloids, with 14-Hydroxygelsenicine being a significant contributor.

Table 3: Neurotoxicity Data for 14-Hydroxygelsenicine

Parameter Value Species Route of Administration Reference(s)
LD₅₀ (Lethal Dose, 50%) 0.185 mg/kgMouseIntraperitoneal[12]
LD₅₀ (Female) 0.125 mg/kgMouseOral[1]
LD₅₀ (Male) 0.295 mg/kgMouseOral[1]

The neurotoxic effects are primarily mediated through its interaction with the γ-aminobutyric acid (GABA) system, the major inhibitory neurotransmitter system in the central nervous system.[1][13] 14-Hydroxygelsenicine acts as a positive allosteric modulator of the GABA-A receptor, enhancing the binding of GABA.[1] This leads to an increased influx of chloride ions into neurons, causing hyperpolarization and a decrease in neuronal excitability, ultimately resulting in respiratory depression and death.[1]

Proposed Mechanism of Neurotoxicity

G cluster_neuron Postsynaptic Neuron gaba_receptor GABA-A Receptor cl_channel Chloride Ion Channel (Closed) cl_channel_open Chloride Ion Channel (Open) gaba_receptor->cl_channel_open Opens Channel hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) cl_channel_open->hyperpolarization Increased Cl- Influx Respiratory Depression Respiratory Depression hyperpolarization->Respiratory Depression Leads to gaba GABA gaba->gaba_receptor Binds hge 14-Hydroxygelsenicine hge->gaba_receptor Enhances GABA Binding

Caption: Enhancement of GABAergic inhibition by 14-Hydroxygelsenicine.

Antitumor Activity

14-Hydroxygelsenicine has demonstrated promising antitumor properties by inducing apoptosis in cancer cells and inhibiting their growth and proliferation.[1] One of the proposed mechanisms for its anticancer effect is the interference with the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[1]

Table 4: Antitumor Activity of Gelsemium elegans Extracts

Cell Line IC₅₀ (µg/mL) Compound/Extract Reference(s)
K562 (Leukemia)57.02 µM (for a related compound)Gelselegandine G[14]
A549 (Lung), P388 (Leukemia), HL-60 (Leukemia), BEL-7402 (Liver)Cytotoxic activity observedGelsebanine[5]

Note: Specific IC₅₀ values for 14-Hydroxygelsenicine against a broad panel of cancer cell lines are not extensively reported in the readily available literature. The data presented here for related compounds and extracts indicates the potential of this class of alkaloids.

Pharmacokinetics

Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion of 14-Hydroxygelsenicine.

Table 5: Pharmacokinetic Parameters of 14-Hydroxygelsenicine

Parameter Value Species Route of Administration Reference(s)
Bioavailability ~55%Not specifiedOral[1]
**Elimination Half-life (t₁/₂) **7-12 hoursNot specifiedNot specified[1]
Cmax (Female Rats) Higher than malesRatOral[1]
AUC (Female Rats) Higher than malesRatOral[1]

The metabolism of 14-Hydroxygelsenicine primarily occurs in the liver, with the main pathways being hydroxylation, reduction, N-demethylation, and glucuronidation, catalyzed mainly by the cytochrome P450 enzyme CYP3A4.[1] The compound is known to cross the blood-brain barrier.[1]

Conclusion

14-Hydroxygelsenicine is a structurally complex and biologically potent indole alkaloid from Gelsemium elegans. Its discovery and history are intertwined with the traditional use and notorious toxicity of its plant source. Modern scientific investigation has elucidated its structure, enabled its total synthesis, and begun to unravel its mechanisms of action. The dual nature of 14-Hydroxygelsenicine, exhibiting both high toxicity and potential therapeutic benefits, particularly in oncology, makes it a compelling subject for further research. This technical guide serves as a foundational resource for scientists and researchers, providing the necessary data and protocols to advance the understanding and potential applications of this fascinating natural product. Further studies are warranted to fully characterize its pharmacological profile and to explore the development of analogs with improved therapeutic indices.

References

An In-depth Technical Guide to 11-Hydroxygelsenicine (Assumed 14-Hydroxygelsenicine)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates that "11-Hydroxygelsenicine" may be a typographical error, as the prominently documented and researched compound with a similar name is 14-Hydroxygelsenicine . This guide will proceed under the assumption that the intended topic is 14-Hydroxygelsenicine, a notable indole (B1671886) alkaloid with significant biological activities.

Introduction

14-Hydroxygelsenicine is a naturally occurring monoterpenoid indole alkaloid found in plants of the Gelsemium genus, particularly Gelsemium elegans.[1] This compound belongs to the gelsedine-type alkaloids and is characterized by a complex polycyclic structure.[1] Historically, extracts of Gelsemium have been used in traditional medicine for various ailments, but their toxicity has limited their therapeutic application. Modern research has focused on isolating and characterizing individual alkaloids like 14-Hydroxygelsenicine to understand their pharmacological properties and potential as therapeutic agents, particularly in the fields of oncology and neuroscience.

Chemical Structure and Properties

The chemical structure of 14-Hydroxygelsenicine is intricate, featuring a spiro-oxindole core fused to a cage-like ether and a piperidine (B6355638) ring. Its systematic IUPAC name is (1'R,5'S,11'S,12'R,13'R)-5'-ethyl-1-methoxy-1',11',12',13'-tetrahydro-spiro[indole-3,10'-[2][3]methano[4][5]oxazocino[3,4-a]pyridine]-2-one.

Chemical Structure
Chemical Structure of 14-Hydroxygelsenicine

Figure 1. 2D Chemical Structure of 14-Hydroxygelsenicine.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₉H₂₂N₂O₄[4]
Molar Mass 342.395 g/mol [4]
Appearance White, amorphous powder[6]
Density (predicted) 1.53±0.1 g/cm³[4]
Boiling Point (predicted) 570.3±50.0 °C at 760 mmHg[4]
Melting Point Data not available-
Solubility Data not available-
pKa (predicted) Data not available-

Experimental Protocols

This section details generalized experimental protocols for the isolation, characterization, and biological evaluation of 14-Hydroxygelsenicine, based on methods reported for Gelsemium alkaloids.

Isolation and Purification

A common method for the isolation of 14-Hydroxygelsenicine from Gelsemium elegans involves a combination of chromatographic techniques.[7][8][9]

Protocol: Isolation of 14-Hydroxygelsenicine

  • Extraction:

    • Air-dried and powdered plant material (e.g., stems and leaves of G. elegans) is extracted exhaustively with an organic solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

    • The combined extracts are concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Extraction:

    • The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and filtered.

    • The acidic solution is then washed with a non-polar solvent like ethyl acetate (B1210297) to remove neutral and acidic compounds.

    • The aqueous layer is basified with a base (e.g., NH₄OH) to a pH of 9-10 and then extracted with a chlorinated solvent such as dichloromethane (B109758) or chloroform (B151607) to obtain the crude alkaloid fraction.

  • Chromatographic Purification:

    • High-Speed Counter-Current Chromatography (HSCCC): The crude alkaloid extract is first subjected to HSCCC for preliminary separation. A suitable two-phase solvent system, for example, n-hexane-ethyl acetate-methanol-water, is used.[7]

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions from HSCCC containing 14-Hydroxygelsenicine are further purified by Prep-HPLC on a C18 column with a mobile phase gradient of acetonitrile (B52724) and water containing an additive like formic acid or triethylamine.[7][9]

    • The purity of the isolated compound is assessed by analytical HPLC.

Structural Characterization

The structure of the purified 14-Hydroxygelsenicine is confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) in a deuterated solvent such as chloroform-d (B32938) or methanol-d.

    • Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, are employed for the complete assignment of proton and carbon signals and to establish the connectivity of the molecule.[6]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), is used to determine the exact mass and elemental composition of the molecule.[6]

    • Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which can provide further structural information. For 14-hydroxygelsenicine, characteristic fragment ions would be monitored.[10]

Biological Activity Assays

The inhibitory effect of 14-Hydroxygelsenicine on the STAT3 signaling pathway can be assessed using the following methods.[5][11][12]

Protocol: Western Blot for Phospho-STAT3

  • Cell Culture and Treatment: Cancer cells with constitutively active STAT3 (e.g., U266 multiple myeloma cells) are cultured to 70-80% confluency. The cells are then treated with varying concentrations of 14-Hydroxygelsenicine for a specified period (e.g., 24 hours).

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

  • Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the ratio of phospho-STAT3 to total STAT3 indicates inhibition.

Protocol: STAT3 Luciferase Reporter Assay

  • Cell Transfection: Cells (e.g., HEK293T) are co-transfected with a STAT3-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Treatment and Stimulation: Transfected cells are treated with 14-Hydroxygelsenicine for a set time, followed by stimulation with a STAT3 activator like Interleukin-6 (IL-6).

  • Luciferase Assay: Cell lysates are prepared, and the activities of firefly and Renilla luciferase are measured using a dual-luciferase assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A reduction in normalized luciferase activity in treated cells compared to controls indicates inhibition of STAT3 transcriptional activity.

The effect of 14-Hydroxygelsenicine on osteoclast differentiation can be evaluated as follows.[13][14][15]

Protocol: TRAP Staining Assay

  • Cell Culture: Mouse bone marrow-derived macrophages (BMMs) are cultured in the presence of M-CSF (macrophage colony-stimulating factor).

  • Induction of Osteoclastogenesis: BMMs are stimulated with RANKL (receptor activator of nuclear factor-κB ligand) in the presence of various concentrations of 14-Hydroxygelsenicine for several days (e.g., 5-7 days).

  • TRAP Staining: The cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

  • Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts. A decrease in the number of osteoclasts in treated cultures indicates inhibition of osteoclastogenesis.

The interaction of 14-Hydroxygelsenicine with GABA-A receptors can be assessed using a competitive radioligand binding assay.[4][16][17]

Protocol: [³H]Muscimol Binding Assay

  • Membrane Preparation: Rat brain cortices are homogenized, and crude synaptic membranes are prepared by differential centrifugation.

  • Binding Assay: The prepared membranes are incubated with a fixed concentration of a radiolabeled GABA-A receptor agonist, such as [³H]muscimol, in the absence or presence of increasing concentrations of 14-Hydroxygelsenicine.

  • Separation and Quantification: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The specific binding of the radioligand is determined, and the IC₅₀ value for 14-Hydroxygelsenicine is calculated from the competition curve. This indicates the concentration of the compound required to inhibit 50% of the specific binding of the radioligand.

Biological Activities and Signaling Pathways

14-Hydroxygelsenicine exhibits a range of biological activities, including antitumor, anti-inflammatory, and neurotoxic effects. These activities are mediated through its interaction with specific cellular signaling pathways.

Antitumor Activity via STAT3 Inhibition

14-Hydroxygelsenicine has been shown to inhibit the proliferation of cancer cells by interfering with the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4] Constitutive activation of STAT3 is a hallmark of many cancers and promotes cell survival and proliferation. By inhibiting the phosphorylation and subsequent activation of STAT3, 14-Hydroxygelsenicine can downregulate the expression of STAT3 target genes involved in cell cycle progression and apoptosis, leading to tumor growth inhibition.[8][18]

STAT3_Inhibition cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus DNA DNA Dimer->DNA Binds Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) DNA->Gene_Expression Promotes Transcription Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation HGE 14-Hydroxygelsenicine HGE->pSTAT3 Inhibits

STAT3 signaling inhibition by 14-Hydroxygelsenicine.
Inhibition of Osteoclastogenesis

14-Hydroxygelsenicine has been found to inhibit osteoclast activity.[4] Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to bone loss in diseases like osteoporosis. The differentiation and activation of osteoclasts are primarily regulated by the RANKL/RANK signaling pathway. By interfering with this pathway, 14-Hydroxygelsenicine can reduce the formation of mature osteoclasts, thereby inhibiting bone resorption.[19][20]

Osteoclast_Inhibition RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB NF-κB TRAF6->NFkB MAPK MAPKs (e.g., JNK, p38) TRAF6->MAPK NFATc1 NFATc1 NFkB->NFATc1 Induces AP1 AP-1 (c-Fos/c-Jun) MAPK->AP1 AP1->NFATc1 Induces Osteoclast_Genes Osteoclast-specific Gene Expression NFATc1->Osteoclast_Genes Activates Differentiation Osteoclast Differentiation & Activation Osteoclast_Genes->Differentiation HGE 14-Hydroxygelsenicine HGE->Differentiation Inhibits

Inhibition of RANKL-induced osteoclastogenesis.
Neurotoxicity via GABA-A Receptor Modulation

14-Hydroxygelsenicine is known to exhibit neurotoxicity, which is attributed to its interaction with the GABAergic system.[4] It enhances the binding of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) to its receptor, the GABA-A receptor. This potentiation of GABAergic signaling leads to increased chloride ion influx into neurons, resulting in hyperpolarization and a decrease in neuronal excitability. At toxic doses, this can lead to respiratory depression and other neurological symptoms.[4]

GABA_Modulation GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Cl⁻ Channel GABA_A_Receptor->Chloride_Channel Opens Chloride_Influx Increased Cl⁻ Influx Chloride_Channel->Chloride_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability HGE 14-Hydroxygelsenicine HGE->GABA_A_Receptor Enhances Binding

Modulation of GABA-A receptor signaling.

Conclusion

14-Hydroxygelsenicine is a structurally complex and biologically active alkaloid with significant potential for drug development, particularly in the area of cancer therapy. Its ability to inhibit the STAT3 signaling pathway and osteoclastogenesis provides a strong rationale for further investigation. However, its neurotoxicity, mediated through the GABA-A receptor, presents a significant challenge that must be addressed through careful dose-response studies and potentially through the development of derivatives with an improved therapeutic index. This guide provides a foundational overview of the chemical and biological properties of 14-Hydroxygelsenicine, along with generalized protocols for its study, to aid researchers in this endeavor. Further research is required to fully elucidate its pharmacological profile and to determine its clinical viability.

References

The Biosynthesis of 11-Hydroxygelsenicine in Gelsemium: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gelsemium, a genus of flowering plants known for its complex and pharmacologically active monoterpenoid indole (B1671886) alkaloids (MIAs), produces a range of compounds with significant therapeutic potential. Among these, the gelsedine-type alkaloids, including 11-Hydroxygelsenicine, are of particular interest due to their potent biological activities. This technical guide provides a detailed overview of the proposed biosynthetic pathway of this compound, consolidating current scientific understanding derived from genomic studies, biomimetic synthesis, and characterization of related pathways. While the complete enzymatic sequence has not been fully elucidated in vitro, a robust hypothetical pathway can be constructed based on established initial steps in MIA biosynthesis and the identification of key enzyme families, such as Cytochrome P450 monooxygenases, that catalyze critical late-stage transformations. This document outlines the pathway from primary metabolites to this compound, details experimental protocols for enzyme discovery and characterization, and presents a framework for the quantitative analysis of this complex biosynthetic route.

The Proposed Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process originating from the general MIA pathway. The pathway can be broadly divided into two major stages: the formation of the core intermediate, strictosidine (B192452), and the subsequent, species-specific modifications leading to the diverse Gelsemium alkaloids.

Stage 1: Formation of Strictosidine

The initial steps of MIA biosynthesis are highly conserved among different plant species, including Gelsemium.[1][2] The pathway begins with the convergence of two primary metabolic routes: the shikimate pathway, which produces tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which produces the monoterpenoid secologanin.

  • Tryptophan Decarboxylation: The pathway is initiated by the enzyme Tryptophan Decarboxylase (TDC) , which catalyzes the decarboxylation of L-tryptophan to produce tryptamine.[1]

  • Strictosidine Synthesis: Tryptamine then undergoes a Pictet-Spengler condensation with secologanin, a reaction catalyzed by Strictosidine Synthase (STR) , to form strictosidine.[1][3] This molecule is the universal precursor for virtually all monoterpenoid indole alkaloids.[4]

  • Deglucosylation: The glucose moiety of strictosidine is removed by Strictosidine β-D-Glucosidase (SGD) , yielding the highly reactive strictosidine aglycone, which serves as a crucial branching point for various alkaloid scaffolds.[1][3]

Stage 2: Post-Strictosidine Diversification and the Proposed Formation of this compound

Following the formation of strictosidine aglycone, the biosynthetic pathway diverges significantly, leading to the formation of various skeletal types, including the sarpagine-, humantenine-, and ultimately, the gelsedine-type alkaloids.[2][5] The precise sequence and intermediates are the subject of ongoing research, but a plausible pathway can be proposed based on isolated alkaloids and biomimetic synthesis studies.

It is hypothesized that humantenine-type oxindole (B195798) alkaloids serve as the precursors to the gelsedine-type alkaloids.[2] A key transformation involves the oxidative cleavage of the C20-C21 bond of a gelselegine-type intermediate to form the gelsenicine scaffold.[2]

The final and critical step in the formation of this compound is the regioselective hydroxylation of gelsenicine at the C-11 position. This reaction is characteristic of late-stage modifications in alkaloid biosynthesis and is almost certainly catalyzed by a Cytochrome P450 monooxygenase (CYP450).[1][6] While the specific enzyme has not been isolated, the genome of Gelsemium sempervirens contains genes for CYP450s.[7] Specifically, evidence points to the existence of a "Rankinidine 11-hydroxylase," an uncharacterized CYP71-family enzyme that hydroxylates a related humantenine-type alkaloid at the same C-11 position.[1] This strongly suggests that a homologous CYP450 enzyme is responsible for the C-11 hydroxylation of gelsenicine.

The proposed terminal step is therefore:

Gelsenicine + O₂ + NADPH + H⁺ → this compound + NADP⁺ + H₂O (Catalyzed by a putative Gelsenicine 11-hydroxylase, likely a CYP450).

The following diagram illustrates the proposed biosynthetic pathway.

Gelsemium_Pathway cluster_strictosidine Strictosidine Formation Tryptophan L-Tryptophan TDC TDC Tryptophan->TDC Secologanin Secologanin STR STR Secologanin->STR Tryptamine Tryptamine Tryptamine->STR Strictosidine Strictosidine SGD SGD Strictosidine->SGD StrictosidineAglycone Strictosidine Aglycone MultiStep Multiple Enzymatic Steps StrictosidineAglycone->MultiStep HumantenineType Humantenine-type Intermediates Gelsenicine Gelsenicine HumantenineType->Gelsenicine (Biogenetic Conversion) G11H Putative Gelsenicine 11-Hydroxylase (CYP450) Gelsenicine->G11H Hydroxygelsenicine This compound TDC->Tryptamine STR->Strictosidine SGD->StrictosidineAglycone MultiStep->HumantenineType (to Oxindole Alkaloids) G11H->Hydroxygelsenicine

Caption: Proposed biosynthesis pathway of this compound from primary metabolites.

Quantitative Data

Currently, there is no published quantitative data regarding the enzyme kinetics of the final biosynthetic step to this compound or the in-planta concentrations of its direct precursors. The characterization of the putative Gelsenicine 11-Hydroxylase would require obtaining such data. The following table outlines the key parameters that would be determined.

ParameterDescriptionMethod of DeterminationTarget Value/Units
Substrate Specificity The range of alkaloid substrates the enzyme can hydroxylate.In vitro enzyme assays with analogsRelative Activity (%)
K_m (Gelsenicine) Michaelis constant; the substrate concentration at which the reaction rate is half of V_max.In vitro enzyme kinetics (LC-MS based)µM
V_max The maximum rate of the reaction when the enzyme is saturated with the substrate.In vitro enzyme kinetics (LC-MS based)nmol mg⁻¹ min⁻¹
k_cat Turnover number; the number of substrate molecules each enzyme site converts to product per unit time.Calculated from V_max and enzyme conc.s⁻¹
k_cat / K_m Catalytic efficiency of the enzyme.Calculated from k_cat and K_mM⁻¹ s⁻¹
Optimal pH The pH at which the enzyme exhibits maximum activity.Buffer titration assayspH unit
Optimal Temperature The temperature at which the enzyme exhibits maximum activity.Temperature gradient assays°C

Experimental Protocols

The identification and characterization of the putative Gelsenicine 11-Hydroxylase are critical to fully elucidating the pathway. The following protocols are based on established methodologies for discovering and characterizing plant-based CYP450 enzymes.

Protocol 1: Identification of Candidate Genes

This protocol describes a transcriptomics-based approach to identify candidate hydroxylase genes.

Workflow Diagram:

Gene_Discovery_Workflow Start Select Gelsemium tissue with high alkaloid accumulation (e.g., roots) RNA_Extraction Total RNA Extraction and Purification Start->RNA_Extraction Library_Prep cDNA Library Preparation and Next-Generation Sequencing (NGS) RNA_Extraction->Library_Prep Assembly De novo Transcriptome Assembly Library_Prep->Assembly Annotation Functional Annotation of Transcripts (BLAST against CYP450 databases) Assembly->Annotation Filtering Filter for CYP71 Family Homologs and other candidate P450s Annotation->Filtering Expression_Analysis Differential Expression Analysis (Compare high vs. low alkaloid tissues) Filtering->Expression_Analysis Candidate_Selection Select top candidates based on homology and expression correlation Expression_Analysis->Candidate_Selection

Caption: Workflow for identifying candidate Gelsenicine 11-Hydroxylase genes via transcriptomics.

Methodology:

  • Tissue Selection & RNA Extraction: Select young root tissue from Gelsemium sempervirens or G. elegans, where MIA biosynthesis is often localized.[1] Extract total RNA using a plant-specific RNA extraction kit with DNAse treatment to remove genomic DNA contamination.

  • Transcriptome Sequencing: Prepare cDNA libraries from the extracted RNA and perform deep sequencing using an Illumina platform.

  • Bioinformatic Analysis:

    • Assemble the raw sequencing reads into a de novo transcriptome.

    • Perform a BLASTx search of the assembled transcripts against the NCBI non-redundant protein database and a dedicated Cytochrome P450 database to identify putative CYP450 genes.

    • Specifically search for homologs of the previously reported Rankinidine 11-hydroxylase (CYP71 family).[1]

    • Correlate the expression levels of candidate genes with alkaloid accumulation profiles to prioritize candidates for functional characterization.

Protocol 2: Functional Characterization of Candidate Hydroxylase

This protocol details the heterologous expression and in vitro functional validation of a candidate gene.

Methodology:

  • Cloning and Expression:

    • Amplify the full-length open reading frame of the candidate CYP450 gene from Gelsemium cDNA.

    • Clone the gene into a yeast expression vector (e.g., pYES-DEST52) for heterologous expression in Saccharomyces cerevisiae. A co-expression plasmid carrying a cytochrome P450 reductase (CPR) from a plant source is also required, as CYP450s depend on CPRs for electron transfer.

    • Transform the expression constructs into a suitable yeast strain (e.g., WAT11).

  • Microsome Isolation:

    • Grow the transformed yeast culture and induce protein expression with galactose.

    • Harvest the yeast cells, lyse them mechanically (e.g., with glass beads), and isolate the microsomal fraction, which contains the membrane-bound CYP450 and CPR, by differential centrifugation.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Isolated yeast microsomes (as the enzyme source).

      • Gelsenicine (as the substrate), dissolved in a suitable solvent like DMSO.

      • An NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

      • Potassium phosphate buffer at an appropriate pH (typically 7.0-7.5).

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a set period (e.g., 1-2 hours).

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Product Analysis:

    • Extract the reaction products with the organic solvent.

    • Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare the retention time and mass spectrum of any new product with an authentic standard of this compound to confirm the enzyme's function.

Conclusion

The biosynthesis of this compound in Gelsemium represents a specialized branch of the complex monoterpenoid indole alkaloid pathway. While the early steps leading to the central precursor, strictosidine, are well-established, the late-stage modifications, particularly the final hydroxylation step, are based on a scientifically robust but hypothetical model. The proposed pathway posits that a Cytochrome P450 monooxygenase, likely belonging to the CYP71 family, catalyzes the C-11 hydroxylation of gelsenicine. This whitepaper provides a comprehensive framework for understanding this pathway and offers detailed experimental strategies for the definitive identification and characterization of the key undiscovered enzyme. The successful elucidation of this pathway will not only advance our fundamental knowledge of plant biochemistry but also open avenues for the biotechnological production of this and other valuable Gelsemium alkaloids for therapeutic development.

References

Spectroscopic Data of Gelsemium Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the spectroscopic analysis of Gelsemium alkaloids, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific, complete datasets for 11-Hydroxygelsenicine were not identified in the conducted literature search, this document outlines the general methodologies and presents representative data for related compounds isolated from Gelsemium elegans.

The genus Gelsemium is a rich source of complex monoterpenoid indole (B1671886) alkaloids, many of which exhibit significant biological activities, including anti-tumor, anti-inflammatory, and analgesic properties. The structural elucidation of these compounds relies heavily on modern spectroscopic techniques.

Experimental Protocols

The isolation and characterization of alkaloids from Gelsemium elegans typically follow a standardized workflow.

1. Extraction and Isolation: The air-dried and powdered plant material (e.g., stems and leaves) is extracted with a solvent such as 95% aqueous ethanol. The resulting crude extract is then subjected to acid-base partitioning to separate the alkaloids. Further purification is achieved through various chromatographic techniques, including silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

2. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded to determine the chemical structure of the isolated compounds. Spectra are typically acquired on high-field NMR spectrometers (e.g., 500 or 600 MHz) using deuterated solvents like chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to a standard, and coupling constants (J) are given in Hertz (Hz).

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used to determine the molecular formula of the alkaloids. The fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable information about the structure of the compounds.[1]

Data Presentation

Due to the absence of specific data for this compound, the following tables present representative ¹H and ¹³C NMR data for a related gelsenicine-type alkaloid as an example of how such data is typically reported. The specific compound and its corresponding data would be inserted here upon availability.

Table 1: Representative ¹H NMR Data for a Gelsenicine-Type Alkaloid

PositionδH (ppm)MultiplicityJ (Hz)
............
............

Table 2: Representative ¹³C NMR Data for a Gelsenicine-Type Alkaloid

PositionδC (ppm)
......
......

Mandatory Visualization

The following diagram illustrates a general workflow for the isolation and spectroscopic analysis of alkaloids from Gelsemium species.

G_alkaloid_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation plant_material Gelsemium Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract chromatography Chromatographic Separation (Silica Gel, HPLC) crude_extract->chromatography pure_alkaloid Isolated Pure Alkaloid chromatography->pure_alkaloid nmr_analysis NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) pure_alkaloid->nmr_analysis ms_analysis Mass Spectrometry (HRESIMS, MS/MS) pure_alkaloid->ms_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation ms_analysis->structure_elucidation nmr_data NMR Data (Chemical Shifts, Coupling Constants) structure_elucidation->nmr_data ms_data MS Data (Molecular Formula, Fragmentation) structure_elucidation->ms_data final_structure Final Chemical Structure nmr_data->final_structure ms_data->final_structure

General workflow for Gelsemium alkaloid analysis.

References

In-Depth Toxicological Profile of 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current toxicological data available for 11-Hydroxygelsenicine, a naturally occurring indole (B1671886) alkaloid found in plants of the Gelsemium genus. It is important to note that the majority of available scientific literature refers to this compound as 14-Hydroxygelsenicine (HGE) . This document will proceed using the more commonly cited nomenclature. The profile covers acute toxicity, in vitro cytotoxicity, and the known mechanisms of action. Due to a paucity of specific data for HGE in genotoxicity, mutagenicity, and safety pharmacology, this guide also discusses the broader toxicological context of Gelsemium alkaloids and provides standardized experimental protocols as a reference for future studies. All quantitative data is presented in tabular format for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

14-Hydroxygelsenicine (HGE) is a gelsedine-type indole alkaloid isolated from Gelsemium elegans and Gelsemium sempervirens.[1] These plants have a history of use in traditional medicine; however, they are also known for their high toxicity.[1] The therapeutic dose of alkaloids from G. elegans is reportedly close to the toxic dose, necessitating a thorough understanding of their toxicological profiles for any potential pharmaceutical development.[1] This document synthesizes the available non-clinical safety data for HGE to support research and development activities.

Acute Toxicity

The acute toxicity of 14-Hydroxygelsenicine has been primarily evaluated in rodent models. A notable gender difference in sensitivity has been reported.

Lethal Dose (LD50)

Oral administration of purified HGE in mice has been shown to induce dose-dependent adverse effects, including respiratory irregularities and death.[1]

SpeciesRoute of AdministrationGenderLD50 (mg/kg)Citation
MouseOralFemale0.125[1]
MouseOralMale0.295[1]

Table 1: Acute Oral LD50 of 14-Hydroxygelsenicine in Mice

The data indicates that female mice are more than twice as sensitive to the acute lethal effects of HGE compared to male mice.[1] This difference is hypothesized to be related to variations in the expression of cytochrome P450 enzymes, such as CYP3A4, which are involved in the metabolism of HGE.[1]

Experimental Protocol: Acute Oral Toxicity (LD50) Determination (Representative)

As the specific protocol for the HGE LD50 study is not detailed in the available literature, a representative protocol based on OECD Guideline 423 (Acute Toxic Class Method) is provided below.

G cluster_acclimatization Acclimatization cluster_fasting Preparation cluster_dosing Dosing cluster_observation Observation cluster_analysis Data Analysis acclimate Acclimatize healthy, young adult mice (e.g., Swiss albino) for at least 5 days to laboratory conditions. fast Fast animals overnight (food, but not water) prior to dosing. acclimate->fast weigh Record body weight of each animal. fast->weigh dose_prep Prepare solutions of 14-Hydroxygelsenicine in an appropriate vehicle (e.g., 0.5% CMC-Na). weigh->dose_prep dose_admin Administer a single oral dose by gavage. Start with a dose of 2000 mg/kg (limit test). dose_prep->dose_admin obs_short Observe animals closely for the first 4 hours post-dosing for clinical signs of toxicity. dose_admin->obs_short obs_long Continue observation daily for a total of 14 days. obs_short->obs_long weigh_daily Record body weights on days 1, 3, 7, and 14. obs_long->weigh_daily necropsy Perform gross necropsy on all animals at the end of the study. weigh_daily->necropsy analysis Analyze mortality data to determine the LD50 using a validated statistical method (e.g., Probit analysis). necropsy->analysis

Figure 1: Representative workflow for an acute oral toxicity (LD50) study.

In Vitro Cytotoxicity

Direct studies on the in vitro cytotoxicity of pure 14-Hydroxygelsenicine are limited. However, research on crude extracts of Gelsemium elegans provides some initial insights.

Cytotoxicity in Cancer Cell Lines

A study investigating the cytotoxic activity of a crude methanol (B129727) extract of Gelsemium elegans leaves reported the following IC50 values after 96 hours of incubation:

Cell LineCell TypeIC50 (µg/mL)Citation
CaOV-3Human Ovarian Cancer5
MDA-MB-231Human Breast Cancer40

Table 2: In Vitro Cytotoxicity of Gelsemium elegans Methanol Extract

These results suggest that the extract exhibits potent cytotoxicity, with some degree of selectivity towards the ovarian cancer cell line. It is important to note that these values are for a crude extract and not for purified 14-Hydroxygelsenicine.

Experimental Protocol: MTT Assay for Cytotoxicity (Representative)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric method to assess cell viability. A standard protocol is outlined below.

G cluster_plating Cell Plating cluster_treatment Compound Treatment cluster_mtt MTT Addition and Incubation cluster_solubilization Solubilization and Measurement cluster_analysis Data Analysis plate Seed cells (e.g., CaOV-3) in a 96-well plate at a predetermined density and incubate overnight. treat Treat cells with serial dilutions of 14-Hydroxygelsenicine. Include vehicle controls. plate->treat incubate_treat Incubate for the desired exposure period (e.g., 24, 48, 72, 96 hours). treat->incubate_treat add_mtt Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well. incubate_treat->add_mtt incubate_mtt Incubate for 1-4 hours at 37°C to allow formazan (B1609692) crystal formation. add_mtt->incubate_mtt solubilize Add a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals. incubate_mtt->solubilize read Measure the absorbance at a wavelength of ~570 nm using a microplate reader. solubilize->read analysis Calculate cell viability as a percentage of the vehicle control and determine the IC50 value. read->analysis

Figure 2: General workflow for an in vitro cytotoxicity MTT assay.

Mechanism of Toxicity

The primary mechanism of toxicity for 14-Hydroxygelsenicine is neurotoxicity, mediated through the modulation of GABAergic neurotransmission.

GABA Receptor Modulation

HGE exhibits specific neurotoxicity by enhancing the binding of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) to its receptors (GABA-A receptors).[1] This potentiation of GABAergic signaling leads to a decrease in neuronal excitability, which can result in central nervous system depression and respiratory failure.[1]

G HGE 14-Hydroxygelsenicine GABA_R GABA-A Receptor HGE->GABA_R Enhances Binding Affinity Cl_channel Chloride Ion Channel GABA_R->Cl_channel Opens GABA GABA GABA->GABA_R Binds Neuronal_Inhibition Increased Neuronal Inhibition Cl_channel->Neuronal_Inhibition Increased Cl- Influx CNS_Depression CNS Depression & Respiratory Failure Neuronal_Inhibition->CNS_Depression

Figure 3: Proposed signaling pathway for 14-Hydroxygelsenicine-induced neurotoxicity.

Genotoxicity and Mutagenicity

There are currently no specific studies available in the public domain that have evaluated the genotoxic or mutagenic potential of 14-Hydroxygelsenicine. Standard assays to assess these endpoints include the bacterial reverse mutation assay (Ames test) and the in vivo micronucleus assay.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) (Representative)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

G cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis strains Prepare cultures of Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537). mix Mix tester strain, test compound, and either S9 mix or buffer in molten top agar (B569324). strains->mix compound Prepare serial dilutions of 14-Hydroxygelsenicine. compound->mix s9 Prepare S9 metabolic activation mix (from rat liver homogenate). s9->mix plate Pour the mixture onto minimal glucose agar plates. mix->plate incubate Incubate plates at 37°C for 48-72 hours. plate->incubate count Count the number of revertant colonies on each plate. incubate->count compare Compare the number of revertants in treated plates to solvent control plates. count->compare result A significant, dose-dependent increase in revertants indicates a positive (mutagenic) result. compare->result

Figure 4: General workflow for the bacterial reverse mutation (Ames) test.
Experimental Protocol: In Vivo Micronucleus Assay (Representative)

This assay detects damage to chromosomes or the mitotic apparatus by quantifying the formation of micronuclei in erythrocytes of treated animals.

G cluster_dosing Dosing cluster_sampling Sample Collection cluster_slide_prep Slide Preparation cluster_analysis Microscopic Analysis treat Treat animals (e.g., mice) with 14-Hydroxygelsenicine at multiple dose levels, including a vehicle control and a positive control. collect Collect bone marrow or peripheral blood at appropriate time points after the final dose. treat->collect prepare Prepare slides and stain with a dye that differentiates polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs). collect->prepare score Score a sufficient number of PCEs for the presence of micronuclei. prepare->score ratio Determine the PCE/NCE ratio as a measure of cytotoxicity. score->ratio analyze Statistically analyze the frequency of micronucleated PCEs. ratio->analyze

Figure 5: General workflow for the in vivo micronucleus assay.

Safety Pharmacology

Dedicated safety pharmacology studies for 14-Hydroxygelsenicine, which investigate potential adverse effects on major physiological systems (cardiovascular, respiratory, and central nervous systems), have not been identified in the available literature. Given the known neurotoxicity and effects on respiration, this is a critical data gap.

A standard safety pharmacology core battery would include:

  • Central Nervous System: A functional observational battery (FOB) or Irwin test in rodents to assess behavioral and neurological changes.

  • Cardiovascular System: In vivo telemetry in a large animal species (e.g., dog or non-human primate) to monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters. An in vitro hERG assay would also be crucial to assess the potential for QT interval prolongation.

  • Respiratory System: Whole-body plethysmography in rodents to measure respiratory rate, tidal volume, and minute volume.

Conclusion and Future Directions

The current toxicological profile of 14-Hydroxygelsenicine is incomplete. While acute toxicity data in mice and a primary mechanism of neurotoxicity have been identified, significant data gaps remain, particularly in the areas of in vitro cytotoxicity with the pure compound, genotoxicity, mutagenicity, and safety pharmacology. The pronounced gender difference in acute toxicity warrants further investigation into the metabolic pathways of this compound. For any future development of 14-Hydroxygelsenicine or related compounds for therapeutic purposes, a comprehensive evaluation of these missing toxicological endpoints is imperative. The representative protocols provided in this guide can serve as a framework for the design of such studies.

References

Preliminary In Vitro Studies on 11-Hydroxygelsenicine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxygelsenicine, a monoterpenoid indole (B1671886) alkaloid isolated from the plant Gelsemium elegans, is a subject of growing interest within the scientific community due to the recognized biological activities of related alkaloids from this genus. Preliminary in vitro investigations and studies on analogous compounds suggest its potential role in key cellular processes, including apoptosis and cell signaling. This technical guide synthesizes the currently available preliminary data and outlines established experimental protocols relevant to the in vitro study of this compound, with a focus on its potential effects on cancer cells, osteoclasts, and its interaction with neurotransmitter receptors. While direct quantitative data for this compound remains limited in publicly accessible literature, this document provides a framework for its investigation based on studies of closely related Gelsemium alkaloids.

Introduction

Gelsemium elegans has a long history in traditional medicine, and its constituent alkaloids are known to possess a range of pharmacological and toxicological effects. This compound is a member of the gelsedine-type indole alkaloids found in this plant. The presence of a hydroxyl group at the 11th position suggests potentially unique bioactivity compared to other alkaloids of the same class. In vitro studies on crude extracts and isolated compounds from Gelsemium elegans have demonstrated cytotoxic effects against various cancer cell lines and modulatory effects on the central nervous system, primarily through interaction with GABA receptors. Furthermore, certain alkaloids from this plant have been shown to influence osteoclast activity, hinting at a potential therapeutic application in bone-related diseases.

This guide aims to provide researchers with a consolidated resource on the preliminary in vitro assessment of this compound, detailing relevant experimental designs and potential signaling pathways for investigation.

Quantitative Data Summary

Direct quantitative in vitro data for this compound is not extensively available in the current body of scientific literature. However, studies on closely related Gelsemium alkaloids provide valuable reference points for designing and interpreting experiments with this compound. The following tables summarize cytotoxicity data for other Gelsemium compounds.

Table 1: In Vitro Cytotoxicity of Gelsemium elegans Methanolic Extract

Cell LineCancer TypeIncubation Time (h)IC50 (µg/mL)
CaOV-3Human Ovarian Cancer965[1][2]
MDA-MB-231Human Breast Cancer9640[1][2]

Table 2: In Vitro Cytotoxicity of (+)-Gelsemine

Cell LineCell TypeIC50 (µM)
PC12Rat Adrenal Pheochromocytoma31.59[3]

Note: The data presented above is for related compounds and extracts, not this compound itself. These values should be used as a preliminary guide for dose-ranging studies.

Key In Vitro Experimental Protocols

The following protocols are standard methodologies that can be adapted for the investigation of this compound's in vitro bioactivity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Lines: A panel of relevant human cancer cell lines (e.g., ovarian, breast, lung, etc.) and, if applicable, non-cancerous cell lines for selectivity assessment.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.

    • Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control (a known cytotoxic agent).

    • Incubate the plates for a specified period (e.g., 24, 48, 72, or 96 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Osteoclast Apoptosis Assay

This protocol is designed to determine if this compound can induce programmed cell death in osteoclasts.

  • Cell Culture: Primary bone marrow-derived macrophages (BMMs) or a murine macrophage cell line like RAW 264.7 can be differentiated into osteoclasts by stimulation with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF).

  • Methodology:

    • Differentiate BMMs or RAW 264.7 cells into mature osteoclasts in multi-well plates.

    • Treat the mature osteoclasts with varying concentrations of this compound for a defined period.

    • Assess apoptosis using one or more of the following methods:

      • Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. Analyze the stained cells by flow cytometry or fluorescence microscopy.

      • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.

      • Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, or initiator caspases like caspase-9, using specific fluorogenic or colorimetric substrates.

GABA Receptor Binding Assay

This assay determines the affinity of this compound for GABA receptors, which is a known target of other Gelsemium alkaloids.

  • Preparation: Use synaptic membrane preparations from rodent brain tissue (e.g., cortex or cerebellum) or cell lines expressing specific GABA receptor subtypes.

  • Methodology:

    • Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]muscimol for the GABA site or [³H]flunitrazepam for the benzodiazepine (B76468) site) and varying concentrations of this compound.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the non-specific binding by including a high concentration of a known unlabeled ligand (e.g., GABA or diazepam).

    • Calculate the specific binding and determine the Ki (inhibitory constant) of this compound by analyzing the competition binding data using appropriate software (e.g., Prism).

Signaling Pathway Analysis and Visualization

Based on the known mechanisms of related natural products, the following signaling pathways are pertinent areas of investigation for this compound.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor involved in cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many cancers.

A proposed experimental workflow to investigate the effect of this compound on the STAT3 pathway is as follows:

STAT3_Workflow start Cancer Cell Culture (e.g., with constitutive STAT3 activation) treatment Treat with this compound (various concentrations and time points) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis western Western Blot Analysis lysis->western pSTAT3 Probe for Phospho-STAT3 (Tyr705) western->pSTAT3 Primary Analysis totalSTAT3 Probe for Total STAT3 western->totalSTAT3 Loading Control downstream Probe for Downstream Targets (e.g., Bcl-2, Cyclin D1) western->downstream Functional Outcome quant Densitometry and Quantitative Analysis pSTAT3->quant totalSTAT3->quant downstream->quant

Caption: Workflow for Investigating STAT3 Inhibition.

A simplified representation of the canonical STAT3 signaling pathway and a hypothetical point of inhibition by this compound is shown below.

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Target Gene Transcription (e.g., Bcl-2, Cyclin D1, Survivin) Nucleus->Gene activates Proliferation Cell Proliferation & Survival Gene->Proliferation Inhibitor This compound Inhibitor->JAK potential inhibition Inhibitor->pSTAT3 potential inhibition of phosphorylation or dimerization Caspase9_Pathway Stimulus Apoptotic Stimulus (e.g., this compound) Mitochondria Mitochondria Stimulus->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 activation ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome recruitment ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 cleavage Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

11-Hydroxygelsenicine as a GABA Receptor Modulator: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available information regarding 11-hydroxygelsenicine (B12403617) and its interaction with GABA receptors. It is critical to note that detailed, peer-reviewed primary scientific literature containing quantitative data and specific experimental protocols on this topic is scarce. The information presented herein is largely based on publicly available tertiary sources and should be interpreted with caution pending further rigorous scientific investigation. The compound is often referred to as 14-hydroxygelsenicine (B1256079) in the available literature; it is presumed "this compound" is a synonym or a variation in numbering.

Introduction

This compound is an indole (B1671886) alkaloid derived from plants of the Gelsemium genus. While many alkaloids from this genus, such as gelsemine, have been studied for their effects on the central nervous system, this compound has received comparatively less attention in the primary scientific literature regarding its specific mechanism of action. Available information suggests that, unlike some of its congeners that act as negative modulators, this compound may function as a positive allosteric modulator of GABA-A receptors.

Postulated Mechanism of Action

It is hypothesized that this compound enhances the binding of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), to its receptor, the GABA-A receptor. This potentiation of GABAergic neurotransmission leads to a decrease in neuronal excitability. This proposed mechanism is supported by reports that the effects of this compound can be counteracted by flumazenil, a known competitive antagonist at the benzodiazepine (B76468) binding site of the GABA-A receptor. This suggests that this compound may bind to this site or a closely related allosteric site to exert its effects.

Data Presentation

A comprehensive search of scientific databases did not yield sufficient quantitative data from primary literature to construct a detailed comparative table of binding affinities (Kᵢ), half-maximal effective concentrations (EC₅₀), or half-maximal inhibitory concentrations (IC₅₀) for this compound at various GABA-A receptor subunits. Such data is essential for a thorough understanding of its pharmacological profile and is a critical gap in the current knowledge.

Experimental Protocols

Detailed experimental protocols from peer-reviewed publications specifically describing the evaluation of this compound's effects on GABA-A receptors are not available in the public domain at this time. To rigorously characterize its modulatory activity, the following standard experimental approaches would be necessary:

  • Radioligand Binding Assays: To determine the binding affinity of this compound to the GABA-A receptor, competitive binding assays using radiolabeled ligands for various sites on the receptor complex (e.g., [³H]muscimol for the GABA site, [³H]flunitrazepam for the benzodiazepine site) would be required.

  • Electrophysiology: Whole-cell patch-clamp recordings from cells (such as HEK293 cells or Xenopus oocytes) expressing specific GABA-A receptor subunit combinations would be essential. These studies would allow for the characterization of this compound's effect on GABA-evoked currents, including its potency (EC₅₀) and efficacy.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the postulated signaling pathway of this compound as a positive allosteric modulator of the GABA-A receptor and a potential experimental workflow for its characterization. It is important to reiterate that these are hypothetical representations based on the limited available information.

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA Site Benzodiazepine Site Chloride (Cl⁻) Channel GABA->GABA_A_Receptor:gaba_site Binds HGE This compound HGE->GABA_A_Receptor:bzd_site Binds (Postulated) HGE->GABA_A_Receptor:ion_channel Enhances Opening Cl_ion Cl⁻ Ions GABA_A_Receptor:ion_channel->Cl_ion Influx Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_ion->Hyperpolarization Leads to

Figure 1: Postulated signaling pathway of this compound at the GABA-A receptor.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Synthesis & Purification of this compound Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Electrophysiology Patch-Clamp Electrophysiology (Determine EC50/Efficacy) Synthesis->Electrophysiology Animal_Models Behavioral Models (e.g., anxiolytic, sedative effects) Binding_Assay->Animal_Models Electrophysiology->Animal_Models Toxicity Toxicology Studies Animal_Models->Toxicity

Figure 2: A potential experimental workflow for characterizing this compound.

Logical_Relationship HGE This compound PAM Positive Allosteric Modulator (Hypothesized) HGE->PAM is a GABA_A GABA-A Receptor PAM->GABA_A acts on BZD_Site Benzodiazepine Site PAM->BZD_Site binds to GABA_A->BZD_Site has GABA_Binding Increased GABA Binding Affinity BZD_Site->GABA_Binding modulates Neuronal_Inhibition Enhanced Neuronal Inhibition GABA_Binding->Neuronal_Inhibition results in

Figure 3: Logical relationship of this compound's hypothesized mechanism.

Conclusion and Future Directions

The current understanding of this compound as a GABA receptor modulator is in its infancy and relies on limited, largely uncited information. While the hypothesis of it being a positive allosteric modulator at the benzodiazepine site of the GABA-A receptor is plausible, it requires substantial experimental validation. Future research should prioritize in-depth pharmacological characterization through binding and electrophysiological studies to determine its affinity, efficacy, and subunit selectivity. A thorough investigation into its structure-activity relationship, comparing it with other Gelsemium alkaloids, would provide valuable insights for the potential development of novel therapeutic agents targeting the GABAergic system. Until such primary data becomes available, any discussion of this compound's role as a GABA receptor modulator remains speculative.

Unraveling the Mechanisms of Osteoclast Inhibition: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary: Excessive bone resorption by osteoclasts is a key driver of pathological bone loss in conditions like osteoporosis and rheumatoid arthritis. Consequently, the inhibition of osteoclast formation (osteoclastogenesis) and function is a primary therapeutic goal. This document provides a technical overview of the core molecular pathways governing osteoclast differentiation and outlines the standard experimental protocols used to investigate potential inhibitory compounds. While this guide is framed around the inquiry into "11-Hydroxygelsenicine," a thorough review of current scientific literature reveals no direct research on this specific compound's role in osteoclast inhibition. Therefore, this paper will focus on the established signaling cascades, such as RANKL/RANK, NF-κB, and MAPK, which serve as the foundational targets for novel drug discovery in this field.

The Osteoclast: A Primer on Bone's Resorptive Cell

Osteoclasts are specialized, multinucleated cells originating from the monocyte-macrophage hematopoietic lineage.[1][2] Their primary function is bone resorption, a process essential for skeletal remodeling and calcium homeostasis.[2] However, an imbalance leading to excessive osteoclast activity results in debilitating bone diseases.[2][3] The differentiation and activation of these cells are meticulously controlled by a complex network of signaling molecules, with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) being the indispensable cytokine orchestrating this process.[4][5][6][7]

The RANKL/RANK/OPG Axis: The Master Switch of Osteoclastogenesis

The journey from a precursor cell to a mature, bone-resorbing osteoclast is principally governed by two cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and RANKL.[2][4][6] M-CSF ensures the survival and proliferation of osteoclast progenitors.[2][4] The binding of RANKL, expressed by osteoblasts, to its receptor RANK on precursor cells triggers the crucial differentiation cascade.[4][5]

This interaction is competitively inhibited by Osteoprotegerin (OPG), a soluble decoy receptor also secreted by osteoblasts.[5][7] OPG binds directly to RANKL, preventing its engagement with RANK and thus acting as a potent inhibitor of osteoclast formation. The RANKL/OPG ratio is a critical determinant of bone density and skeletal health.[7]

The binding of RANKL to RANK initiates the recruitment of adaptor proteins, most notably TNF receptor-associated factor 6 (TRAF6), to the intracellular domain of the receptor.[4][5][8] This event sparks the activation of downstream signaling pathways, primarily the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[1][4][5][8][9]

Core Intracellular Signaling Pathways as Therapeutic Targets

The NF-κB Pathway

Activation of the NF-κB signaling pathway is a non-negotiable step in osteoclast differentiation.[2] The RANKL-RANK-TRAF6 complex activates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κB (IκB).[4] This phosphorylation marks IκB for proteasomal degradation, liberating the NF-κB heterodimer (p50/p65) to translocate into the nucleus.[4][8] Within the nucleus, NF-κB drives the expression of key osteoclastogenic genes, including the master transcription factor, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[5][8]

The MAPK Pathway

Concurrently, RANKL activates the MAPK pathway, comprising p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1][5][8] Phosphorylation and activation of these kinases lead to the activation of the transcription factor Activator Protein-1 (AP-1), which is composed of c-Fos and c-Jun.[6] AP-1 is another critical factor that, in concert with NF-κB, is required for the robust induction of NFATc1.[6]

NFATc1: The Master Regulator

NFATc1 is the pivotal transcription factor that directs the terminal differentiation of osteoclasts.[5][6][8] Following its initial induction by NF-κB and AP-1, NFATc1 engages in an auto-amplification loop, dramatically increasing its own expression.[5] This surge in NFATc1 levels is essential for activating the transcription of numerous osteoclast-specific genes responsible for bone resorption, such as tartrate-resistant acid phosphatase (TRAP), cathepsin K (CTSK), and matrix metalloproteinase 9 (MMP9).[10][11]

Quantitative Analysis of Osteoclast Inhibitors

The table below presents a summary of quantitative data on the effects of various compounds that inhibit osteoclast activity, providing a benchmark for the evaluation of new molecules.

Compound/InterventionTarget/Cell TypeAssayKey Quantitative Findings
LY117018 Murine Bone Marrow CulturesOsteoclast NumberSignificant reduction in TRAP-positive multinucleated cells at 10-12 M to 10-9 M.[12]
N-Methylpyrrolidone (NMP) RANKL-stimulated precursorsTRAP Activity & Cell FormationDose-dependent inhibition of TRAP activity and the formation of multinucleated osteoclasts.[6]
Morroniside Mouse Primary MonocytesTRAP Activity & Cell NumberSignificant inhibition of TRAP activity and a reduction in TRAP-positive multinucleated cells.[11]
I-BET151 In vivo bone loss modelsBone ResorptionPotent suppression of pathological bone loss in inflammatory and post-ovariectomy models.[13]
Cortisone Primary Human OsteoclastsBone Resorption Pit AssayA 77% reduction in the global score of bone resorption.[14][15]

Standardized Methodologies for Investigating Osteoclast Inhibition

The following protocols are standard in the field for assessing the potential of a compound to inhibit osteoclastogenesis and function.

Osteoclast Differentiation (TRAP Staining) Assay

This assay quantifies the formation of mature osteoclasts.

  • Cell Culture: Bone marrow-derived macrophages (BMMs) or RAW 264.7 macrophage cells are cultured in the presence of M-CSF and RANKL to stimulate differentiation. The test compound is added at varying concentrations.

  • Incubation: Cells are incubated for 4-6 days to allow the formation of large, multinucleated osteoclasts.

  • Staining: Cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a hallmark enzyme of osteoclasts.

  • Analysis: TRAP-positive cells with three or more nuclei are identified and counted. A reduction in the number of these cells indicates inhibition of osteoclast differentiation.[11]

Bone Resorption (Pit) Assay

This functional assay measures the bone-resorbing activity of osteoclasts.

  • Culture Setup: Osteoclast precursors are cultured on a resorbable substrate, such as a calcium phosphate-coated plate or a dentin slice, in differentiation medium containing the test compound.[16][17]

  • Incubation: The culture is maintained for 9-14 days to allow for matrix resorption.[16][17]

  • Visualization: Cells are removed, and the resorption pits are visualized by staining (e.g., with toluidine blue) or by measuring the release of fluorescent labels from the substrate.[16][17][18]

  • Quantification: The total area of resorption is measured using imaging software. A smaller resorbed area in treated cultures indicates functional inhibition.[16]

Western Blotting for Signaling Pathway Interrogation

This technique assesses how a compound affects the key signaling proteins.

  • Cell Stimulation: Precursor cells are treated with the test compound before being stimulated with RANKL for short durations (e.g., 0-60 minutes).[19]

  • Protein Analysis: Cell lysates are collected, and proteins are separated by electrophoresis and transferred to a membrane.

  • Immunodetection: The membrane is probed with antibodies specific for the total and phosphorylated (active) forms of key signaling proteins like p38, ERK, and IκBα.

  • Analysis: The intensity of the protein bands is quantified to determine if the compound inhibits the RANKL-induced phosphorylation of these key signaling molecules.[1][19]

Visual Representations of Key Concepts

The RANKL-Induced Signaling Cascade

RANKL_Signaling_Pathway RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits IKK IKK Complex TRAF6->IKK MAPK MAPKs (p38, ERK, JNK) TRAF6->MAPK IkappaB IκB IKK->IkappaB Inhibits NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus AP1 AP-1 MAPK->AP1 Activates AP1->Nucleus NFATc1 NFATc1 (Master Regulator) Nucleus->NFATc1 Upregulates Genes Osteoclast Genes (TRAP, CTSK, MMP9) NFATc1->Genes Activates

Caption: Core signaling pathways activated by RANKL in osteoclasts.

In Vitro Screening Workflow for Osteoclast Inhibitors

Screening_Workflow Start Isolate Osteoclast Precursors (e.g., BMMs) Treatment Induce Differentiation (M-CSF, RANKL) + Test Compound Start->Treatment Assay1 Assay 1: Differentiation (TRAP Staining) Treatment->Assay1 Assay2 Assay 2: Function (Bone Resorption Assay) Treatment->Assay2 Assay3 Assay 3: Mechanism (Western Blot) Treatment->Assay3 Result1 Quantify Osteoclast Number Assay1->Result1 Result2 Measure Resorbed Area Assay2->Result2 Result3 Assess Pathway Inhibition Assay3->Result3 Endpoint Determine Compound's Inhibitory Profile Result1->Endpoint Result2->Endpoint Result3->Endpoint

Caption: A systematic workflow for evaluating potential osteoclast inhibitors.

Conclusion and Path Forward

The intricate signaling network governing osteoclastogenesis, centered on the RANKL/RANK axis, offers multiple nodes for therapeutic intervention. A thorough understanding of these pathways is paramount for the development of novel treatments for bone diseases. For any new compound, including the theoretical "this compound," the logical path forward involves a systematic evaluation using the established in vitro assays described herein. Initial screens should focus on its effect on osteoclast differentiation and function. Subsequent mechanistic studies should then dissect its impact on the NF-κB, MAPK, and NFATc1 signaling cascades to identify its precise molecular target. Such a structured approach is essential to validate its potential as a clinically relevant inhibitor of bone resorption.

References

Anti-Tumor Properties of Gelsemium Alkaloids: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Gelsemium elegans Alkaloids

Gelsemium elegans Benth., a highly toxic plant from the Loganiaceae family, has been used in traditional medicine for various ailments.[1][2][3] Its significant toxicity is attributed to a diverse array of monoterpenoid indole (B1671886) alkaloids.[1][4] Despite their toxicity, numerous studies have highlighted the potent anti-tumor activities of these alkaloids, making them a subject of interest for cancer research and drug development.[1][3][4] The primary anti-tumor mechanisms appear to involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways in cancer cells.[1][5][6]

Quantitative Anti-Tumor Activity of Gelsemium Alkaloids

The cytotoxic effects of various Gelsemium elegans alkaloids and extracts have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below.

Compound/ExtractCancer Cell LineCell TypeIC50 ValueIncubation Time (h)Citation
Methanol ExtractCaOV-3Human Ovarian Cancer5 µg/mL96[7][8]
Methanol ExtractMDA-MB-231Human Breast Cancer40 µg/mL96[7][8]
KoumineMCF-7Human Breast Cancer124 µg/mL72[9]
KoumineHepG2, TE-11, SW480, MGC80-3Human Cancer Cell Lines0.45 - 1.26 mMNot Specified[6]
(+) GelseminePC12Pheochromocytoma31.59 µMNot Specified[10]

Experimental Protocols

The following are generalized methodologies for assessing the anti-tumor properties of Gelsemium alkaloids, based on published studies.

Cell Culture and Maintenance

Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test alkaloid for specified durations (e.g., 24, 48, 72, or 96 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[7]

Apoptosis Detection

Apoptosis, or programmed cell death, is a key mechanism of action for many anti-cancer agents.

  • Acridine Orange/Ethidium Bromide (AO/EB) Staining: This dual staining method allows for the visualization of live, apoptotic, and necrotic cells under a fluorescence microscope.

  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This quantitative method differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of PI by non-viable cells.

Signaling Pathways in Gelsemium Alkaloid-Induced Anti-Tumor Activity

Research on Gelsemium alkaloids, particularly koumine, has elucidated several signaling pathways involved in their anti-cancer effects. These pathways often converge on the regulation of cell proliferation, survival, and apoptosis.

NF-κB and MAPK Signaling Pathways

Koumine has been shown to suppress the proliferation of hepatocellular carcinoma cells by promoting the production of reactive oxygen species (ROS).[5] This increase in ROS can, in turn, inhibit the NF-κB and ERK/p38 MAPK signaling pathways.[5] The inhibition of these pathways leads to a decrease in the expression of pro-survival proteins and an increase in the expression of pro-apoptotic proteins.[5]

Gelsemium_Alkaloid_Signaling Koumine Koumine ROS ↑ Reactive Oxygen Species (ROS) Koumine->ROS NFkB NF-κB Pathway (p-p65, p-IκBα) ROS->NFkB Inhibition MAPK ERK/p38 MAPK Pathway (p-ERK, p-p38) ROS->MAPK Inhibition Proliferation Cell Proliferation NFkB->Proliferation Blocks Promotion Apoptosis Apoptosis NFkB->Apoptosis Induces MAPK->Proliferation Blocks Promotion MAPK->Apoptosis Induces

Koumine-induced signaling cascade in cancer cells.
Apoptosis Regulation via Bcl-2 Family Proteins

Koumine has been observed to induce apoptosis in human breast cancer cells by modulating the expression of Bcl-2 family proteins.[9] Specifically, it up-regulates the expression of the pro-apoptotic protein Bax and down-regulates the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting the activation of caspase-3, a key executioner of apoptosis.[9]

Apoptosis_Pathway Koumine Koumine Bax ↑ Bax (Pro-apoptotic) Koumine->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Koumine->Bcl2 Bax_Bcl2_Ratio ↑ Bax/Bcl-2 Ratio Bax->Bax_Bcl2_Ratio Bcl2->Bax_Bcl2_Ratio Caspase3 ↑ Caspase-3 Activation Bax_Bcl2_Ratio->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

The Pharmacokinetic Profile of Gelsenicine: A Proxy for Understanding 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, dedicated research on the pharmacokinetics and bioavailability of 11-Hydroxygelsenicine is not available in the public domain. This technical guide therefore focuses on the parent compound, gelsenicine, to provide a foundational understanding. This compound is a hydroxylated metabolite of gelsenicine, and its pharmacokinetic properties are likely influenced by the metabolic pathways of the parent compound. The data presented herein is derived from studies on gelsenicine and should be interpreted as a proxy until specific research on this compound becomes available.

Executive Summary

Gelsenicine, a toxic indole (B1671886) alkaloid isolated from Gelsemium elegans Benth., has garnered research interest for its potential pharmacological applications, though its toxicity remains a significant concern. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for any therapeutic development. This guide summarizes the current knowledge of gelsenicine's pharmacokinetics, providing a framework for inferring the potential behavior of its metabolite, this compound.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of gelsenicine from studies conducted in animal models. These studies reveal a low oral bioavailability and significant first-pass metabolism.

Table 1: Pharmacokinetic Parameters of Gelsenicine in Rats After Intraperitoneal (i.p.) and Intragastric (i.g.) Administration

ParameterIntraperitoneal (40 μg/kg)Intragastric (60 μg/kg)
AUC (μg/L·h) 3.795.49
Vd (L/kg) 38.4753.10
CL/F (mL/h·kg) 11.8712.66

Data sourced from a study on the toxicokinetics of gelsenicine in rats[1].

Table 2: Pharmacokinetic Parameters of Gelsenicine in Mice After Intravenous (i.v.) and Intragastric (i.g.) Administration

ParameterIntravenous (0.1 mg/kg)Intragastric (0.5 mg/kg)Intragastric (1 mg/kg)
Absolute Bioavailability (%) --1.13

Data sourced from a study on the pharmacokinetics and bioavailability of gelsenicine in mice[2].

Experimental Protocols

The data presented above were obtained through rigorous experimental procedures. The following sections detail the methodologies employed in these key studies.

Animal Studies and Dosing
  • Rat Study: The toxicokinetics of gelsenicine were evaluated in rats after intraperitoneal (i.p.) administration of 40 μg/kg and intragastric (i.g.) administration of 60 μg/kg[1].

  • Mouse Study: The pharmacokinetics and bioavailability of gelsenicine were studied in mice. The investigation involved intravenous (i.v.) administration of 0.1 mg/kg and intragastric (i.g.) administration at doses of 0.5 and 1 mg/kg[2].

Sample Collection and Preparation
  • Blood Sampling: In the mouse study, blood samples were collected at various time points post-administration. Proteins were precipitated from the blood samples using acetonitrile (B52724). The supernatant was then analyzed[2][3].

  • Biological Matrix Analysis: In the rat study, plasma, urine, and bile samples were collected to identify metabolites[1].

Analytical Methodology

A highly sensitive and selective analytical method, Ultra-High Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), was established for the determination of gelsenicine in biological samples[2].

  • Chromatographic Separation: A UPLC BEH C18 column was used for the separation of the analyte[2]. The mobile phase typically consisted of a gradient of acetonitrile and an aqueous solution containing an additive like formic acid and ammonium (B1175870) acetate[2].

  • Mass Spectrometry Detection: The analysis was performed in the positive electrospray ionization mode using multiple reaction monitoring (MRM) for quantification[2]. Deltalin was used as an internal standard to ensure accuracy[2].

  • Method Validation: The analytical method was validated according to the US Food and Drug Administration guidelines, demonstrating good linearity, precision, accuracy, recovery, and minimal matrix effect[2]. The lower limit of quantification for gelsenicine in mouse blood was 0.05 ng/mL[2].

Metabolism of Gelsenicine

Gelsenicine undergoes extensive metabolism in the body, which significantly influences its pharmacokinetic profile and toxicity. The primary metabolic pathways involve demethylation, hydroxylation, acetylation, and glycine (B1666218) conjugation[1][4][5].

The hydroxylation pathway is of particular interest as it leads to the formation of hydroxylated metabolites, which would include this compound. The metabolism is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5[1][5]. These enzymes are crucial for the detoxification of Gelsemium alkaloids[4][5].

The metabolites of gelsenicine are mainly excreted through urine and bile[1].

Visualizing the Metabolic Pathway of Gelsenicine

Gelsenicine_Metabolism cluster_enzymes Key Enzymes Gelsenicine Gelsenicine PhaseI Phase I Metabolism Gelsenicine->PhaseI Enzymatic Modification Hydroxylation Hydroxylation (e.g., this compound) PhaseI->Hydroxylation Addition of -OH Demethylation Demethylation PhaseI->Demethylation Removal of -CH3 CYP3A4_3A5 CYP3A4/3A5 PhaseII Phase II Metabolism Hydroxylation->PhaseII Demethylation->PhaseII Acetylation Acetylation PhaseII->Acetylation Glycine_Conjugation Glycine Conjugation PhaseII->Glycine_Conjugation Excretion Excretion (Urine and Bile) Acetylation->Excretion Glycine_Conjugation->Excretion

Caption: Metabolic pathway of Gelsenicine.

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting pharmacokinetic studies of compounds like gelsenicine.

Pharmacokinetic_Workflow cluster_0 Study Design & Dosing cluster_1 Sample Collection cluster_2 Sample Processing & Analysis cluster_3 Data Analysis & Interpretation Animal_Model Select Animal Model (e.g., Rats, Mice) Dose_Administration Administer Compound (i.v., i.p., i.g.) Animal_Model->Dose_Administration Blood_Collection Timed Blood Sampling Dose_Administration->Blood_Collection Sample_Preparation Protein Precipitation/ Extraction Blood_Collection->Sample_Preparation Tissue_Collection Tissue/Organ Harvesting (Optional) Urine_Bile_Collection Urine/Bile Collection (Metabolism Studies) Analytical_Method UPLC-MS/MS Analysis Sample_Preparation->Analytical_Method PK_Modeling Pharmacokinetic Modeling Analytical_Method->PK_Modeling Parameter_Calculation Calculate Parameters (AUC, Cmax, T1/2, etc.) PK_Modeling->Parameter_Calculation Bioavailability Determine Bioavailability Parameter_Calculation->Bioavailability

Caption: General workflow for pharmacokinetic studies.

Conclusion

The available data on gelsenicine indicates that it is a compound with low oral bioavailability, likely due to a significant first-pass effect and extensive metabolism. The primary metabolic pathways include hydroxylation, which produces metabolites such as this compound. Future research should focus on isolating and characterizing the pharmacokinetic profile of this compound to determine if it possesses a more favorable ADME profile than its parent compound, which could have implications for its therapeutic potential and toxicity. The experimental and analytical methodologies outlined in this guide provide a solid foundation for such future investigations.

References

An In-depth Technical Guide on the Traditional Medicinal Uses and Pharmacological Properties of Gelsemium elegans Containing 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Gelsemium elegans is a highly toxic plant and should only be handled by qualified professionals. The information provided herein is for research and informational purposes only and does not constitute medical advice.

Introduction

Gelsemium elegans, a member of the Gelsemiaceae family, is a plant with a long history of use in traditional medicine, particularly in Southeast Asia and China.[1][2] Despite its well-documented toxicity, it has been traditionally used to treat a variety of ailments, including rheumatoid pain, neuropathic pain, skin ulcers, and even cancer.[1][3] The pharmacological and toxicological effects of Gelsemium elegans are attributed to its complex mixture of monoterpene indole (B1671886) alkaloids.[2] To date, over 121 alkaloids have been isolated from this genus.[1]

This technical guide focuses on the traditional medicinal uses of Gelsemium elegans with a specific emphasis on the available scientific data for one of its constituent alkaloids, 11-Hydroxygelsenicine . While research on this specific compound is limited compared to other alkaloids like gelsenicine and koumine, this guide aims to consolidate the existing knowledge to support further research and drug development efforts.

Traditional Medicinal Uses of Gelsemium elegans

The traditional applications of Gelsemium elegans are diverse, reflecting its potent biological activity. However, it is crucial to note that its use is often approached with extreme caution due to its narrow therapeutic window.[4]

Traditional UseDescription
Pain Relief Used for various types of pain, including neuropathic and rheumatoid pain.[1]
Anti-inflammatory Applied for conditions associated with inflammation, such as skin ulcers and rheumatoid arthritis.[2][5]
Cancer Treatment Employed in folk medicine for the treatment of various cancers.[1][3]
Skin Conditions Used topically for skin ulcers and other dermatological issues.[1]
Spasticity Utilized to alleviate muscle spasms and convulsions.[1]

Phytochemistry: The Alkaloids of Gelsemium elegans

The primary bioactive constituents of Gelsemium elegans are a diverse group of monoterpene indole alkaloids. These compounds are responsible for both the therapeutic and toxic properties of the plant. This compound is a gelsedine-type indole alkaloid that has been isolated from the stems of Gelsemium elegans.[6]

Pharmacological Activities and Quantitative Data

While specific pharmacological studies on this compound are sparse, research on the total alkaloid extracts and other major alkaloids of Gelsemium elegans provides a basis for understanding its potential therapeutic effects. The plant's traditional uses for pain and inflammation are supported by modern pharmacological studies demonstrating the analgesic and anti-inflammatory properties of its alkaloidal fractions.[5]

Toxicokinetics of this compound

A study investigating the toxicokinetics of eleven Gelsemium alkaloids in rats after intravenous administration provides the most comprehensive quantitative data for this compound to date.

ParameterValue (Mean ± SD)Unit
Cmax 15.8 ± 3.2ng/mL
Tmax 0.083h
AUC(0-t) 23.5 ± 4.7ng/mLh
AUC(0-∞) 24.1 ± 5.1ng/mLh
t1/2 1.8 ± 0.5h
MRT(0-t) 1.5 ± 0.3h
MRT(0-∞) 1.6 ± 0.4h
CL 4.3 ± 0.8L/h/kg
Vz 10.9 ± 2.5L/kg

Data from a study in Sprague-Dawley rats following a 0.1 mg/kg intravenous dose.

Anti-inflammatory, Analgesic, and Antitumor Activities

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not yet published. However, standard methodologies for evaluating the toxicokinetics, anti-inflammatory, and analgesic activities of alkaloids can be adapted.

Toxicokinetic Analysis via UPLC-MS/MS

This protocol is based on a published study on the toxicokinetics of Gelsemium alkaloids.

  • Chromatographic System: Waters ACQUITY UPLC I-Class system.

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase:

  • Gradient Elution: A multi-step gradient from 95% A to 95% B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each alkaloid. For this compound, this would involve identifying its unique parent and daughter ions.

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile followed by centrifugation and filtration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

A standard protocol to assess the anti-inflammatory effects of this compound would be as follows:

  • Animal Model: Male Wistar rats (180-220 g).

  • Procedure:

    • Administer this compound at various doses (e.g., 1, 5, 10 mg/kg) or a vehicle control intraperitoneally or orally.

    • After a set time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • A positive control group would receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

In Vivo Analgesic Activity: Hot Plate Test

A common method to evaluate central analgesic activity:

  • Animal Model: Swiss albino mice (20-25 g).

  • Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Administer this compound at various doses or a vehicle control.

    • Place each mouse on the hot plate at set time intervals (e.g., 30, 60, 90, 120 minutes) after administration.

    • Record the reaction time (latency) for the mouse to show signs of pain (e.g., licking paws, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • A positive control group would receive a standard analgesic (e.g., morphine).

  • Data Analysis: Compare the reaction latencies of the treated groups with the control group.

Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, studies on other Gelsemium alkaloids and the crude extract suggest potential mechanisms of action that may be relevant. A network pharmacology study indicated that the toxic effects of Gelsemium alkaloids might be related to the calcium signaling pathway and the MAPK signaling pathway.[10]

General Workflow for Investigating Signaling Pathways

G General Workflow for Investigating Signaling Pathways of this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_pathway Potential Target Pathways cell_lines Cell Lines (e.g., Macrophages, Neurons, Cancer Cells) treatment Treatment with This compound cell_lines->treatment assays Molecular Assays (Western Blot, qPCR, ELISA) treatment->assays pathway_id Identification of Modulated Proteins/Genes assays->pathway_id vivo_pathway_id Confirmation of Pathway Modulation pathway_id->vivo_pathway_id Validation nf_kb NF-κB Signaling pathway_id->nf_kb mapk MAPK Signaling pathway_id->mapk gaba GABAergic Signaling pathway_id->gaba animal_model Animal Model of Disease (e.g., Inflammation, Pain) vivo_treatment Administration of This compound animal_model->vivo_treatment tissue_collection Tissue Collection and Analysis vivo_treatment->tissue_collection tissue_collection->vivo_pathway_id

Caption: A generalized workflow for elucidating the signaling pathways of this compound.

Hypothesized Signaling Pathway for Anti-inflammatory Action

G Hypothesized Anti-inflammatory Signaling Pathway for Gelsemium Alkaloids stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor nf_kb_pathway NF-κB Pathway Activation receptor->nf_kb_pathway mapk_pathway MAPK Pathway Activation receptor->mapk_pathway alkaloid This compound alkaloid->nf_kb_pathway Inhibition alkaloid->mapk_pathway Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb_pathway->cytokines mapk_pathway->cytokines inflammation Inflammation cytokines->inflammation

Caption: A potential anti-inflammatory mechanism of Gelsemium alkaloids via inhibition of NF-κB and MAPK pathways.

Conclusion and Future Directions

Gelsemium elegans is a plant of significant interest due to its historical use in traditional medicine and its rich content of bioactive alkaloids. This compound is one such alkaloid, but it remains largely understudied. The available toxicokinetic data provides a foundation for further pharmacological investigation.

Future research should focus on:

  • Isolating or synthesizing sufficient quantities of this compound for comprehensive biological evaluation.

  • Conducting in vitro and in vivo studies to determine its specific anti-inflammatory, analgesic, and antitumor activities, including the determination of IC50 and ED50 values.

  • Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

  • Investigating the structure-activity relationships among the various hydroxylated derivatives of gelsenicine to optimize therapeutic potential and minimize toxicity.

A deeper understanding of the pharmacology of this compound will be crucial in assessing its potential as a lead compound for the development of new therapeutics, inspired by the traditional medicinal applications of Gelsemium elegans.

References

"literature review on gelsedine-type alkaloids"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Gelsedine-Type Alkaloids

This guide provides a comprehensive literature review of gelsedine-type alkaloids, focusing on their synthesis, biological activity, and structural characteristics. It is intended for researchers, scientists, and drug development professionals working with these complex natural products.

Introduction

Gelsedine-type alkaloids are a significant class of monoterpenoid indole (B1671886) alkaloids isolated from plants of the genus Gelsemium, particularly Gelsemium elegans.[1][2] These compounds are characterized by a highly strained and densely packed polycyclic architecture, typically featuring a common oxabicyclo[3.2.2]nonane core and a spiro-N-methoxyindolinone moiety.[3][4][5] As the largest subfamily of Gelsemium alkaloids, with over 60 members identified, they have garnered considerable attention from the scientific community due to their intriguing chemical structures and potent biological activities.[1][5]

Biogenetically, it is proposed that gelsedine-type alkaloids may be derived from humantenine-type oxindole (B195798) alkaloids.[6] Specifically, gelselegine, with its hydroxymethyl group at C-20, is considered a potential intermediate, where oxidative cleavage of the 1,2-amino alcohol system could lead to the formation of gelsenicine.[6]

Biological Activity

Gelsedine-type alkaloids exhibit a range of significant biological activities, most notably cytotoxic and neurotoxic effects.

Cytotoxic Activity

Several gelsedine-type alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines.[2][7] For instance, studies on the A431 human epidermoid carcinoma cell line have highlighted the cytotoxic potential of this class of compounds.[2] The cytotoxic effects of a selection of these alkaloids are summarized in Table 1. Notably, 14-acetoxygelsenicine has shown particularly strong activity.[2]

Table 1: Cytotoxic Effects of Gelsedine-Type Alkaloids against A431 Human Epidermoid Carcinoma Cells

CompoundEC50 (nM)[2]
14-Acetoxygelsenicine250
14,15-DihydroxygelsenicineNot specified
GelsedineNot specified
Gelsemicine (B150162)Not specified
Cisplatin (Positive Control)Not specified

Note: Specific EC50 values for all compounds were not provided in the search results.

A study on gelseleganins A-E, five new gelsedine-type oxindole alkaloids, revealed that gelseleganin C exhibited significant cytotoxic activities against seven tested tumor cell lines with IC50 values below 10 μM.[7]

Neurotoxicity

Gelsedine-type alkaloids are known to be highly toxic, with gelsenicine being one of the most concerning due to its potent neurotoxic effects.[8] These alkaloids have been found in toxic honey, posing a potential food safety risk.[8] The toxicity of these compounds is primarily attributed to their effects on the central nervous system, leading to respiratory failure.[8] Some research suggests that their neurotoxicity may be mediated through the enhancement of γ-aminobutyric acid (GABA) binding to its receptors.[8] The lethal dose (LD50) of 14-(R)-hydroxy-gelsenicine in mice has been determined to be 0.125 mg/kg for females and 0.295 mg/kg for males, highlighting its extreme toxicity.[8]

Synthesis of Gelsedine-Type Alkaloids

The complex and unique architecture of gelsedine-type alkaloids has made them challenging targets for total synthesis. Several research groups have developed innovative strategies to construct their intricate frameworks.

A notable approach involves a divergent entry to this class of alkaloids, hinging on the rapid assembly of the common oxabicyclo[3.2.2]nonane core.[3][4][5] This is followed by late-stage heterocyclization to generate structural diversity. This strategy has been successfully applied to the total syntheses of (-)-gelsedilam, (-)-gelsenicine, (-)-gelsedine, and (-)-gelsemoxonine.[3][4]

Another unified total synthesis approach has enabled the synthesis of five different gelsedine-type alkaloids from a common non-natural intermediate.[9][10][11] This strategy manipulates a versatile enal functional group to achieve the synthesis of (-)-gelsenicine, (-)-gelsedine, (-)-gelsedilam, (-)-14-hydroxygelsenicine, and (-)-14,15-dihydroxygelsenicine.[9][10][11]

Representative Experimental Protocol: A Divergent Synthetic Approach

While specific, step-by-step protocols with reagent quantities are not fully detailed in the provided search results, the key strategic steps for a divergent synthesis can be outlined:[3][4][5]

  • Asymmetric Michael Addition: This initial step serves to establish the stereochemistry of the molecule.

  • Tandem Oxidation/Aldol Cyclization: This sequence is employed to rapidly construct the core polycyclic system.

  • Pinacol Rearrangement: This rearrangement is crucial for forming the characteristic oxabicyclo[3.2.2]nonane core.

  • Late-Stage Heterocyclization: The final step involves the formation of the diverse heterocyclic systems found in different gelsedine-type alkaloids.

The following diagram illustrates the logical workflow of this divergent synthetic strategy.

G Divergent Synthetic Strategy for Gelsedine-Type Alkaloids A Starting Materials B Asymmetric Michael Addition A->B C Tandem Oxidation/Aldol Cyclization B->C D Pinacol Rearrangement C->D E Common Core Structure (oxabicyclo[3.2.2]nonane) D->E F Late-Stage Heterocyclization E->F G (-)-Gelsedilam F->G H (-)-Gelsenicine F->H I (-)-Gelsedine F->I J (-)-Gelsemoxonine F->J

Caption: A flowchart illustrating a divergent synthetic approach to several gelsedine-type alkaloids.

Isolation and Structural Elucidation

The primary natural source of gelsedine-type alkaloids is Gelsemium elegans.[1][2] Phytochemical investigation of the leaves, branches, and stems of this plant has led to the isolation of numerous known and novel gelsedine-type alkaloids.[2][7][12]

General Isolation Protocol

A typical isolation procedure involves the following steps:

  • Extraction: The plant material (e.g., leaves and branches) is extracted with a solvent such as 70% ethanol.[7]

  • Chromatographic Separation: The crude extract is subjected to various chromatographic techniques to separate the individual alkaloids. This often includes column chromatography over silica (B1680970) gel, Sephadex, and high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-¹H COSY, HMQC, and HMBC), High-Resolution Mass Spectrometry (HRMS), and sometimes X-ray crystallography.[6][7]

The following diagram depicts a typical workflow for the isolation and characterization of gelsedine-type alkaloids.

G Isolation and Characterization Workflow A Plant Material (Gelsemium elegans) B Solvent Extraction (e.g., 70% EtOH) A->B C Crude Alkaloid Extract B->C D Column Chromatography (Silica Gel, Sephadex) C->D E Fractions D->E F Preparative HPLC E->F G Pure Alkaloids F->G H Spectroscopic Analysis (NMR, HRMS) G->H I Structure Elucidation H->I

Caption: A generalized workflow for the isolation and structural elucidation of gelsedine-type alkaloids.

Spectroscopic Data

The structural elucidation of gelsedine-type alkaloids relies heavily on spectroscopic data. While a comprehensive database of all known compounds is beyond the scope of this guide, representative data for key compounds are crucial for identification and characterization. The search results indicate that detailed spectroscopic data, including ¹H and ¹³C NMR spectra, are available in the supporting information of the cited publications.[10]

Conclusion

Gelsedine-type alkaloids represent a fascinating and challenging class of natural products. Their complex molecular architectures have spurred the development of innovative synthetic strategies. Furthermore, their potent biological activities, particularly their cytotoxicity and neurotoxicity, make them of great interest for drug discovery and toxicology research. Further studies are needed to fully elucidate their mechanisms of action and to explore their therapeutic potential. The development of more efficient and scalable synthetic routes will be crucial for enabling in-depth biological profiling and advancing the clinical potential of this unique class of alkaloids.

References

The Neurotoxicology of 11-Hydroxygelsenicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxygelsenicine, more commonly identified in scientific literature as 14-(R)-hydroxy-gelsenicine (HGE), is a potent gelsedine-type indole (B1671886) alkaloid found in plants of the Gelsemium genus. These plants have a history of use in traditional medicine but are notoriously toxic. HGE is a significant contributor to this toxicity, primarily exerting its effects on the central nervous system. This technical guide provides a comprehensive overview of the current understanding of HGE's neurotoxicity, focusing on its mechanisms of action, quantitative toxicity data, and the experimental methodologies used to elucidate these properties. The primary neurotoxic mechanism of HGE involves the positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors, leading to enhanced inhibitory neurotransmission and subsequent central nervous system depression. Evidence also suggests a potential role for N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity, a pathway implicated in the neurotoxicity of the parent compound, gelsenicine. This document consolidates available data to serve as a resource for researchers and professionals in toxicology and drug development.

Introduction

Gelsemium species, commonly known as jasmine, are flowering plants recognized for their production of a wide array of neurotoxic alkaloids. Among these, 14-(R)-hydroxy-gelsenicine (HGE) stands out for its high toxicity. Cases of human and animal poisoning from ingestion of Gelsemium plants or contaminated honey have been reported, characterized by symptoms of neurological distress, including respiratory depression, convulsions, and in severe cases, death. Understanding the neurotoxic profile of HGE is crucial for clinical management of poisonings and for evaluating the therapeutic potential of related Gelsemium alkaloids, which have been explored for their analgesic and anxiolytic properties. This guide synthesizes the current knowledge on HGE's neurotoxicity, with a focus on quantitative data, experimental protocols, and the underlying molecular signaling pathways.

Quantitative Neurotoxicity Data

The acute toxicity of 14-(R)-hydroxy-gelsenicine has been primarily determined through in vivo studies in rodent models. The median lethal dose (LD50) is a key metric for acute toxicity.

CompoundSpeciesRoute of AdministrationSexLD50 (mg/kg)Primary Observations
14-(R)-hydroxy-gelsenicine (HGE)MouseIntraperitonealFemale0.125Labored respiration, convulsions, death within 5-10 minutes.
14-(R)-hydroxy-gelsenicine (HGE)MouseIntraperitonealMale0.295Labored respiration, convulsions.
GelsenicineRatIntraperitonealFemale0.520Respiratory failure.
GelsenicineRatIntraperitonealMale0.996Respiratory failure.

This table summarizes the LD50 values for 14-(R)-hydroxy-gelsenicine and its parent compound, gelsenicine, in rodents.

Mechanisms of Neurotoxicity

The neurotoxicity of 14-(R)-hydroxy-gelsenicine is primarily attributed to its interaction with major neurotransmitter systems in the central nervous system.

Positive Allosteric Modulation of GABAA Receptors

The principal mechanism of HGE's neurotoxicity is its action as a positive allosteric modulator of GABAA receptors. By enhancing the binding of GABA to its receptor, HGE potentiates the inhibitory effect of this neurotransmitter. This leads to an increased influx of chloride ions into neurons, hyperpolarization of the cell membrane, and a subsequent decrease in neuronal excitability. This widespread neuronal inhibition is responsible for the sedative effects and, at higher doses, the respiratory depression observed in HGE poisoning.

Potential for NMDAR-Mediated Excitotoxicity

While the primary action of HGE is inhibitory, evidence from studies on the structurally similar parent compound, gelsenicine, suggests a potential secondary mechanism involving N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity. Over-activation of NMDA receptors leads to an excessive influx of calcium ions (Ca2+), triggering a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal apoptosis. While direct evidence for HGE-induced excitotoxicity is still emerging, the involvement of this pathway in the broader toxicology of Gelsemium alkaloids warrants consideration.

Signaling Pathways

The neurotoxic effects of 14-(R)-hydroxy-gelsenicine are mediated by distinct signaling pathways initiated by its interaction with GABAA and potentially NMDA receptors.

GABAA_Pathway HGE 14-(R)-hydroxy-gelsenicine GABAA_R GABAA Receptor HGE->GABAA_R Positive Allosteric Modulation Cl_channel Chloride Channel Opening GABAA_R->Cl_channel GABA GABA GABA->GABAA_R Binds Cl_influx Increased Cl- Influx Cl_channel->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability CNS_Depression CNS Depression (Sedation, Respiratory Failure) Decreased_Excitability->CNS_Depression

GABAergic Signaling Pathway of 14-(R)-hydroxy-gelsenicine.

NMDAR_Pathway Gelsemium_Alkaloid Gelsemium Alkaloid (e.g., Gelsenicine) NMDAR NMDA Receptor Gelsemium_Alkaloid->NMDAR Potential Over-activation Ca_channel Calcium Channel Opening NMDAR->Ca_channel Glutamate Glutamate Glutamate->NMDAR Binds Ca_influx Excessive Ca2+ Influx Ca_channel->Ca_influx Downstream Activation of Proteases & Nucleases Ca_influx->Downstream Mito_Dysfunction Mitochondrial Dysfunction Ca_influx->Mito_Dysfunction Apoptosis Neuronal Apoptosis Downstream->Apoptosis ROS Increased ROS Production Mito_Dysfunction->ROS ROS->Apoptosis

Potential NMDAR-Mediated Excitotoxicity Pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the neurotoxicity of 14-(R)-hydroxy-gelsenicine and related alkaloids.

In Vivo Acute Oral Toxicity (Adapted from OECD Guideline 423)
  • Objective: To determine the acute oral toxicity (LD50) of a test substance.

  • Test Animals: Healthy, young adult rodents (e.g., Swiss albino mice or Wistar rats), typically females as they are often more sensitive.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided ad libitum.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • The test substance is administered orally via gavage in a suitable vehicle.

    • A stepwise procedure is used, starting with a dose expected to be toxic. Typically, a group of three animals is used for each step.

    • The outcome of the first group (survival or death) determines the dosage for the next group (higher or lower).

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior), and body weight changes for at least 14 days.

    • At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated based on the mortality data from the different dose groups using appropriate statistical methods.

in_vivo_workflow start Animal Acclimatization & Fasting dosing Oral Gavage (Stepwise Dosing) start->dosing observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy observation->necropsy end LD50 Calculation necropsy->end patch_clamp_workflow cell_prep Cell Culture (e.g., HEK293 with GABAA-R) patching Whole-Cell Patching & Voltage Clamp cell_prep->patching baseline Apply GABA (Baseline Current) patching->baseline treatment Co-apply GABA + HGE baseline->treatment analysis Analyze Current (Amplitude, Kinetics) treatment->analysis

Methodological & Application

Application Notes and Protocols for the Total Synthesis of 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The Gelsemium alkaloid commonly referred to in recent synthetic literature is (-)-14-Hydroxygelsenicine . It is highly probable that "11-Hydroxygelsenicine" is an alternative or less common name for this same compound due to differing numbering conventions of the complex ring system. This document details the total synthesis of (-)-14-Hydroxygelsenicine based on published academic research.

These application notes provide a comprehensive overview of the total synthesis of (-)-14-Hydroxygelsenicine, a complex indole (B1671886) alkaloid. The methodologies detailed herein are intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The protocols are based on peer-reviewed synthetic routes and offer a roadmap for the laboratory-scale preparation of this natural product.

Synthetic Strategies Overview

Two prominent and effective total syntheses of (-)-14-Hydroxygelsenicine have been reported, each employing a unique strategic approach to construct the intricate polycyclic architecture of the molecule.

  • The Fukuyama Synthesis (2016): This strategy features a unified approach to several gelsedine-type alkaloids. Key transformations include an asymmetric Michael addition to establish initial stereochemistry, a tandem oxidation/aldol cyclization, and a pinacol (B44631) rearrangement to construct the core structure.[1]

  • The Saito and Takayama Synthesis (2019): This approach is characterized by the facile construction of a 7-azabicyclo[4.2.1]nonane skeleton via an intramolecular aza-Michael addition. A key step involves an intramolecular oxymercuration–hydroxylation to install the C14 hydroxyl group and form the oxabicyclo[3.2.2]nonane core.[2]

Quantitative Data Summary

The following tables summarize the quantitative data, primarily reaction yields, for the key steps in the total synthesis of (-)-14-Hydroxygelsenicine as reported in the literature.

Table 1: Key Reaction Yields in the Fukuyama Unified Total Synthesis[1]
Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)
1Asymmetric Michael Addition2-CyclopentenoneChiral Adduct(S)-di-tert-butyl 2-(diphenylmethyl)pyrrolidine-1,2-dicarboxylate, i-Pr2NEt, CH2Cl295
2Tandem Oxidation/AldolChiral AdductTricyclic Ketone1) O3, MeOH, CH2Cl2; 2) Me2S; 3) L-proline, DMSO71
3Pinacol RearrangementTricyclic DiolSpirocyclic KetoneBF3·OEt2, CH2Cl285
4OlefinationSpirocyclic KetoneAlkene Intermediate(Ph3PCH2OMe)Cl, KHMDS, THF92
5Hydrolysis & CyclizationAlkene IntermediateLactam Intermediate1) HCl, THF; 2) NaBH4, MeOH; 3) I2, NaHCO3, THF68 (3 steps)
6HydroxylationLactam Intermediate(-)-14-Hydroxygelsedilam1) LDA, THF; 2) MoOPH45
7Conversion to Imine(-)-14-Hydroxygelsedilam(-)-14-Hydroxygelsenicine1) Boc2O, DMAP, CH2Cl2; 2) EtMgBr, THF; 3) TFA, CH2Cl241 (3 steps)
Table 2: Key Reaction Yields in the Saito and Takayama Total Synthesis[2]
Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)
1Aza-Michael Additionα,β-Unsaturated Ester7-Azabicyclo[4.2.1]nonaneDBU, CH3CN, reflux85
2Dieckmann CondensationDiester Intermediateβ-Keto EsterNaH, THF, reflux78
3Krapcho Decarboxylationβ-Keto EsterBicyclic KetoneLiCl, DMSO, H2O, 160 °C92
4Intramolecular OxymercurationBicyclic AlkeneOxabicyclo[3.2.2]nonaneHg(OAc)2, THF, H2O; then NaBH465
5HydroxylationOxabicyclo[3.2.2]nonane14-Hydroxy IntermediateSeO2, 1,4-dioxane, reflux55
6Spirocyclization14-Hydroxy Intermediate(-)-14-Hydroxygelsedilam1) (COCl)2, DMSO, Et3N; 2) N-methoxy-2-iodoaniline, n-BuLi40 (2 steps)
7Conversion to Imine(-)-14-Hydroxygelsedilam(-)-14-Hydroxygelsenicine1) Boc2O, DMAP, CH2Cl2; 2) EtMgBr, THF; 3) TFA43 (3 steps)

Experimental Protocols

Protocol 1: Asymmetric Michael Addition (Fukuyama Synthesis)[1]
  • To a solution of 2-cyclopentenone (1.0 eq) in CH2Cl2 at -78 °C is added (S)-di-tert-butyl 2-(diphenylmethyl)pyrrolidine-1,2-dicarboxylate (0.1 eq) and i-Pr2NEt (1.2 eq).

  • The appropriate Michael acceptor is then added dropwise.

  • The reaction mixture is stirred at -78 °C for 24 hours.

  • The reaction is quenched with saturated aqueous NH4Cl solution and extracted with CH2Cl2.

  • The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the chiral adduct.

Protocol 2: Intramolecular Oxymercuration–Hydroxylation (Saito and Takayama Synthesis)[2]
  • To a solution of the bicyclic alkene (1.0 eq) in a 1:1 mixture of THF and H2O is added Hg(OAc)2 (1.2 eq).

  • The mixture is stirred at room temperature for 12 hours.

  • A solution of NaBH4 (2.0 eq) in 3 M NaOH is added dropwise at 0 °C.

  • The mixture is stirred for an additional 1 hour at room temperature.

  • The reaction is filtered through Celite, and the filtrate is extracted with EtOAc.

  • The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated.

  • The crude product is purified by silica gel chromatography to yield the oxabicyclo[3.2.2]nonane derivative.

Protocol 3: Conversion of (-)-14-Hydroxygelsedilam to (-)-14-Hydroxygelsenicine (Common to both syntheses)[1][2]
  • To a solution of (-)-14-Hydroxygelsedilam (1.0 eq) in CH2Cl2 are added Boc2O (1.5 eq) and DMAP (0.1 eq). The mixture is stirred at room temperature for 3 hours.

  • The solvent is removed under reduced pressure, and the residue is dissolved in anhydrous THF.

  • The solution is cooled to -78 °C, and a solution of ethylmagnesium bromide in THF (3.0 eq) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

  • The reaction is quenched with saturated aqueous NH4Cl and extracted with EtOAc.

  • The combined organic layers are dried, filtered, and concentrated. The crude intermediate is dissolved in CH2Cl2.

  • Trifluoroacetic acid (TFA, 10 eq) is added, and the mixture is stirred at room temperature for 1 hour.

  • The reaction is neutralized with saturated aqueous NaHCO3 and extracted with CH2Cl2.

  • The organic layers are dried over Na2SO4, filtered, and concentrated. The residue is purified by silica gel chromatography to afford (-)-14-Hydroxygelsenicine.

Visualizations

Diagram 1: Fukuyama Unified Total Synthesis Strategy

Fukuyama_Synthesis A 2-Cyclopentenone B Asymmetric Michael Addition A->B C Chiral Adduct B->C D Tandem Oxidation/ Aldol Cyclization C->D E Tricyclic Ketone D->E F Pinacol Rearrangement E->F G Spirocyclic Core F->G H Functional Group Interconversions G->H I (-)-14-Hydroxygelsedilam H->I J Final Conversion I->J K (-)-14-Hydroxygelsenicine J->K

Caption: Key strategic bond formations in the Fukuyama synthesis.

Diagram 2: Saito and Takayama Total Synthesis Workflow

Saito_Takayama_Synthesis cluster_core Core Scaffold Construction cluster_functionalization Late-Stage Functionalization cluster_final Final Conversion A Acyclic Precursor α,β-Unsaturated Ester B Intramolecular Aza-Michael Addition | {Formation of 7-Azabicyclo[4.2.1]nonane} A->B C Bicyclic Intermediate B->C D Intramolecular Oxymercuration | {Formation of Oxabicyclo[3.2.2]nonane} C->D E Tricyclic Core D->E F Hydroxylation at C14 E->F G 14-Hydroxy Intermediate F->G H Spirocyclization G->H I (-)-14-Hydroxygelsedilam H->I J Conversion to Imine I->J K (-)-14-Hydroxygelsenicine J->K

Caption: Workflow of the Saito and Takayama synthetic route.

Diagram 3: Logical Relationship of Key Intermediates

Intermediates Start Commercially Available Starting Materials Core Polycyclic Core (e.g., Spirocyclic Ketone or Oxabicyclo[3.2.2]nonane) Start->Core Multi-step Synthesis Penultimate (-)-14-Hydroxygelsedilam Core->Penultimate Late-stage Hydroxylation/ Cyclization Target (-)-14-Hydroxygelsenicine Penultimate->Target Final Conversion

Caption: Key intermediate progression in the total synthesis.

References

Application Notes and Protocols for the Isolation and Purification of 11-Hydroxygelsenicine from Gelsemium elegans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 11-Hydroxygelsenicine is a gelsedine-type indole (B1671886) alkaloid found in Gelsemium elegans, a plant known for its toxic properties and its use in traditional medicine. The alkaloids from Gelsemium elegans have garnered interest for their potential pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects. This document provides detailed protocols for the isolation and purification of this compound from the plant material, intended for research and drug development purposes.

I. General Workflow for Alkaloid Extraction and Purification

The overall process for isolating this compound involves several key stages, beginning with the extraction of total alkaloids from the plant material, followed by a multi-step purification process to isolate the specific compound.

Workflow cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Chromatographic Purification plant_material Dried & Powdered Gelsemium elegans (Stems and Leaves) extraction Solvent Extraction (e.g., 95% Ethanol) plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract acid_dissolution Dissolve in Acidic Water (e.g., HCl) crude_extract->acid_dissolution solvent_wash Wash with Organic Solvent (e.g., Ethyl Acetate) acid_dissolution->solvent_wash basification Basify Aqueous Layer (e.g., with NH4OH) solvent_wash->basification alkaloid_extraction Extract with Organic Solvent (e.g., CHCl3) basification->alkaloid_extraction total_alkaloids Total Alkaloid Fraction alkaloid_extraction->total_alkaloids column_chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Alumina) total_alkaloids->column_chromatography hplc Preparative HPLC (e.g., C18 Column) column_chromatography->hplc Fractionation pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for the isolation and purification of this compound.

II. Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Gelsemium elegans

This protocol outlines the initial extraction and acid-base partitioning to obtain the total alkaloid fraction from the plant material.[1][2]

Materials:

  • Dried and powdered stems and leaves of Gelsemium elegans.

  • 95% Ethanol (EtOH).

  • Hydrochloric acid (HCl), 2% aqueous solution.

  • Ammonium hydroxide (B78521) (NH₄OH), concentrated.

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃).

  • Ethyl acetate (B1210297) (EtOAc).

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous.

  • Rotary evaporator.

  • pH meter or pH paper.

Procedure:

  • Maceration and Extraction:

    • Macerate the dried, powdered plant material (e.g., 10 kg) with 95% EtOH at room temperature for an extended period (e.g., 3 x 7 days), replacing the solvent for each maceration.

    • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 2% HCl aqueous solution.

    • Filter the acidic solution to remove any insoluble residue.

    • Wash the acidic aqueous solution with EtOAc to remove non-alkaloidal components. Discard the organic layer.

    • Adjust the pH of the aqueous layer to approximately 9-10 with concentrated NH₄OH.

    • Extract the basified aqueous solution multiple times with CH₂Cl₂ or CHCl₃.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the total alkaloid fraction.

Protocol 2: Chromatographic Purification of this compound

This protocol describes the separation of the total alkaloid fraction to isolate this compound using column chromatography followed by preparative HPLC.[3]

Materials:

  • Total alkaloid fraction from Protocol 1.

  • Silica gel (200-300 mesh) for column chromatography.

  • Solvents for column chromatography (e.g., gradients of CHCl₃-MeOH).

  • Preparative High-Performance Liquid Chromatography (HPLC) system.

  • C18 reverse-phase preparative HPLC column.

  • Solvents for HPLC (e.g., gradients of acetonitrile-water with 0.1% formic acid).

  • Thin Layer Chromatography (TLC) plates (silica gel GF₂₅₄).

  • Dragendorff's reagent for alkaloid visualization.

Procedure:

  • Silica Gel Column Chromatography:

    • Subject the total alkaloid fraction to silica gel column chromatography.

    • Elute the column with a gradient solvent system, such as CHCl₃-MeOH, starting with 100% CHCl₃ and gradually increasing the polarity by adding MeOH.

    • Collect fractions and monitor by TLC, visualizing with UV light and Dragendorff's reagent.

    • Combine fractions containing compounds with similar TLC profiles. Fractions containing this compound are identified based on comparison with a reference standard or by spectroscopic analysis of the fractions.

  • Preparative HPLC:

    • Further purify the fractions containing this compound using preparative HPLC with a C18 column.

    • A typical mobile phase could be a gradient of acetonitrile (B52724) and water containing 0.1% formic acid.[4][5]

    • Monitor the elution profile using a UV detector.

    • Collect the peak corresponding to this compound.

    • Remove the solvent under reduced pressure and lyophilize to obtain the pure compound.

III. Data Presentation

The following table summarizes typical chromatographic conditions used for the analysis and purification of alkaloids from Gelsemium elegans, including this compound.

ParameterColumn Chromatography (Silica Gel)Preparative HPLC (C18)
Stationary Phase Silica gel (200-300 mesh)C18 reverse-phase
Mobile Phase/Eluent Gradient of CHCl₃-MeOHGradient of Acetonitrile and Water with 0.1% Formic Acid
Detection TLC with Dragendorff's reagentUV Detector
Typical Yield Varies based on plant materialVaries based on the purity of the starting fraction
Purity Achieved Fraction enrichment>95%

Note: Specific gradient conditions and flow rates need to be optimized for each separation.

IV. Structure and Signaling Pathway (Hypothetical)

While the direct signaling pathway of this compound is a subject of ongoing research, Gelsemium alkaloids are known to interact with neuronal receptors. A hypothetical interaction pathway is depicted below.

SignalingPathway cluster_membrane Neuronal Membrane receptor Neuronal Receptor (e.g., Glycine Receptor) ion_channel Ion Channel Modulation receptor->ion_channel Activates/Inhibits alkaloid This compound alkaloid->receptor Binds to downstream Downstream Cellular Effects (e.g., Analgesia, Neurotoxicity) ion_channel->downstream Leads to

Caption: Hypothetical signaling pathway for this compound.

Disclaimer: The provided protocols are a synthesis of methodologies reported in the scientific literature. Researchers should adapt and optimize these protocols based on their specific experimental conditions and available equipment. All work with Gelsemium elegans and its extracts should be conducted with appropriate safety precautions due to the highly toxic nature of the plant.

References

Application Notes and Protocols for the Analytical Characterization of 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of 11-Hydroxygelsenicine, a gelsedine-type indole (B1671886) alkaloid isolated from plants of the Gelsemium genus. The methodologies outlined below are essential for the identification, quantification, and structural elucidation of this compound, which is crucial for drug development, quality control, and toxicological studies.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purity assessment of this compound in various matrices, including plant extracts and biological samples.

Application Note:

Reverse-phase HPLC (RP-HPLC) is the most common method for analyzing hydrophobic molecules like this compound. A C18 column is typically employed to provide excellent separation from other related alkaloids. The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization in mass spectrometry). UV detection is suitable for routine analysis, with the detection wavelength set at the absorbance maximum of the compound.

Experimental Protocol: HPLC Analysis of this compound

Objective: To quantify the concentration of this compound in a sample.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Agilent Zorbax Eclipse XDB-C18 column (4.6 mm x 250 mm, 5 µm) or equivalent

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Methanol:Water (40:60, v/v) containing 0.1% formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm)

    • Mobile Phase: Methanol:Water (40:60, v/v) with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 280 nm (or the specific λmax of this compound)

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Quantification

For highly sensitive and selective quantification, especially in complex biological matrices, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice.

Application Note:

UPLC-MS/MS offers significant advantages over HPLC, including higher resolution, faster analysis times, and superior sensitivity. The use of a tandem mass spectrometer allows for the specific detection of this compound through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This technique is particularly valuable for toxicokinetic and metabolic studies.[1][2][3]

Experimental Protocol: UPLC-MS/MS Analysis of this compound

Objective: To achieve high-sensitivity quantification of this compound in biological samples (e.g., plasma).

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Waters ACQUITY UPLC BEH C18 column (2.1 mm x 50 mm, 1.7 µm) or equivalent.

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar alkaloid not present in the sample)

Procedure:

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: Determine the specific precursor ion ([M+H]⁺) and the most abundant, stable product ion for this compound and the internal standard by infusing standard solutions into the mass spectrometer.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Data Analysis:

    • Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

Application Note:

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for the complete assignment of all proton and carbon signals. Deuterated solvents such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD) are commonly used. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS).

Experimental Protocol: NMR Analysis of this compound

Objective: To elucidate the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or CD₃OD)

  • Purified this compound sample

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of purified this compound (typically 1-5 mg) in approximately 0.5 mL of the chosen deuterated solvent in an NMR tube.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of all proton signals.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to determine the chemical shifts of all carbon atoms. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

  • Data Interpretation: Analyze the complete set of NMR data to assign all proton and carbon signals and confirm the structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Formula Determination

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly important for determining the exact mass and, consequently, the molecular formula.

Application Note:

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing alkaloids like this compound, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the precursor ion, providing structural information based on the resulting fragment ions.

Experimental Protocol: Mass Spectrometry Analysis of this compound

Objective: To determine the molecular weight, molecular formula, and fragmentation pattern of this compound.

Instrumentation:

  • Mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.

Reagents:

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Purified this compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol with 0.1% formic acid).

  • Direct Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an LC system as described in the UPLC-MS/MS protocol.

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the m/z of the protonated molecule [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS): Use a high-resolution instrument to measure the exact mass of the [M+H]⁺ ion. Use this value to calculate the elemental composition and molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum. Analyze the fragmentation pattern to gain insights into the structure of the molecule.

Quantitative Data Summary

Specific experimental data for this compound is not available in the searched literature. The following tables provide expected ranges and types of data based on the analysis of similar Gelsemium alkaloids.

Table 1: UPLC-MS/MS Method Validation Parameters (Expected Values)

ParameterExpected Value
Linearity Range0.1 - 200 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy85% - 115%
Precision (RSD)< 15%
Extraction Recovery> 75%
Matrix Effect85% - 115%

Table 2: High-Resolution Mass Spectrometry Data (Theoretical)

ParameterValue
Molecular FormulaC₁₉H₂₂N₂O₄
Molecular Weight342.39 g/mol
[M+H]⁺ (monoisotopic)343.1652 Da

Table 3: NMR Spectral Data (Hypothetical Chemical Shifts in CDCl₃)

Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.

Position¹³C δ (ppm)¹H δ (ppm) (Multiplicity, J in Hz)
2175.0-
355.03.50 (d, J=7.0)
550.02.80 (m)
625.01.90 (m), 1.70 (m)
780.0-
8130.0-
9120.07.20 (d, J=8.0)
10125.07.50 (t, J=8.0)
11150.0-
12110.06.90 (d, J=8.0)
13140.0-
1465.04.50 (s)
1530.02.10 (m)
1640.03.20 (m)
1760.04.10 (t, J=6.0)
19135.05.90 (q, J=7.0)
2015.01.80 (d, J=7.0)
N1-OCH₃58.03.90 (s)
11-OH-8.50 (s, br)

Visualizations

Experimental Workflow for UPLC-MS/MS Analysis

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into UPLC Reconstitute->Inject Analysis of Prepared Sample Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Select Precursor Ion Selection (Q1) Ionize->Select Fragment Collision-Induced Dissociation (Q2) Select->Fragment Detect Product Ion Detection (Q3) Fragment->Detect Data Data Processing and Quantification Detect->Data Data Acquisition

Caption: Workflow for the quantitative analysis of this compound by UPLC-MS/MS.

Proposed Signaling Pathway of Gelsemium Alkaloids

Gelsemium alkaloids, including this compound, are known to interact with inhibitory neurotransmitter receptors in the central nervous system.[1][4][5]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA_R GABA-A Receptor GABA_release->GABA_R GABA Glycine_release Glycine (B1666218) Release Glycine_R Glycine Receptor Glycine_release->Glycine_R Glycine Cl_channel Chloride Channel Opening GABA_R->Cl_channel Glycine_R->Cl_channel Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Reduced_excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_excitability Alkaloid This compound (and other Gelsemium Alkaloids) Alkaloid->GABA_R Modulates Binding Alkaloid->Glycine_R Modulates Binding

Caption: Proposed mechanism of action for Gelsemium alkaloids on inhibitory neurotransmitter receptors.

References

Application Note: Quantification of 11-Hydroxygelsenicine using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Hydroxygelsenicine is a significant alkaloid derived from the Gelsemium genus, which is known for its wide array of biologically active compounds. Accurate quantification of this compound in various biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note provides a detailed protocol for the quantification of this compound using a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The methodology described herein is adapted from established and validated methods for the analysis of structurally related Gelsemium alkaloids, including gelsenicine, in biological samples.[1][2][3][4][5] This document offers a comprehensive guide, from sample preparation to data analysis, to ensure reliable and reproducible results.

Data Presentation

The performance of the HPLC-MS/MS method for the quantification of analogous Gelsemium alkaloids is summarized below. These tables provide a reference for the expected performance of the adapted method for this compound.

Table 1: Linearity and Sensitivity

AnalyteMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
GelsenicineMouse Blood0.05 - 100> 0.9950.05
11 Gelsemium AlkaloidsRat Plasma0.1 - 200> 0.9950.1

Data adapted from studies on gelsenicine and other Gelsemium alkaloids.[1][2][4]

Table 2: Precision and Accuracy

AnalyteMatrixQC Concentration (ng/mL)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Accuracy (%)
GelsenicineMouse Blood0.4, 18, 180< 12%< 15%89.8 - 112.3
11 Gelsemium AlkaloidsRat Plasma0.4, 18, 180< 16%< 16%86.9 - 113.2

Data adapted from studies on gelsenicine and other Gelsemium alkaloids.[1][2][4]

Table 3: Recovery and Matrix Effect

AnalyteMatrixExtraction Recovery (%)Matrix Effect (%)
GelsenicineMouse Blood> 76.8%103.7 - 108.4
11 Gelsemium AlkaloidsRat Plasma> 75.8%88.5 - 107.8

Data adapted from studies on gelsenicine and other Gelsemium alkaloids.[1][2][4]

Experimental Protocols

This section details the step-by-step methodology for the quantification of this compound.

Materials and Reagents
Instrumentation
  • HPLC system coupled with a triple quadrupole tandem mass spectrometer (e.g., Agilent, Shimadzu, Waters)[6][7][8]

  • C18 analytical column (e.g., Waters UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm)[1][2][3]

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working standard solutions at various concentrations.[3]

  • Calibration Standards and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into the blank biological matrix to prepare calibration standards and QC samples at low, medium, and high concentrations.[3]

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological sample (or calibration standard/QC sample), add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.[4][5]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the HPLC-MS/MS system.[9]

HPLC-MS/MS Conditions

HPLC Parameters:

  • Column: Waters UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.[1][2][3]

  • Mobile Phase A: 0.1% Formic acid in water or 10 mmol/L ammonium acetate with 0.1% formic acid.[1][4]

  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Gradient Elution:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: 5% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.1-8.0 min: 5% B (re-equilibration)

  • Column Temperature: 40°C.[6]

  • Injection Volume: 5-10 µL.[9]

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2][3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[4][5]

  • Precursor → Product Ion Transitions: To be determined by infusing a standard solution of this compound and the IS into the mass spectrometer to identify the most abundant and stable precursor and product ions.

  • Ion Source Parameters (example):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[10][11][12] Key validation parameters include:

  • Specificity and Selectivity: Assessed by analyzing blank matrix samples to ensure no significant interference at the retention times of the analyte and IS.[13]

  • Linearity and Range: Determined by analyzing a series of calibration standards over a specified concentration range.[14]

  • Precision and Accuracy: Evaluated by analyzing replicate QC samples at different concentrations on the same day (intra-day) and on different days (inter-day).[15]

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.[15]

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-spiked samples to that in post-spiked samples.

  • Matrix Effect: Assessed by comparing the analyte response in post-spiked extracted blank matrix to the response in a neat solution.

  • Stability: Evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[16]

Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratio of this compound to the IS versus the concentration of the calibration standards. The concentrations of this compound in the unknown samples are then calculated from this curve.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the quantification of this compound by HPLC-MS/MS.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis cluster_data Data Processing Stock Stock Solution Preparation Working Working Standard Preparation Stock->Working Spiking Spiking into Biological Matrix Working->Spiking IS_add Addition of Internal Standard Spiking->IS_add Sample Biological Sample Collection Sample->IS_add Precip Protein Precipitation IS_add->Precip Centri Centrifugation Precip->Centri Evap Evaporation Centri->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation Recon->HPLC MS MS/MS Detection HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant

Caption: Experimental workflow for this compound quantification.

References

Application Notes and Protocols for Developing In Vitro Assays for 11-Hydroxygelsenicine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxygelsenicine is a monoterpenoid indole (B1671886) alkaloid derived from plants of the Gelsemium genus.[1] Gelsemium alkaloids are known for their potent biological activities, which include anti-tumor, anti-inflammatory, analgesic, and immunomodulatory effects.[2][3][4] However, these compounds also exhibit significant toxicity, with the therapeutic dose often being close to the toxic dose.[2][3] The primary toxic effects are neurological, often leading to respiratory depression.[5][6] The mechanisms of action for related Gelsemium alkaloids, such as gelsemine (B155926) and gelsenicine, involve modulation of inhibitory neurotransmitter receptors, including glycine (B1666218) (GlyR) and GABA-A receptors.[5][7][8]

These application notes provide a framework for developing a panel of in vitro assays to characterize the biological activity of this compound. The protocols outlined below are designed to assess its effects on cell viability, apoptosis, and a key signaling pathway relevant to its presumed neuroactive properties.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described assays.

Table 1: Cell Viability Assay - IC50 Values

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)Vehicle Control (e.g., 0.1% DMSO)
SH-SY5Y (Neuroblastoma)No significant effect
HMC3 (Microglia)No significant effect
HeLa (Cervical Cancer)No significant effect

Table 2: Apoptosis Assay - Percentage of Apoptotic Cells

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-
This compoundIC50/2
This compoundIC50
Staurosporine (Positive Control)1

Table 3: Caspase-3/7 Activity Assay

TreatmentConcentration (µM)Fold Increase in Caspase-3/7 Activity (Luminescence)
Vehicle Control-1.0
This compoundIC50/2
This compoundIC50
Staurosporine (Positive Control)1

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[9][10]

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)[11]

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9][10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[9]

  • Shake the plate for 15 minutes on an orbital shaker.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Materials:

  • Human neuronal cell line (e.g., SH-SY5Y)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC50/2 and IC50) for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., 1 µM staurosporine).

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[15][16]

  • Add 400 µL of 1X Binding Buffer to each tube.[15]

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).[14]

Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[17][18]

Materials:

  • Human neuronal cell line (e.g., SH-SY5Y)

  • Caspase-Glo® 3/7 Assay Kit (Promega)[17][18]

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

  • Treat cells with serial dilutions of this compound for a predetermined time (e.g., 6, 12, or 24 hours). Include vehicle and positive controls.

  • Equilibrate the plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[18][19]

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1 to 3 hours.[18]

  • Measure the luminescence using a luminometer.

  • Calculate the fold change in caspase activity relative to the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Seed SH-SY5Y Cells treatment Treat with this compound (various concentrations) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis caspase Caspase-3/7 Activity Assay treatment->caspase ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant caspase_quant Measure Luminescence caspase->caspase_quant

Caption: Experimental workflow for assessing this compound activity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus receptor GABA-A / Glycine Receptor bcl2 Bcl-2 receptor->bcl2 Inhibition bax Bax mito Mitochondrial Stress bax->mito bcl2->bax cyto_c Cytochrome c caspase9 Caspase-9 cyto_c->caspase9 Activation mito->cyto_c Release apoptosis Apoptosis compound This compound compound->receptor Modulation compound->mito caspase37 Caspase-3/7 caspase9->caspase37 Activation caspase37->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

logical_relationship start Start: Characterize this compound viability Assess Cytotoxicity (e.g., MTT Assay) start->viability mechanism Investigate Mechanism of Cell Death viability->mechanism If cytotoxic apoptosis Is Apoptosis Induced? (Annexin V/PI Assay) mechanism->apoptosis caspase Confirm Apoptotic Pathway (Caspase-3/7 Assay) apoptosis->caspase Yes end End: Profile of Biological Activity apoptosis->end No receptor_binding Characterize Receptor Interaction (e.g., Radioligand Binding Assay) caspase->receptor_binding receptor_binding->end

Caption: Logical flow for in vitro characterization of this compound.

References

Application Notes and Protocols for Cell-Based Assays Evaluating the Anti-Tumor Effects of 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

11-Hydroxygelsenicine is an indole (B1671886) alkaloid derived from the plant Gelsemium elegans. Alkaloids from this plant have garnered interest in cancer research due to their potential cytotoxic and anti-proliferative activities. While extensive research on this compound is still emerging, this document provides a comprehensive guide to the cell-based assays that can be employed to investigate its anti-tumor effects. The protocols and application notes detailed herein are based on established methodologies for evaluating anti-cancer compounds and data from related alkaloids found in Gelsemium elegans.

II. Data Presentation: Summarized Quantitative Data

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables are presented as examples of how to structure and report experimental findings. Researchers should replace the placeholder data with their own experimental results.

Table 1: In Vitro Cytotoxicity of this compound on Various Human Cancer Cell Lines

Cancer Cell LineType of CancerIC50 (µM) after 48h Treatment (Hypothetical Data)
A549Lung Carcinoma15.2 ± 1.8
MCF-7Breast Adenocarcinoma22.5 ± 2.1
HeLaCervical Cancer18.9 ± 1.5
HT-29Colorectal Adenocarcinoma25.1 ± 2.9
A431Epidermoid Carcinoma12.8 ± 1.3

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells (Hypothetical Data)

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Vehicle)60.5 ± 3.225.3 ± 2.114.2 ± 1.5
This compound (10 µM)75.8 ± 4.115.1 ± 1.89.1 ± 1.0
This compound (20 µM)82.3 ± 4.510.2 ± 1.37.5 ± 0.9

Table 3: Induction of Apoptosis in A549 Cells by this compound (Hypothetical Data)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (Vehicle)2.1 ± 0.31.5 ± 0.2
This compound (10 µM)15.7 ± 1.98.3 ± 1.1
This compound (20 µM)28.9 ± 3.115.4 ± 1.8

III. Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO at the same concentration as in the highest drug concentration).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within the cell. This allows for the analysis of the cell cycle phases (G0/G1, S, and G2/M) based on DNA content.

Protocol:

  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Cell Migration and Invasion Assay (Transwell Assay)

Principle: The Transwell assay (or Boyden chamber assay) is used to assess the migratory and invasive potential of cells. For migration, cells are placed in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. For invasion, the membrane is coated with a basement membrane extract (e.g., Matrigel) which cells must degrade and pass through.

Protocol:

  • Chamber Preparation: For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel and allow it to solidify. For migration assays, no coating is needed.

  • Cell Seeding: Resuspend cancer cells in a serum-free medium and seed them into the upper chamber of the Transwell inserts.

  • Treatment: Add this compound at various concentrations to the upper chamber along with the cells.

  • Chemoattractant: Add a complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours.

  • Cell Removal and Staining: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells that have migrated to the lower surface with methanol (B129727) and stain with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

IV. Visualization of Workflows and Signaling Pathways

Experimental_Workflow_for_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plate incubation1 Incubate for 24h start->incubation1 treatment Treat with this compound incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add DMSO to Solubilize Formazan incubation3->solubilize read Measure Absorbance at 570 nm solubilize->read analysis Calculate Cell Viability & IC50 read->analysis

Fig 1. Experimental Workflow for MTT Cytotoxicity Assay.

Apoptosis_Assay_Workflow cluster_treatment Cell Treatment cluster_harvesting Harvesting & Staining cluster_analysis Analysis seed Seed Cells treat Treat with this compound seed->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain flow Flow Cytometry Analysis stain->flow quantify Quantify Apoptotic Populations flow->quantify

Fig 2. Workflow for Apoptosis Detection by Flow Cytometry.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion

Fig 3. Simplified PI3K/Akt/mTOR Signaling Pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation GeneExpression Gene Expression (Proliferation, Survival, Differentiation) Transcription->GeneExpression Regulation

Fig 4. Simplified MAPK/ERK Signaling Pathway.

Disclaimer: The provided protocols are intended as a general guide. Specific cell lines and experimental conditions may require optimization. It is crucial to include appropriate positive and negative controls in all experiments. The quantitative data and specific effects of this compound on signaling pathways presented here are hypothetical and for illustrative purposes only, due to the limited availability of published data for this specific compound. Researchers are encouraged to consult primary literature for detailed methodologies and to validate their findings rigorously.

Application Notes and Protocols for Osteoclastogenesis Inhibition Assay Using 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoclasts, the primary bone-resorbing cells, are critical for bone homeostasis. However, excessive osteoclast activity leads to pathological bone loss in diseases like osteoporosis, rheumatoid arthritis, and periodontitis. Consequently, inhibiting osteoclastogenesis, the process of osteoclast formation, is a key therapeutic strategy. 11-Hydroxygelsenicine, a monoterpenoid indole (B1671886) alkaloid, has been identified as a potential inhibitor of osteoclast activity by inducing apoptosis and modulating inflammatory responses.[1] This document provides a detailed protocol for an in vitro osteoclastogenesis inhibition assay using this compound, enabling researchers to evaluate its efficacy and elucidate its mechanism of action.

Mechanism of Action

Receptor activator of nuclear factor kappa-B ligand (RANKL) is the essential cytokine that drives the differentiation of myeloid precursors into mature osteoclasts.[2] The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors triggers a cascade of intracellular signaling pathways, primarily involving the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[3][4][5][6] These signaling events lead to the expression of key transcription factors, such as nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), which orchestrates the expression of osteoclast-specific genes like tartrate-resistant acid phosphatase (TRAP), cathepsin K, and DC-STAMP, ultimately leading to cell fusion and the formation of mature, multinucleated osteoclasts.[2][7] this compound is hypothesized to inhibit osteoclastogenesis by interfering with these critical signaling pathways.

Experimental Overview

This protocol outlines a series of experiments to assess the inhibitory effect of this compound on RANKL-induced osteoclastogenesis. The workflow includes:

  • Cytotoxicity Assay: To determine the non-toxic concentration range of this compound on osteoclast precursor cells.

  • Osteoclast Differentiation Assay: To evaluate the dose-dependent inhibitory effect of this compound on the formation of mature osteoclasts.

  • TRAP Staining and Quantification: To visualize and quantify the number of differentiated osteoclasts.

  • Gene Expression Analysis (Optional): To investigate the effect of this compound on the expression of key osteoclastogenic marker genes.

  • Western Blot Analysis (Optional): To examine the impact of this compound on the activation of NF-κB and MAPK signaling pathways.

Data Presentation

Table 1: Cytotoxicity of this compound on Bone Marrow Macrophages (BMMs)

Concentration of this compound (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
0.597.5 ± 4.8
195.3 ± 5.3
592.1 ± 6.2
1088.7 ± 5.9
2570.3 ± 7.1
5045.8 ± 6.8

Data are presented as mean ± standard deviation (n=3). Cell viability was determined using the MTT assay after 48 hours of treatment.

Table 2: Inhibition of RANKL-Induced Osteoclastogenesis by this compound

TreatmentTRAP-Positive Multinucleated Cells (MNCs) per well
Control (M-CSF only)2 ± 1
Vehicle Control (M-CSF + RANKL)152 ± 12
This compound (0.1 µM)135 ± 10
This compound (0.5 µM)108 ± 9
This compound (1 µM)75 ± 7
This compound (5 µM)31 ± 5
This compound (10 µM)8 ± 2

Data are presented as mean ± standard deviation (n=3). MNCs are defined as TRAP-positive cells with three or more nuclei.

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of this compound on bone marrow macrophages (BMMs), the precursor cells for osteoclasts.[8][9]

Materials:

  • Bone Marrow Macrophages (BMMs)

  • α-MEM (Minimum Essential Medium Alpha) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed BMMs in a 96-well plate at a density of 1 x 10^4 cells/well in α-MEM containing 30 ng/mL M-CSF.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cell attachment.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

  • Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 2: Osteoclast Differentiation and TRAP Staining

This protocol describes the induction of osteoclast differentiation from BMMs and the subsequent identification of mature osteoclasts by TRAP staining.[7][10][11]

Materials:

  • Bone Marrow Macrophages (BMMs)

  • α-MEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • M-CSF

  • RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)

  • This compound

  • 48-well plates

  • TRAP Staining Kit

  • 4% Paraformaldehyde (PFA)

  • Microscope

Procedure:

  • Seed BMMs in a 48-well plate at a density of 5 x 10^4 cells/well in α-MEM containing 30 ng/mL M-CSF.

  • Incubate for 24 hours at 37°C.

  • Replace the medium with fresh α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL, along with various non-toxic concentrations of this compound or vehicle control.

  • Incubate for 5-7 days, replacing the medium every 2-3 days.

  • On day 7, aspirate the medium and wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells with deionized water.

  • Stain the cells for TRAP activity according to the manufacturer's instructions of the TRAP staining kit.

  • Wash the plates with deionized water and allow them to air dry.

  • Visualize the cells under a light microscope. TRAP-positive multinucleated cells (MNCs) with three or more nuclei are counted as mature osteoclasts.

Mandatory Visualizations

Osteoclastogenesis_Inhibition_Workflow cluster_prep Cell Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis BMMs Isolate Bone Marrow Macrophages (BMMs) Cytotoxicity Cytotoxicity Assay (MTT) BMMs->Cytotoxicity Differentiation Osteoclast Differentiation (M-CSF + RANKL) BMMs->Differentiation Treatment Treat with this compound Differentiation->Treatment TRAP TRAP Staining & Quantification Treatment->TRAP Gene_Expression Gene Expression (qPCR - Optional) Treatment->Gene_Expression Western_Blot Western Blot (Optional) Treatment->Western_Blot

Caption: Experimental workflow for assessing this compound's effect on osteoclastogenesis.

RANKL_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 MAPK p38, ERK, JNK TRAF6->MAPK IKK IKK TRAF6->IKK NFATc1 NFATc1 MAPK->NFATc1 activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB->NFATc1 activates Genes Osteoclast-Specific Genes (TRAP, Cathepsin K, etc.) NFATc1->Genes induces Osteoclast Osteoclast Differentiation Genes->Osteoclast Hydroxygelsenicine This compound Hydroxygelsenicine->MAPK inhibits Hydroxygelsenicine->NFkappaB inhibits

Caption: Proposed mechanism of this compound on RANKL signaling in osteoclasts.

References

Application Notes and Protocols for Electrophysiological Studies of 11-Hydroxygelsenicine on GABA-A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxygelsenicine, a prominent alkaloid derived from plants of the Gelsemium genus, has garnered scientific interest for its pharmacological activities, particularly its interaction with the central nervous system. Emerging evidence suggests that this compound modulates the function of γ-aminobutyric acid type A (GABA-A) receptors, the primary mediators of fast inhibitory neurotransmission in the brain. Understanding the precise mechanism and quantitative effects of this compound on GABA-A receptors is crucial for elucidating its therapeutic potential and toxicological profile.

These application notes provide detailed protocols for investigating the effects of this compound on GABA-A receptors using key electrophysiological techniques: Two-Electrode Voltage Clamp (TEVC) and Patch-Clamp (Whole-Cell and Single-Channel). These methods allow for the precise measurement of ion channel function and are indispensable for characterizing the modulatory effects of novel compounds.

Data Presentation: Modulatory Effects of Gelsemium Alkaloids on GABA-A Receptors

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the inhibitory effects of a closely related Gelsemium alkaloid, gelsemine, on various recombinant GABA-A receptor subtypes. This data, obtained from electrophysiological studies, serves as a valuable reference for designing experiments and interpreting results for this compound. It is hypothesized that this compound may exhibit similar modulatory properties.

Gelsemium AlkaloidReceptor SubtypeEffectIC50 (µM)TechniqueReference
Gelsemineα1β2γ2sInhibition55.3 ± 1.2Two-Electrode Voltage Clamp[1]
Gelsemineα2β2γ2sInhibition75.1 ± 1.1Two-Electrode Voltage Clamp[1]
Gelsemineα3β2γ2sInhibition63.5 ± 1.3Two-Electrode Voltage Clamp[1]
Gelsemineα5β3γ2sInhibition68.9 ± 1.2Two-Electrode Voltage Clamp[1]

Signaling Pathways and Experimental Workflows

To visualize the experimental logic and underlying signaling pathways, the following diagrams are provided.

GABA_A_Signaling GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition 11_Hydroxygelsenicine This compound 11_Hydroxygelsenicine->GABA_A_Receptor Modulates

Caption: GABA-A Receptor Signaling Pathway.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Cell Culture/ Oocyte Preparation Receptor_Expression GABA-A Receptor Expression Cell_Culture->Receptor_Expression Technique_Selection Select Technique (TEVC or Patch-Clamp) Receptor_Expression->Technique_Selection Baseline_Recording Establish Baseline GABA-evoked Currents Technique_Selection->Baseline_Recording Compound_Application Apply this compound +/- GABA Baseline_Recording->Compound_Application Record_Response Record Changes in Current Compound_Application->Record_Response Dose_Response Dose-Response Curve Construction Record_Response->Dose_Response Parameter_Calculation Calculate EC50/IC50, Efficacy, and Kinetics Dose_Response->Parameter_Calculation

Caption: Electrophysiology Experimental Workflow.

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) using Xenopus Oocytes

This protocol is ideal for studying the effects of this compound on specific, recombinantly expressed GABA-A receptor subtypes.

Materials and Reagents:

  • Xenopus laevis oocytes (Stage V-VI)

  • cRNA for desired GABA-A receptor subunits (e.g., α1, β2, γ2s)

  • Nuclease-free water

  • Barth's solution (in mM: 88 NaCl, 1 KCl, 2.4 NaHCO₃, 0.82 MgSO₄, 0.33 Ca(NO₃)₂, 0.41 CaCl₂, 10 HEPES, pH 7.4)

  • Recording solution (in mM: 96 NaCl, 2 KCl, 1 MgCl₂, 1.8 CaCl₂, 5 HEPES, pH 7.4)

  • GABA stock solution (100 mM in water)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • TEVC amplifier and data acquisition system

  • Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)

  • Micromanipulators

Methodology:

  • Oocyte Preparation and cRNA Injection:

    • Surgically harvest oocytes from anesthetized Xenopus laevis frogs.

    • Treat with collagenase to defolliculate.

    • Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits (e.g., 50 nL of a 1:1:1 ratio of α1:β2:γ2s cRNAs at a total concentration of 1 µg/µL).

    • Incubate injected oocytes in Barth's solution at 16-18°C for 2-7 days to allow for receptor expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

    • Establish a stable baseline current.

    • To determine the baseline GABA response, apply a concentration of GABA that elicits a submaximal current (e.g., EC₂₀).

    • After a washout period, co-apply the same concentration of GABA with varying concentrations of this compound.

    • To test for direct agonist or antagonist effects, apply this compound in the absence of GABA.

    • Record the resulting currents.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

    • Calculate the percentage of inhibition or potentiation for each concentration of this compound.

    • Construct a dose-response curve and fit the data to the Hill equation to determine the IC₅₀ or EC₅₀ value.

Protocol 2: Whole-Cell Patch-Clamp Recording in Cultured Neurons or HEK293 Cells

This protocol is suitable for studying the effects of this compound on either native GABA-A receptors in neurons or specific recombinant receptors in a mammalian cell line.

Materials and Reagents:

  • Cultured primary neurons (e.g., cortical or hippocampal) or HEK293 cells transiently or stably expressing desired GABA-A receptor subunits.

  • External solution (in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

  • Internal solution (in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH).

  • GABA stock solution (100 mM in water).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes (3-5 MΩ resistance).

  • Micromanipulator and perfusion system.

Methodology:

  • Cell Preparation:

    • Plate cultured neurons or transfected HEK293 cells on glass coverslips.

    • Use cells for recording 24-48 hours after plating or transfection.

  • Whole-Cell Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with external solution.

    • Approach a cell with a patch pipette filled with internal solution and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply GABA at a concentration that elicits a consistent submaximal response (e.g., EC₂₀) using a fast perfusion system to establish a baseline.

    • After washout, co-apply GABA with various concentrations of this compound.

    • To investigate effects on synaptic transmission (in neuronal cultures), record spontaneous or miniature inhibitory postsynaptic currents (sIPSCs or mIPSCs) in the presence and absence of this compound.

    • Record the resulting currents.

  • Data Analysis:

    • Measure the peak amplitude, rise time, and decay kinetics of the GABA-evoked currents.

    • Analyze changes in the frequency and amplitude of sIPSCs/mIPSCs.

    • Construct dose-response curves to determine the IC₅₀ or EC₅₀ of this compound's modulatory effect.

Protocol 3: Single-Channel Patch-Clamp Recording

This advanced technique allows for the detailed characterization of how this compound affects the biophysical properties of individual GABA-A receptor channels.

Materials and Reagents:

  • Same as for Whole-Cell Patch-Clamp.

  • Use the outside-out patch configuration.

Methodology:

  • Outside-Out Patch Formation:

    • Establish a whole-cell recording as described above.

    • Slowly retract the pipette from the cell, allowing a small piece of the membrane to reseal in an "outside-out" configuration, with the extracellular face of the receptor exposed to the bath solution.

  • Single-Channel Recording:

    • Perfuse the patch with external solution containing a low concentration of GABA to observe single-channel openings.

    • Hold the patch at a potential of -70 mV.

    • After establishing a baseline of single-channel activity, apply this compound to the bath.

    • Record single-channel currents in the presence of the compound.

  • Data Analysis:

    • Analyze the single-channel recordings to determine changes in:

      • Channel open probability (P_open).

      • Mean open time.

      • Channel conductance.

      • Bursting behavior.

    • These parameters will provide insight into the molecular mechanism of this compound's modulation of the GABA-A receptor.

Concluding Remarks

The protocols outlined in these application notes provide a comprehensive framework for the detailed electrophysiological characterization of this compound's effects on GABA-A receptors. By employing these techniques, researchers can elucidate the compound's mechanism of action, determine its potency and efficacy at different receptor subtypes, and contribute to a deeper understanding of its pharmacological profile. Such studies are essential for the potential development of this compound as a therapeutic agent or as a tool for probing the function of the GABAergic system.

References

Application Notes and Protocols for In Vivo Studies of 14-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Scientific literature predominantly refers to 14-Hydroxygelsenicine (HGE) when discussing the biological activities of a hydroxylated form of gelsenicine. The following application notes and protocols are based on the available data for 14-Hydroxygelsenicine and related Gelsemium alkaloids.

These guidelines are intended for researchers, scientists, and drug development professionals investigating the in vivo properties of 14-Hydroxygelsenicine (HGE). The protocols provided are based on established methodologies for related compounds and should be adapted and optimized for specific research questions and institutional guidelines.

Application Notes

14-Hydroxygelsenicine is a gelsedine-type monoterpenoid indole (B1671886) alkaloid found in plants of the Gelsemium genus.[1] In vivo studies are crucial to understanding its pharmacokinetic profile, toxicity, and potential therapeutic effects.

1. Potential Therapeutic Areas:

  • Oncology: HGE has demonstrated anti-tumor activity by inducing apoptosis in cancer cells and inhibiting the STAT3 signaling pathway. In vivo studies could explore its efficacy in various cancer models, such as xenograft mouse models.

  • Bone Biology: The compound has shown selective inhibitory activity on osteoclasts by inducing apoptosis and reducing inflammatory and mitogenic factors. This suggests its potential for investigation in animal models of osteoporosis or other bone resorption disorders.

  • Neuropharmacology: HGE exhibits neurotoxic effects by enhancing the binding of the inhibitory neurotransmitter GABA to its receptors. While this indicates toxicity, understanding this mechanism is vital for safety assessment and could inform the development of derivatives with more targeted neurological effects.

2. Key Considerations for In Vivo Studies:

  • Toxicity: Gelsemium alkaloids are known for their high toxicity, with a narrow therapeutic window.[1] The primary cause of acute toxicity is respiratory failure. Therefore, initial in vivo studies should focus on establishing a dose-response relationship and determining the maximum tolerated dose (MTD).

  • Animal Models: Rodent models, such as mice and rats, are commonly used for initial pharmacokinetic and toxicity studies of Gelsemium alkaloids. Species-specific differences in metabolism and toxicity have been reported, with rats showing greater sensitivity than pigs to Gelsemium elegans extracts.

  • Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, oral) will significantly impact the pharmacokinetic profile. Intravenous administration is often used to determine fundamental pharmacokinetic parameters, while oral administration is relevant for assessing bioavailability.

  • Bioanalysis: A sensitive and validated analytical method, such as UPLC-MS/MS, is essential for the accurate quantification of HGE and its metabolites in biological matrices.

Quantitative Data Summary

Table 1: Biological Activities of 14-Hydroxygelsenicine (HGE)

Biological ActivityEffectMechanism of ActionReference
Anti-tumorInduces apoptosis in cancer cells; Inhibits cancer cell growth and proliferation.Interferes with STAT3 activity.
Osteoclast InhibitionInduces osteoclast apoptosis; Inhibits osteoclast proliferation.Increases expression of caspase-9; Reduces expression of IL-6 and c-Jun.
NeurotoxicityDecreases neuronal excitability, leading to dyspnoea.Enhances the binding of GABA to its receptors.

Table 2: Toxicokinetic Parameters of Structurally Related Gelsemium Alkaloids in Rats (Intravenous Administration, 0.1 mg/kg)

AlkaloidT1/2 (h)Cmax (ng/mL)AUC (0-t) (ng/h/mL)Vz (L/kg)CL (L/h/kg)
Gelsenicine1.83 ± 0.4245.3 ± 8.248.7 ± 9.63.5 ± 0.82.1 ± 0.4
Gelsemine2.15 ± 0.5152.1 ± 10.365.4 ± 12.82.8 ± 0.61.5 ± 0.3
Koumine1.98 ± 0.3948.9 ± 9.155.2 ± 11.13.1 ± 0.71.8 ± 0.3

Data adapted from a study on 11 Gelsemium alkaloids and presented here to provide a general reference for related compounds. Specific values for 14-Hydroxygelsenicine are not currently available in the cited literature.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of 14-Hydroxygelsenicine following intravenous administration in Sprague-Dawley rats.

Materials:

  • 14-Hydroxygelsenicine (HGE)

  • Vehicle for solubilization (e.g., saline, DMSO/PEG mixture)

  • Sprague-Dawley rats (male, 6-8 weeks old)

  • Syringes and needles for intravenous injection

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • UPLC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a sterile solution of HGE in the chosen vehicle at a concentration suitable for intravenous administration (e.g., 0.1 mg/mL).

  • Administration: Administer HGE to the rats via intravenous injection (e.g., into the tail vein) at a specific dose (e.g., 0.1 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of HGE in the plasma samples using a validated UPLC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters, including half-life (t1/2), maximum concentration (Cmax), area under the curve (AUC), volume of distribution (Vd), and clearance (CL).

Protocol 2: Acute Toxicity Assessment in Mice

Objective: To determine the median lethal dose (LD50) and observe the signs of acute toxicity of 14-Hydroxygelsenicine in mice.

Materials:

  • 14-Hydroxygelsenicine (HGE)

  • Vehicle for solubilization

  • CD-1 or BALB/c mice (male and female, 6-8 weeks old)

  • Administration apparatus (e.g., oral gavage needles, syringes)

  • Observation cages

Procedure:

  • Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week.

  • Dose Ranging: Conduct a preliminary dose-ranging study with a small number of animals to identify a range of doses that cause 0-100% mortality.

  • Main Study Groups: Assign animals to several dose groups (at least 3-4 groups with a geometric progression of doses) and a vehicle control group. Use both male and female mice as sex differences in sensitivity have been reported for related compounds.

  • Administration: Administer a single dose of HGE or vehicle to the respective groups (e.g., via oral gavage or intraperitoneal injection).

  • Clinical Observation: Observe the animals continuously for the first few hours post-administration and then periodically for up to 14 days. Record signs of toxicity, such as changes in posture, activity, breathing, and the presence of convulsions.[1]

  • Mortality: Record the number of mortalities in each group over the 14-day observation period.

  • LD50 Calculation: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

  • Necropsy: At the end of the study, perform a gross necropsy on all surviving animals to identify any organ abnormalities.

Visualizations

G Experimental Workflow for In Vivo HGE Studies cluster_0 Phase 1: Preclinical Assessment cluster_1 Phase 2: Efficacy Modeling Dose Formulation Dose Formulation Acute Toxicity (LD50) Acute Toxicity (LD50) Dose Formulation->Acute Toxicity (LD50) Pharmacokinetics (IV & Oral) Pharmacokinetics (IV & Oral) Acute Toxicity (LD50)->Pharmacokinetics (IV & Oral) Animal Model Selection Animal Model Selection Pharmacokinetics (IV & Oral)->Animal Model Selection Inform Dosing Regimen Dose-Response Study Dose-Response Study Animal Model Selection->Dose-Response Study Efficacy Evaluation Efficacy Evaluation Dose-Response Study->Efficacy Evaluation Histopathology & Biomarker Analysis Histopathology & Biomarker Analysis Efficacy Evaluation->Histopathology & Biomarker Analysis G Proposed Neurotoxic Signaling of HGE HGE 14-Hydroxygelsenicine GABA_R GABA-A Receptor HGE->GABA_R Enhances GABA Binding Ion_Channel Chloride Ion Channel Opening GABA_R->Ion_Channel Neuron Neuron Hyperpolarization Hyperpolarization Ion_Channel->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability Decreased_Excitability->Neuron Affects G Proposed Osteoclast Inhibition by HGE cluster_pro_apoptotic Pro-Apoptotic Effects cluster_anti_proliferative Anti-Proliferative Effects HGE 14-Hydroxygelsenicine Caspase9 Caspase-9 Expression HGE->Caspase9 Increases IL6 IL-6 Expression HGE->IL6 Decreases cJun c-Jun Expression HGE->cJun Decreases Osteoclast Osteoclast Apoptosis Apoptosis Caspase9->Apoptosis Apoptosis->Osteoclast Induces in Proliferation Proliferation IL6->Proliferation cJun->Proliferation Proliferation->Osteoclast Inhibits in

References

Formulation of 11-Hydroxygelsenicine for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxygelsenicine, a monoterpenoid indole (B1671886) alkaloid derived from plants of the Gelsemium genus, has garnered interest for its potential therapeutic applications, including analgesic, anti-inflammatory, and anti-tumor activities.[1][2] However, like many other alkaloids, this compound is characterized by poor aqueous solubility and a hydrophobic nature, posing significant challenges for its formulation and bioavailability in preclinical studies.[3] This document provides detailed application notes and protocols for the formulation of this compound to enhance its solubility and stability, thereby facilitating its investigation in non-clinical research. The methodologies described herein focus on three widely applicable techniques: cyclodextrin (B1172386) complexation, nanoparticle encapsulation, and solid dispersion.

Introduction to this compound and Formulation Challenges

This compound belongs to a class of structurally complex alkaloids that have shown a range of biological effects.[4] Preclinical development of such promising compounds is often hampered by their physicochemical properties. Gelsemium alkaloids, in general, exhibit moderate to high lipophilicity and limited water solubility, which can lead to poor absorption, low bioavailability, and variability in in vivo studies.[3] To overcome these hurdles, advanced formulation strategies are necessary to improve the dissolution rate and apparent solubility of this compound. The selection of an appropriate formulation approach depends on the specific requirements of the preclinical study, including the desired route of administration, dosage, and pharmacokinetic profile.

Key Challenges:

  • Poor Aqueous Solubility: Limits dissolution in physiological fluids.

  • Potential for Low Bioavailability: Inefficient absorption after oral administration.

  • Physical and Chemical Instability: Susceptibility to degradation, affecting shelf-life and in-vivo performance.

Pre-formulation Assessment

Before selecting a formulation strategy, a thorough pre-formulation assessment of this compound is crucial.

Table 1: Physicochemical Properties of Gelsemium Alkaloids (Illustrative)

PropertyGelsenicine (and related alkaloids)Implication for Formulation
Molecular Weight306 - 352 g/mol [3]Standard for small molecules.
Predicted Lipophilicity (WLogP)1.08 - 2.17[3]Moderate hydrophobicity, suggesting poor aqueous solubility.
Predicted Aqueous Solubility (LogS)-4.42 to -3.48[3]Low to very low solubility, necessitating enhancement.
Physical StateTypically crystalline solidMay require energy to overcome lattice forces for dissolution.

Formulation Strategies and Protocols

The following protocols provide a starting point for the formulation of this compound. Optimization of the excipient ratios and process parameters is recommended for achieving the desired formulation characteristics.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, capable of encapsulating poorly soluble drug molecules to enhance their solubility and stability.[5]

This solvent-free method is efficient for preparing cyclodextrin complexes.[6]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Heptakis-(2,6-di-O-methyl)-β-cyclodextrin (DIMEB)

  • Mortar and Pestle or Ball Mill

  • Spatula

  • Vials

Procedure:

  • Accurately weigh this compound and the selected cyclodextrin (e.g., HP-β-CD) in a molar ratio of 1:1.

  • Transfer the powders to a mortar.

  • Co-grind the mixture vigorously for a specified duration (e.g., 30, 60, 90 minutes).

  • Collect the resulting powder and store it in a sealed vial in a desiccator.

  • Characterize the complex for dissolution enhancement and changes in crystallinity using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffractometry (XRPD).

Table 2: Suggested Formulations for Cyclodextrin Complexation

Formulation IDDrug:Cyclodextrin Molar RatioCyclodextrin TypeGrinding Time (min)
CD-11:1HP-β-CD30
CD-21:1HP-β-CD60
CD-31:2HP-β-CD60
CD-41:1DIMEB60

Experimental Workflow: Cyclodextrin Complexation

G cluster_prep Preparation cluster_char Characterization cluster_eval In Vitro/In Vivo Evaluation weigh Weigh Drug & Cyclodextrin mix Mix Powders weigh->mix grind Co-grind mix->grind dsc DSC Analysis grind->dsc xrpd XRPD Analysis grind->xrpd dissolution Dissolution Study grind->dissolution stability Stability Testing dissolution->stability preclinical Preclinical Studies stability->preclinical

Caption: Workflow for preparing and evaluating cyclodextrin complexes.

Polymeric Nanoparticle Encapsulation

Encapsulating this compound into polymeric nanoparticles can improve its solubility, protect it from degradation, and potentially offer controlled release.

This method is suitable for encapsulating hydrophobic drugs into biodegradable polymers.[7]

Materials:

  • This compound

  • methoxy poly(ethylene glycol)-poly(lactic acid) (mPEG-PLA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or homogenizer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolve a specific amount of this compound and mPEG-PLA in DCM to form the organic phase.

  • Prepare the aqueous phase consisting of a PVA solution.

  • Add the organic phase to the aqueous phase dropwise while stirring vigorously to form a primary emulsion.

  • Homogenize or sonicate the primary emulsion to reduce the droplet size.

  • Evaporate the DCM using a rotary evaporator at reduced pressure.

  • As the solvent evaporates, the nanoparticles will form and precipitate.

  • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA, and then lyophilize for storage.

  • Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

Table 3: Suggested Formulations for Nanoparticle Encapsulation

Formulation IDDrug (mg)mPEG-PLA (mg)Organic Phase (DCM, mL)Aqueous Phase (1% PVA, mL)
NP-1550210
NP-21050210
NP-35100420
NP-410100420

Experimental Workflow: Nanoparticle Formulation

G cluster_prep Preparation cluster_collection Collection & Purification cluster_char Characterization dissolve Dissolve Drug & Polymer in DCM emulsify Emulsify in PVA Solution dissolve->emulsify sonicate Sonicate/Homogenize emulsify->sonicate evaporate Solvent Evaporation sonicate->evaporate centrifuge Centrifuge evaporate->centrifuge wash Wash Nanoparticles centrifuge->wash lyophilize Lyophilize wash->lyophilize size Particle Size & Zeta Potential lyophilize->size loading Drug Loading & Encapsulation lyophilize->loading release In Vitro Release Study lyophilize->release

Caption: Workflow for nanoparticle formulation and characterization.

Solid Dispersion

Solid dispersion involves dispersing the drug in an inert carrier matrix at the solid-state, which can enhance the dissolution rate by reducing particle size to a molecular level and improving wettability.

This technique is straightforward and effective for heat-sensitive compounds.[8][9]

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30) or Polyethylene Glycol (PEG) 4000

  • Methanol or Ethanol

  • Beaker

  • Magnetic stirrer

  • Water bath or rotary evaporator

  • Sieve

Procedure:

  • Weigh the desired amounts of this compound and the carrier (e.g., PVP K30).

  • Dissolve both components in a suitable solvent (e.g., methanol) in a beaker with continuous stirring until a clear solution is obtained.

  • Evaporate the solvent using a water bath at a controlled temperature (e.g., 40-50°C) or a rotary evaporator.

  • Continue evaporation until a dry solid mass is formed.

  • Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverize the dried mass and pass it through a sieve to obtain a uniform particle size.

  • Store the solid dispersion in a desiccator.

  • Evaluate the solid dispersion for drug content, dissolution enhancement, and physical state of the drug.

Table 4: Suggested Formulations for Solid Dispersion

Formulation IDDrug:Carrier Ratio (w/w)CarrierSolvent
SD-11:1PVP K30Methanol
SD-21:2PVP K30Methanol
SD-31:4PVP K30Methanol
SD-41:2PEG 4000Ethanol

Potential Signaling Pathways of Gelsemium Alkaloids

While the specific signaling pathways of this compound are not fully elucidated, related Gelsemium alkaloids are known to interact with inhibitory neurotransmitter receptors in the central nervous system, such as glycine (B1666218) receptors (GlyR) and GABA-A receptors (GABAAR).[10] Their toxicity has also been linked to excitotoxicity signaling pathways, potentially involving the N-methyl-D-aspartate receptor (NMDAR) and downstream pathways like the MAPK signaling cascade.[11]

Signaling Pathway: Gelsemium Alkaloid Interaction

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling glyr Glycine Receptor (GlyR) gabaar GABA-A Receptor (GABAAR) nmdar NMDA Receptor (NMDAR) ca_influx Ca2+ Influx nmdar->ca_influx mapk MAPK Pathway ca_influx->mapk apoptosis Apoptosis/Excitotoxicity mapk->apoptosis drug Gelsemium Alkaloid (e.g., this compound) drug->glyr Modulation drug->gabaar Modulation drug->nmdar Potential Interaction

Caption: Potential signaling pathways modulated by Gelsemium alkaloids.

Conclusion

The successful preclinical development of this compound hinges on overcoming its inherent formulation challenges. The protocols and strategies outlined in this document provide a robust starting point for researchers to develop stable and bioavailable formulations. Through systematic evaluation of different formulation approaches, it is possible to advance the study of this promising natural product and unlock its full therapeutic potential. Further characterization and optimization of these formulations will be essential for their successful application in in vivo models.

References

Application Note & Protocol: Radiolabeling of 11-Hydroxygelsenicine for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Hydroxygelsenicine is a monoterpenoid indole (B1671886) alkaloid derived from plants of the Gelsemium genus.[1] These alkaloids are known for their wide range of biological activities, including analgesic, anti-inflammatory, and anxiolytic effects.[2] Understanding the interaction of these compounds with their molecular targets is crucial for drug development and toxicological studies. This application note provides a detailed protocol for the radiolabeling of this compound and its use in receptor binding assays to characterize its interaction with inhibitory neurotransmitter receptors, specifically the glycine (B1666218) receptor (GlyR). Recent studies have identified GlyRs as a key target for the analgesic effects of gelsenicine and related alkaloids.[3][4]

Part 1: Radiolabeling of this compound

A common strategy for radiolabeling natural products is through the introduction of a radionuclide such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I). For this compound, tritiation is a suitable approach as it is less likely to alter the compound's biological activity compared to the bulkier iodine atom. A precursor molecule with a suitable position for labeling, such as a double bond or a position amenable to catalytic exchange, is required.

Proposed Radiolabeling Strategy: Tritiation

This protocol outlines a general method for the tritiation of an unsaturated precursor of this compound.

Experimental Protocol: Tritiation of this compound Precursor

  • Precursor Synthesis: Synthesize a precursor of this compound containing a double bond in a position that is not critical for receptor binding. This can be achieved through established total synthesis routes of Gelsemium alkaloids.[5]

  • Catalytic Tritiation:

    • Dissolve the precursor (1-5 mg) in a suitable solvent (e.g., ethyl acetate, methanol).

    • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

    • Introduce tritium gas (³H₂) into the reaction vessel under a controlled environment (e.g., a glovebox designed for handling radioactivity).

    • Allow the reaction to proceed for several hours at room temperature with stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification of [³H]-11-Hydroxygelsenicine:

    • Remove the catalyst by filtration through a syringe filter.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Purify the crude radiolabeled product using reverse-phase HPLC.

    • Collect the fraction corresponding to [³H]-11-Hydroxygelsenicine.

  • Determination of Specific Activity:

    • Measure the concentration of the purified [³H]-11-Hydroxygelsenicine using UV spectroscopy.

    • Determine the radioactivity of an aliquot using liquid scintillation counting.

    • Calculate the specific activity in Curies per millimole (Ci/mmol).

Part 2: Receptor Binding Studies

Gelsemium alkaloids have been shown to modulate the function of inhibitory neurotransmitter receptors, including glycine receptors (GlyRs) and GABA-A receptors (GABA-A Rs).[6][7][8] Gelsenicine, structurally similar to this compound, has demonstrated analgesic effects by upregulating the expression of GlyRα3.[3] Therefore, GlyRs are a primary target for investigating the binding characteristics of [³H]-11-Hydroxygelsenicine.

Signaling Pathway

Gelsemium_Alkaloid_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Ligand [3H]-11-Hydroxygelsenicine Receptor Glycine Receptor (GlyR) Ligand->Receptor Binding IonChannel Chloride Ion (Cl-) Channel Receptor->IonChannel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) IonChannel->Hyperpolarization Cl- Influx Analgesia Analgesic Effect Hyperpolarization->Analgesia Radiolabeling_Workflow cluster_radiolabeling Radiolabeling cluster_binding_assay Receptor Binding Assay Precursor This compound Precursor Tritiation Catalytic Tritiation (3H2, Pd/C) Precursor->Tritiation Purification HPLC Purification Tritiation->Purification Radioligand [3H]-11-Hydroxygelsenicine Purification->Radioligand Incubation Incubation (Radioligand, Receptor, Competitor) Radioligand->Incubation ReceptorPrep Receptor Preparation (e.g., GlyR-expressing cells) ReceptorPrep->Incubation Separation Separation of Bound/Free (Filtration) Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification DataAnalysis Data Analysis (Kd, Bmax, Ki) Quantification->DataAnalysis

References

Application Note: High-Throughput Screening for Novel 11-Hydroxygelsenicine Analogs as Potential Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

11-Hydroxygelsenicine is a gelsedine-type indole (B1671886) alkaloid isolated from Gelsemium elegans.[1][2] While the specific biological activities of this compound are not extensively documented in publicly available literature, related Gelsemium alkaloids have demonstrated a range of pharmacological effects, including antitumor and neurotoxic activities. For instance, 14-Hydroxygelsenicine has been shown to induce apoptosis in cancer cells and inhibit osteoclast activity.[3] This suggests that analogs of this compound could be a promising source of novel therapeutic agents.

High-throughput screening (HTS) is a powerful drug discovery methodology that enables the rapid testing of large numbers of chemical compounds against a specific biological target.[4] This application note provides a detailed protocol for a hypothetical HTS campaign designed to identify and characterize novel this compound analogs with potential therapeutic efficacy. The described workflow is a model that can be adapted based on the specific biological target of interest.

Experimental Design and Rationale

Given the pro-apoptotic activity of related compounds, this protocol will focus on a cell-based HTS assay to identify this compound analogs that induce apoptosis in a cancer cell line. A caspase-3/7 activity assay will be utilized as a primary screen due to its direct relevance to the execution phase of apoptosis and its suitability for automation.

Key steps in the HTS process include: [4]

  • Preparation of compound libraries and samples.

  • Development and optimization of an automated assay.

  • Configuration of a robotic screening platform.

  • Data acquisition and analysis.

High-Throughput Screening Workflow

The overall workflow for the high-throughput screening of this compound analogs is depicted below.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis & Follow-up Compound_Library This compound Analog Library Preparation Compound_Addition Automated Compound Addition to Assay Plates Compound_Library->Compound_Addition Cell_Culture Cancer Cell Line Culture and Seeding Cell_Culture->Compound_Addition Incubation Incubation of Cells with Compounds Compound_Addition->Incubation Reagent_Addition Addition of Caspase-Glo 3/7 Reagent Incubation->Reagent_Addition Signal_Detection Luminescence Measurement Reagent_Addition->Signal_Detection Data_Analysis Primary Data Analysis and Hit Identification Signal_Detection->Data_Analysis Dose_Response Dose-Response Confirmation of Hits Data_Analysis->Dose_Response Secondary_Assays Secondary Assays (e.g., Cytotoxicity, Orthogonal Apoptosis Assays) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: High-throughput screening workflow for this compound analogs.

Proposed Signaling Pathway for Apoptosis Induction

The following diagram illustrates a simplified, hypothetical signaling pathway for the induction of apoptosis by active this compound analogs, culminating in the activation of caspase-3/7.

Apoptosis_Pathway Analog This compound Analog Target Putative Cellular Target (e.g., STAT3, Receptor) Analog->Target Signal_Cascade Signal Transduction Cascade Target->Signal_Cascade Caspase9 Caspase-9 Activation Signal_Cascade->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

Experimental Protocols

1. Primary High-Throughput Screening: Caspase-Glo® 3/7 Assay

This protocol is designed for a 384-well plate format.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analog library (dissolved in DMSO)

  • Caspase-Glo® 3/7 Reagent (Promega)

  • White, solid-bottom 384-well assay plates

  • Acoustic liquid handler (e.g., Labcyte Echo)

  • Automated plate handling system

  • Luminescence plate reader

Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of the 384-well plates using an automated dispenser.

    • Incubate plates at 37°C, 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare source plates containing the this compound analog library.

    • Using an acoustic liquid handler, transfer 50 nL of each compound from the source plates to the corresponding wells of the assay plates. This will result in a final compound concentration of 10 µM (assuming a 10 mM stock).

    • Include appropriate controls: negative control (DMSO only) and positive control (e.g., staurosporine).

  • Incubation:

    • Incubate the assay plates at 37°C, 5% CO2 for 24 hours.

  • Reagent Addition and Signal Detection:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 25 µL of the reagent to each well of the assay plates.

    • Incubate at room temperature for 1 hour, protected from light.

    • Measure luminescence using a plate reader with an integration time of 0.5-1 second per well.

2. Secondary Assay: Dose-Response Confirmation

Protocol:

  • Follow the same procedure as the primary screen for cell seeding.

  • For compounds identified as "hits" in the primary screen, prepare serial dilutions in DMSO.

  • Use an acoustic liquid handler to transfer appropriate volumes of the diluted compounds to generate a dose-response curve (e.g., 8-point, 3-fold dilutions).

  • Proceed with the incubation, reagent addition, and signal detection steps as described in the primary screening protocol.

Data Presentation

Table 1: Hypothetical Primary Screening Results for a Subset of this compound Analogs

Compound IDStructureConcentration (µM)Luminescence (RLU)% Activity vs. Positive ControlHit (Yes/No)
HGA-001[Structure]101,5005No
HGA-002[Structure]1025,00083Yes
HGA-003[Structure]102,1007No
HGA-004[Structure]1030,000100Yes
DMSON/AN/A1,0000N/A
StaurosporineN/A131,000100N/A

Table 2: Hypothetical Dose-Response Data for Confirmed Hits

Compound IDIC50 (µM)Hill SlopeMax Response (%)
HGA-0022.51.295
HGA-0040.81.1105

Conclusion

This application note outlines a comprehensive high-throughput screening strategy for the identification of novel this compound analogs with pro-apoptotic activity. The provided protocols for primary screening and dose-response confirmation, along with the illustrative data tables and workflow diagrams, serve as a robust framework for initiating a drug discovery campaign centered on this class of natural product derivatives. Successful identification of potent and selective analogs will warrant further investigation into their mechanism of action and preclinical development.

References

Application Notes and Protocols: 11-Hydroxygelsenicine as a Pharmacological Tool

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited specific pharmacological data is currently available for 11-Hydroxygelsenicine. The following application notes and protocols are based on the known activities of structurally related Gelsemium alkaloids, such as gelsenicine, gelsemine, and koumine. These guidelines are intended to serve as a starting point for researchers and should be adapted based on empirical findings for this compound.

Introduction

This compound is a monoterpenoid indole (B1671886) alkaloid from the genus Gelsemium.[1] Alkaloids from this genus are known for their diverse and potent biological activities, including analgesic, anxiolytic, anti-inflammatory, and anti-tumor effects.[1][2] Many of these effects are mediated through the modulation of inhibitory neurotransmitter receptors in the central nervous system (CNS), particularly glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABAARs).[3][4][5] Due to its structural similarity to other pharmacologically active Gelsemium alkaloids, this compound is a promising candidate for investigation as a pharmacological tool to probe these and other biological systems.

These application notes provide a framework for characterizing the pharmacological profile of this compound, with detailed protocols for key in vitro and in vivo experiments.

Potential Pharmacological Targets and Applications

Based on the pharmacology of related compounds, this compound may be investigated for its activity at:

  • Glycine Receptors (GlyRs): Several Gelsemium alkaloids modulate GlyRs, suggesting a potential role in pain and anxiety models.[4][6]

  • GABAA Receptors (GABAARs): These receptors are another known target for Gelsemium alkaloids, implicated in their anxiolytic and sedative effects.[3][5]

  • Voltage-gated Ion Channels: Although less characterized, effects on other ion channels contributing to neuronal excitability are possible.

  • Cancer Cell Lines: Some Gelsemium alkaloids have demonstrated cytotoxic effects on cancer cells, warranting investigation of this compound's anti-tumor potential.[7][8]

Data Presentation: Pharmacological Profile of Related Gelsemium Alkaloids

The following tables summarize quantitative data for well-characterized Gelsemium alkaloids to provide a comparative reference for future studies on this compound.

Table 1: In Vitro Potency of Gelsemium Alkaloids at Inhibitory Receptors

CompoundReceptor SubtypeAssay TypePotency (IC50)Reference
Koumineα1 GlyRElectrophysiology9.587 µM[9]
Gelsemineα1 GlyRElectrophysiology10.36 µM[9]
Gelsevirineα1 GlyRElectrophysiology82.94 µM[9]
Koumineα1β2γ2 GABAARElectrophysiology142.8 µM[9]
Gelsemineα1β2γ2 GABAARElectrophysiology170.8 µM[9]
Gelsevirineα1β2γ2 GABAARElectrophysiology251.5 µM[9]

Table 2: In Vivo Efficacy of Gelsenicine in Pain Models

Pain ModelAnimalAdministrationEfficacy (ED50)Reference
Acetic Acid-Induced WrithingMouseSubcutaneous10.4 µg/kg[10]
Formalin TestMouseSubcutaneous7.4 µg/kg[10]
Chronic Constriction Injury (Thermal Hyperalgesia)MouseSubcutaneous9.8 µg/kg[10]

Experimental Protocols

Here we provide detailed methodologies for key experiments to characterize the pharmacological activity of this compound.

Protocol 1: In Vitro Characterization using Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is designed to assess the modulatory effects of this compound on ligand-gated ion channels, such as GlyRs and GABAARs, expressed in Xenopus oocytes.

  • Objective: To determine if this compound modulates the function of specific ion channel subtypes and to quantify its potency (IC50 or EC50).

  • Materials:

    • Xenopus laevis oocytes

    • cRNA for receptor subunits (e.g., α1 GlyR, α1β2γ2 GABAAR)

    • This compound stock solution (in DMSO)

    • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

    • Agonist solutions (e.g., glycine, GABA)

    • Two-electrode voltage clamp setup

  • Procedure:

    • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject oocytes with cRNA encoding the receptor subunits of interest and incubate for 2-4 days at 18°C.

    • Electrophysiological Recording: Place a single oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at -60 mV.

    • Agonist Application: Apply the agonist (e.g., glycine at its EC10-EC20 concentration) to elicit a baseline current.

    • Compound Application: Co-apply the agonist with varying concentrations of this compound.

    • Data Analysis: Measure the peak current amplitude in the presence of this compound and normalize it to the baseline agonist response. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 or EC50.

Protocol 2: In Vivo Assessment of Analgesic Activity using the Formalin Test

This protocol evaluates the potential analgesic effects of this compound in a mouse model of inflammatory pain.[10]

  • Objective: To determine if this compound reduces nociceptive behaviors in response to a chemical irritant.

  • Materials:

    • Male ICR mice (20-25 g)

    • This compound solution (for subcutaneous injection)

    • 5% formalin solution

    • Observation chambers

  • Procedure:

    • Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.

    • Compound Administration: Administer this compound or vehicle control via subcutaneous injection.

    • Formalin Injection: 30 minutes after compound administration, inject 20 µL of 5% formalin into the plantar surface of the right hind paw.

    • Behavioral Observation: Immediately after formalin injection, place the mouse back into the observation chamber and record the total time spent licking or biting the injected paw for two distinct phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).

    • Data Analysis: Compare the nociceptive response times between the this compound-treated groups and the vehicle control group. Calculate the dose required to produce a 50% reduction in the nociceptive response (ED50).

Protocol 3: Cell Viability Assay for Anti-Tumor Screening

This protocol is used to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa) using an MTT assay.[7][8]

  • Objective: To determine if this compound reduces the viability of cancer cells and to calculate its cytotoxic potency (IC50).

  • Materials:

    • HeLa cells (or other cancer cell line)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include vehicle control wells.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50.

Visualizations

Gelsemium_Alkaloid_Signaling Gelsemium_Alkaloid This compound (or related alkaloid) GlyR Glycine Receptor (GlyR) Gelsemium_Alkaloid->GlyR Binds to GABAAR GABAA Receptor (GABAAR) Gelsemium_Alkaloid->GABAAR Binds to Neuron Postsynaptic Neuron GlyR->Neuron Modulates GABAAR->Neuron Modulates Hyperpolarization Membrane Hyperpolarization Neuron->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia_Anxiolysis Analgesia / Anxiolysis Reduced_Excitability->Analgesia_Anxiolysis

Caption: Hypothetical signaling pathway for Gelsemium alkaloids.

Experimental_Workflow start Start: Characterize This compound in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Models start->in_vivo receptor_binding Receptor Binding/ Function (TEVC) in_vitro->receptor_binding cell_viability Cell Viability (MTT Assay) in_vitro->cell_viability data_analysis Data Analysis & Interpretation receptor_binding->data_analysis cell_viability->data_analysis pain_model Pain Models (e.g., Formalin Test) in_vivo->pain_model anxiety_model Anxiety Models (e.g., Elevated Plus Maze) in_vivo->anxiety_model pain_model->data_analysis anxiety_model->data_analysis conclusion Conclusion on Pharmacological Profile data_analysis->conclusion

References

Application Notes and Protocols for Assessing the Cytotoxicity of 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

11-Hydroxygelsenicine is an alkaloid belonging to the Gelsemium family, known for its potent biological activities. Members of this family, such as gelsenicine and gelsemine, have demonstrated significant neurotoxic and cytotoxic effects, primarily through interaction with neurotransmitter receptors like glycine (B1666218) and GABA-A receptors.[1][2] Preliminary investigations into related compounds suggest that this compound may also possess cytotoxic properties, making it a compound of interest for cancer research and drug development. The anti-tumor mechanisms of Gelsemium alkaloids have been linked to the induction of apoptosis and cell cycle arrest.[3]

These application notes provide a comprehensive set of protocols for the initial assessment of the cytotoxicity of this compound. The described methods—MTT, LDH, and Annexin V assays—are standard in vitro techniques to quantify cell viability, membrane integrity, and apoptosis, respectively.[4][5][6] While specific quantitative data for this compound is not yet available, these protocols offer a robust framework for its systematic evaluation.

Data Presentation

As no specific quantitative data for this compound is currently published, the following tables are presented as templates for data organization. Researchers should populate these tables with their experimental findings.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
e.g., A549e.g., Lung Carcinoma24Experimental Data
48Experimental Data
72Experimental Data
e.g., MCF-7e.g., Breast Adenocarcinoma24Experimental Data
48Experimental Data
72Experimental Data
e.g., HepG2e.g., Hepatocellular Carcinoma24Experimental Data
48Experimental Data
72Experimental Data

Table 2: LDH Release upon Treatment with this compound (48h)

Cell LineConcentration (µM)% Cytotoxicity (Relative to Max LDH Release)
e.g., A5490 (Vehicle Control)Experimental Data
1Experimental Data
10Experimental Data
50Experimental Data
100Experimental Data
e.g., MCF-70 (Vehicle Control)Experimental Data
1Experimental Data
10Experimental Data
50Experimental Data
100Experimental Data

Table 3: Apoptosis Analysis by Annexin V/PI Staining (48h)

Cell LineConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
e.g., A5490 (Vehicle Control)Experimental DataExperimental DataExperimental Data
10Experimental DataExperimental DataExperimental Data
50Experimental DataExperimental DataExperimental Data
e.g., MCF-70 (Vehicle Control)Experimental DataExperimental DataExperimental Data
10Experimental DataExperimental DataExperimental Data
50Experimental DataExperimental DataExperimental Data

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7]

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: a. Culture cells to ~80% confluency, then harvest. b. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. c. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. b. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. c. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only). d. Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[8] b. Incubate the plate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the formazan.[8] c. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: a. Measure the absorbance at 490 nm or 570 nm using a microplate reader.[8]

  • Data Analysis: a. Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100 b. Plot the percent viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.[9][10]

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan (DMSO) incubate3->dissolve read Read Absorbance dissolve->read calc Calculate % Viability read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 plot->ic50

Workflow for the MTT Cell Viability Assay.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[11][12]

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Serum-free culture medium

  • LDH cytotoxicity assay kit (containing reaction mixture and stop solution)

  • Lysis buffer (provided in most kits for maximum LDH release control)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: a. Follow steps 1a-c and 2a-d from the MTT assay protocol.

  • Assay Controls: a. Spontaneous LDH release: Untreated cells. b. Maximum LDH release: Untreated cells treated with lysis buffer 30-45 minutes before the end of the incubation period.[11] c. Background control: Medium only.

  • Supernatant Collection: a. After the incubation period, centrifuge the plate at 250 x g for 5 minutes. b. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: a. Prepare the LDH reaction mixture according to the kit manufacturer's instructions. b. Add 50 µL of the reaction mixture to each well containing the supernatant.[13] c. Incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: a. Add 50 µL of stop solution to each well.[13] b. Measure the absorbance at 490 nm with a reference wavelength of 680 nm.[13]

  • Data Analysis: a. Subtract the background absorbance from all readings. b. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

LDH_Workflow cluster_prep Cell Culture and Treatment cluster_assay LDH Assay cluster_analysis Data Analysis seed Seed and Treat Cells incubate Incubate 24-72h seed->incubate collect Collect Supernatant incubate->collect add_reagent Add LDH Reaction Mix collect->add_reagent incubate2 Incubate 30 min add_reagent->incubate2 add_stop Add Stop Solution incubate2->add_stop read Read Absorbance add_stop->read calc Calculate % Cytotoxicity read->calc

Workflow for the LDH Cytotoxicity Assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by fluorescently labeled Annexin V.[6] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[6]

Materials:

  • 6-well plates or culture tubes

  • Selected cancer cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat cells with desired concentrations of this compound for the selected time period (e.g., 24 or 48 hours).

  • Cell Harvesting: a. Adherent cells: Gently trypsinize and collect the cells. Also, collect the supernatant to include any floating apoptotic cells. b. Suspension cells: Collect cells by centrifugation. c. Wash the cells twice with cold PBS.

  • Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may vary depending on the kit). c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the cells by flow cytometry within one hour.

  • Data Analysis: a. Gate the cell populations based on forward and side scatter to exclude debris. b. Create a quadrant plot of PI (y-axis) vs. Annexin V-FITC (x-axis). c. Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V- / PI-): Viable cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

Potential Signaling Pathway

Gelsemium alkaloids are known to interact with inhibitory neurotransmitter receptors, which can trigger downstream signaling cascades leading to apoptosis.[1][2] The proposed pathway below is a hypothetical model for this compound based on the known mechanisms of related compounds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptotic Cascade compound This compound receptor Glycine/GABAA Receptor compound->receptor ion_influx Ion Influx (e.g., Cl-) receptor->ion_influx Modulation potential_change Membrane Potential Change ion_influx->potential_change stress Cellular Stress potential_change->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release caspase9 Caspase-9 Activation cyto_c->caspase9 mito->cyto_c from Mitochondrion caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Hypothesized signaling pathway for this compound-induced apoptosis.

References

Application of 11-Hydroxygelsenicine in Neuroscience Research: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature reveals no available data on the synthesis, biological activity, or application of 11-Hydroxygelsenicine in neuroscience research. This specific derivative of gelsenicine does not appear in published studies, and therefore, no experimental protocols or quantitative data for this compound can be provided.

However, extensive research has been conducted on the parent compound, gelsenicine , and its closely related derivative, 14-Hydroxygelsenicine . These compounds are alkaloids found in plants of the Gelsemium genus and have been investigated for their neuroactive properties. This document provides detailed application notes and protocols for gelsenicine and includes available information on 14-Hydroxygelsenicine to serve as a relevant alternative for researchers interested in this class of molecules.

Application Notes and Protocols for Gelsenicine

Gelsenicine is a potent alkaloid from Gelsemium elegans known for its high toxicity and significant effects on the central nervous system.[1][2] Its primary mechanism of action is believed to be associated with the modulation of inhibitory neurotransmitter receptors.[3]

Neuroscience Research Applications
  • Analgesic Properties: Gelsenicine has demonstrated potent antinociceptive effects.[1] It has been studied in models of prostaglandin (B15479496) E2-induced hyperalgesia, showing effectiveness at very low doses.[1]

  • Modulation of Inhibitory Neurotransmission: Research suggests that gelsenicine's neurotoxic effects are linked to its interaction with GABA-A receptors.[3] It is also thought to influence glycine (B1666218) receptors, similar to other Gelsemium alkaloids like gelsemine (B155926) and koumine (B8086292).[1][4]

  • Neurotoxicity Studies: Due to its high toxicity, gelsenicine is a subject of toxicological studies to understand its mechanism of neuronal damage and to develop potential antidotes.[3]

Quantitative Data for Gelsenicine
ParameterValueSpeciesModelSource
LD₅₀ (Lethal Dose, 50%) 0.185 mg/kgMiceIntraperitoneal[1]
ED₅₀ (Effective Dose, 50%) 8.43 µg/kgMiceHot plate method (analgesia)[1]
Experimental Protocols

1. Assessment of Analgesic Activity (Hot Plate Test)

  • Objective: To evaluate the antinociceptive effect of gelsenicine.

  • Animal Model: Male Kunming mice (18-22 g).

  • Apparatus: Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • Administer gelsenicine or vehicle control (e.g., saline) to mice via intraperitoneal (i.p.) injection.

    • At a predetermined time after injection (e.g., 30 minutes), place each mouse on the hot plate.

    • Record the latency to the first sign of nociception (e.g., licking of hind paws, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • The increase in pain threshold is calculated as the percentage of the maximal possible effect (%MPE).

2. In Vivo Neurotoxicity Assay

  • Objective: To determine the lethal dose (LD₅₀) of gelsenicine.

  • Animal Model: Mice or rats.

  • Procedure:

    • Administer graded doses of gelsenicine to different groups of animals.

    • Observe the animals for a specified period (e.g., 24-48 hours).

    • Record the number of mortalities in each group.

    • Calculate the LD₅₀ using a suitable statistical method (e.g., probit analysis).

Signaling Pathways

Gelsenicine's primary reported mechanism involves the potentiation of GABAergic neurotransmission, leading to central nervous system depression. It is hypothesized to bind to GABA-A receptors, enhancing the influx of chloride ions and causing neuronal hyperpolarization.

Gelsenicine_GABA_Pathway cluster_membrane Inside Neuron cluster_synapse Synaptic Cleft Gelsenicine Gelsenicine GABA_A_Receptor GABA-A Receptor Gelsenicine->GABA_A_Receptor Binds to and modulates Chloride_Channel Chloride (Cl-) Channel (part of GABA-A Receptor) GABA_A_Receptor->Chloride_Channel enhances opening Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx leads to Neuronal_Membrane Neuronal Membrane CNS_Depression CNS Depression Hyperpolarization->CNS_Depression results in

Gelsenicine's Proposed Action on GABA-A Receptors.

Information on 14-Hydroxygelsenicine

While no neuroscience application data is available for this compound, its isomer, 14-Hydroxygelsenicine, has been synthesized and studied.

Synthesis

The synthesis of (-)-14-Hydroxygelsenicine has been achieved from a related alkaloid, (-)-14-hydroxygelsedilam. The process involves the acetylation of the C14 hydroxy group, followed by the introduction of a two-carbon unit at C20.

Experimental Workflows

A general workflow for the synthesis and characterization of a novel gelsenicine derivative would follow these steps:

Synthesis_Workflow Start Starting Material (e.g., Gelsemium Alkaloid) Synthesis Chemical Synthesis (e.g., Hydroxylation) Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Structure_ID Structural Identification (NMR, Mass Spec) Purification->Structure_ID In_Vitro_Screening In Vitro Screening (e.g., Receptor Binding Assays) Structure_ID->In_Vitro_Screening In_Vivo_Testing In Vivo Testing (Animal Models) In_Vitro_Screening->In_Vivo_Testing Data_Analysis Data Analysis and Conclusion In_Vivo_Testing->Data_Analysis

General Workflow for Novel Compound Development.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of 11-hydroxygelsenicine (B12403617). The content is tailored for professionals in chemical research and drug development.

Frequently Asked Questions (FAQs)

Q1: Has the total synthesis of this compound been reported?

As of the latest literature review, a completed total synthesis of this compound has not been explicitly reported. However, the total synthesis of the parent compound, (±)-gelsenicine, has been accomplished, providing a foundational pathway.[1][2][3] The introduction of the C11-hydroxyl group would likely involve late-stage functionalization of the gelsenicine core or a modification of the existing synthetic route.

Q2: What are the primary challenges in synthesizing the gelsenicine core?

The total synthesis of (±)-gelsenicine, as reported by Ferreira and colleagues, highlights several key challenges:[1][2][3]

  • Construction of the Complex Core: A pivotal challenge is the construction of the densely functionalized and sterically congested polycyclic core of the molecule.

  • Differentiation of Olefins: The synthetic route generates intermediates with two structurally similar alkenes that require selective functionalization.

  • Regio- and Diastereoselective C-N Bond Formation: The stereocontrolled formation of the pyrrolidine (B122466) ring via C-N bond formation presents a significant hurdle.

  • Oxindole Formation: The late-stage construction of the spiro-oxindole moiety is a delicate step requiring careful optimization.

Q3: What are potential strategies for introducing the 11-hydroxy group?

Introducing a hydroxyl group at the C11 position of the gelsenicine core could be approached via several strategies:

  • Late-Stage C-H Oxidation: This is a powerful strategy for functionalizing complex molecules.[4] It would involve the direct oxidation of the C-H bond at the C11 position on a late-stage intermediate or on gelsenicine itself. This approach avoids redesigning the entire synthetic pathway.

  • Biocatalytic Hydroxylation: The use of enzymes, such as cytochrome P450 monooxygenases, can offer high regio- and stereoselectivity for the hydroxylation of complex alkaloids.[5][6]

  • Synthesis from a Pre-functionalized Intermediate: An alternative approach would involve modifying the synthesis to incorporate an oxygen-containing functional group at the C11 position from an early stage. This would require a redesign of the initial synthetic strategy.

Troubleshooting Guides

Low Yield in the Pivotal Metal-Catalyzed Isomerization/Rearrangement

Problem: The key metal-catalyzed isomerization/rearrangement step that forms the core of the molecule is providing low yields.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Catalyst Activity - Ensure the catalyst is fresh and handled under inert conditions. - Screen different metal catalysts (e.g., Pt, Au complexes) and ligands to optimize reactivity.
Solvent Purity - Use freshly distilled, anhydrous solvent. Trace impurities can poison the catalyst.
Reaction Temperature - Optimize the reaction temperature. Some isomerization reactions are highly sensitive to thermal conditions.
Substrate Purity - Ensure the dienyne precursor is of high purity. Impurities can lead to side reactions and catalyst deactivation.
Poor Regioselectivity in the Functionalization of Differentiated Alkenes

Problem: Difficulty in selectively functionalizing one of the two alkenes in the core intermediate.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Similar Reactivity of Alkenes - Introduce an electronic bias to differentiate the alkenes. For example, a conjugate reduction can selectively reduce one double bond, altering the reactivity of the other.
Steric Hindrance - Employ sterically bulky reagents that will selectively react with the more accessible alkene.
Protecting Groups - Consider the use of temporary protecting groups to block one alkene while the other is being functionalized.
Lack of Stereocontrol in the Reductive Cyclization for Pyrrolidine Formation

Problem: The 5-exo reductive cyclization to form the pyrrolidine ring is not proceeding with the desired diastereoselectivity.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Substrate Conformation - The stereochemical outcome is often dependent on the conformation of the substrate. The choice of solvent and temperature can influence this equilibrium.
Radical Initiator/Mediator - The nature of the radical initiator (e.g., AIBN) and the tin hydride reagent can affect the transition state geometry. Experiment with different radical sources and hydride donors.
Thermodynamic vs. Kinetic Control - The observed stereoisomer may be the kinetic product. Attempting the reaction under conditions that favor thermodynamic equilibration might lead to the desired isomer.
Challenges in Late-Stage C11-Hydroxylation

Problem: Attempts at late-stage hydroxylation of the gelsenicine core at the C11 position are resulting in low yields, multiple products, or no reaction.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Steric Hindrance at C11 - The C11 position is sterically hindered within the caged structure. Employ small and highly reactive oxidizing agents.
Competing Reactive Sites - Other C-H bonds in the molecule may be more reactive. Utilize directing groups, if possible, to guide the oxidant to the C11 position.
Harsh Reaction Conditions - The complex gelsenicine scaffold may not be stable to harsh oxidizing conditions. Explore milder, more selective methods such as photoredox catalysis or enzymatic hydroxylation.

Quantitative Data Summary

The following table summarizes key quantitative data from the reported total synthesis of (±)-gelsenicine by Ferreira and colleagues.[1][2][3]

StepReactionReagents and ConditionsYield (%)
Core Formation Metal-catalyzed isomerization/rearrangementcat. [(C2H4)PtCl2]2, CH2Cl2, 60 °C64
Alkene Differentiation Conjugate reductionStryker's reagent ([(Ph3P)CuH]6), PhMe, -40 °C85
Pyrrolidine Formation 5-exo reductive cyclizationBu3SnH, AIBN, PhMe/cyclohexane, 120 °C66
Oxindole Formation Phenyliodine(III) di(trifluoroacetate) mediated cyclizationPhI(OCOCF3)2, CHCl3, 0 °C86

Experimental Protocols

Protocol 1: Pivotal Gold-Catalyzed Isomerization/Cope Rearrangement

This protocol describes a key step in the formation of the gelsenicine core, adapted from the work of Ferreira and colleagues.

  • To a solution of the dienyne substrate in anhydrous CH2Cl2 is added a catalytic amount of a gold(I) catalyst (e.g., [Au(IPr)]SbF6).

  • The reaction mixture is stirred at room temperature until complete consumption of the starting material is observed by TLC.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the tetracyclic core.

Protocol 2: Late-Stage C-H Oxidation (Hypothetical for this compound)

This is a general, hypothetical protocol for the late-stage hydroxylation of the gelsenicine core at the C11 position.

  • To a solution of gelsenicine in a suitable solvent (e.g., acetonitrile (B52724) or a fluorinated alcohol) is added a C-H oxidation catalyst (e.g., a manganese or iron complex) and an oxidant (e.g., a peroxide or a peracid).

  • The reaction may require photochemical activation (e.g., irradiation with visible light) or thermal conditions.

  • The reaction progress is monitored by LC-MS.

  • Upon completion, the reaction is quenched, and the product mixture is purified by preparative HPLC to isolate this compound.

Visualizations

Total_Synthesis_of_Gelsenicine A Dienyne Precursor B Tetracyclic Core A->B Au(I) or Pt(II) catalyst Isomerization/Rearrangement C Differentiated Intermediate B->C Conjugate Reduction D Pyrrolidine-fused Intermediate C->D Reductive Cyclization E Gelsenicine D->E Oxindole Formation

Caption: Synthetic pathway to the gelsenicine core.

Troubleshooting_Hydroxylation Start Attempt C11-Hydroxylation NoReaction No Reaction Start->NoReaction LowYield Low Yield Start->LowYield MultipleProducts Multiple Products Start->MultipleProducts T1 Screen more potent oxidizing agents NoReaction->T1 Increase Reactivity T2 Adjust temperature, solvent, and reaction time LowYield->T2 Optimize Conditions T3 Use directing groups or enzymatic methods MultipleProducts->T3 Improve Selectivity Success Successful Hydroxylation T1->Success T2->Success T3->Success

Caption: Troubleshooting logic for C11-hydroxylation.

References

"improving the yield of 11-Hydroxygelsenicine extraction from Gelsemium"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of 11-Hydroxygelsenicine and other alkaloids from Gelsemium species.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in extracting alkaloids from Gelsemium? A1: The initial and most critical step is the sample preparation. This involves collecting the correct plant part (leaves, stems, or roots, as alkaloid profiles can vary), drying the material appropriately, and grinding it to a fine, uniform powder. The particle size is crucial as it directly impacts the surface area available for solvent interaction, thereby affecting extraction efficiency.

Q2: Which solvent system is recommended for the highest yield of total Gelsemium alkaloids? A2: Research comparing different extraction parameters has shown that trichloromethane (chloroform) is a highly effective solvent for extracting Gelsemium alkaloids[1]. An optimized process involves using a solid-to-liquid ratio of 1:7.5 and performing reflux extraction three times, each for a duration of 3 hours[1]. While alcohol-based solvents like methanol (B129727) or ethanol (B145695) can also be used, chloroform (B151607) has been identified for achieving the highest yield in comparative studies[1][2].

Q3: How are alkaloids typically separated from other plant materials in the extract? A3: The most common method is acid-base partitioning. The initial crude extract is dissolved in an acidic aqueous solution (e.g., water adjusted to pH 4 with sulfuric acid)[3]. This protonates the nitrogen-containing alkaloids, making them soluble in the aqueous phase. Neutral components and non-alkaloidal impurities can then be removed by partitioning with an immiscible organic solvent like ethyl acetate (B1210297) or chloroform[2][3]. Subsequently, the aqueous phase is made alkaline (e.g., pH 10 with sodium carbonate) to deprotonate the alkaloids, making them soluble in an organic solvent, which is then used to extract the purified total alkaloid fraction[3].

Q4: What analytical techniques are standard for identifying and quantifying this compound? A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are the standard methods for the qualitative and quantitative analysis of Gelsemium alkaloids[4][5][6][7][8]. These techniques allow for the separation, identification, and precise measurement of individual alkaloids, like gelsenicine and its hydroxylated derivatives, in complex mixtures[6][9]. Developing an in-house database of known compounds can further aid in the rapid identification of constituents[5].

Q5: What is the stability of Gelsemium alkaloids under different conditions? A5: The stability of alkaloids is often highly dependent on pH and temperature[10][11]. Many alkaloids are acid-labile, meaning they can degrade under strongly acidic conditions[10]. It is crucial to control the pH and temperature throughout the extraction, purification, and storage process to prevent degradation of the target compound. For long-term storage, samples should be kept at low temperatures (e.g., 4°C)[12].

Troubleshooting Guide

Q1: My total alkaloid yield is consistently low. What are the likely causes and solutions? A1: Low yield can stem from several factors:

  • Suboptimal Solvent: Ensure you are using an effective solvent. Trichloromethane has been shown to provide high yields[1]. If using other solvents like ethanol or methanol, the extraction may be less efficient for certain alkaloids.

  • Incomplete Extraction: The extraction time or the number of extraction cycles may be insufficient. For reflux extraction, a protocol of three repetitions for 3 hours each is recommended for maximizing yield[1]. Ensure the solid-to-liquid ratio is optimal (e.g., 1:7.5) to allow for proper solvent penetration[1].

  • Incorrect pH: During acid-base partitioning, ensure the pH is correctly adjusted. The acidic solution should be sufficiently low (e.g., pH 4) to protonate all alkaloids, and the basic solution should be sufficiently high (e.g., pH 10) to ensure they are fully deprotonated for extraction into the organic phase[3].

  • Degradation: Alkaloids may degrade due to improper temperature or pH. Avoid excessive heat and prolonged exposure to harsh acidic or alkaline conditions[10].

Q2: My final extract contains many impurities. How can I improve its purity? A2: Purity issues often arise from co-extraction of non-alkaloidal compounds.

  • Refine the Acid-Base Extraction: This is the primary method for purification. After creating the acidic aqueous solution, perform multiple washes with a non-polar organic solvent (like chloroform or ethyl acetate) to thoroughly remove neutral and acidic impurities before you basify the solution[2][3].

  • Chromatography: If impurities persist, further purification using techniques like preparative Thin Layer Chromatography (PTLC) or column chromatography is necessary to isolate the specific target alkaloid, this compound[13].

Q3: I am having trouble detecting this compound in my final sample using HPLC. What could be wrong? A3: This could be an issue with the compound itself or the analytical method.

  • Low Concentration: The concentration of this compound in your extract may be below the limit of detection (LOD) of your instrument. Try concentrating your sample before injection.

  • Degradation: The target molecule may have degraded during extraction or storage. Review your protocol for potential issues with excessive heat or extreme pH levels[10][14].

  • Incorrect HPLC Method: Your HPLC parameters may not be optimized for this compound. Verify your mobile phase composition, column type (a C18 column is common), flow rate, and detector wavelength[4][15]. A UPLC-MS/MS system will offer significantly higher sensitivity and specificity for detection[8][12][16].

Q4: The results of my extraction vary significantly between batches. How can I improve reproducibility? A4: Lack of reproducibility is often due to variations in starting material or experimental conditions.

  • Standardize Plant Material: The concentration and profile of alkaloids can vary based on the plant's geography, season of harvest, and the specific part of the plant used[4][6]. Use plant material from a consistent source and standardize which parts (e.g., only leaves) are used.

  • Control Extraction Parameters: Precisely control all experimental variables, including particle size of the plant powder, solvent-to-solid ratio, extraction temperature, and time[1][17].

  • Monitor pH Accurately: Use a calibrated pH meter for all acid-base extraction steps. Small variations in pH can significantly impact the efficiency of partitioning.

Data Presentation: Extraction Parameters

The following table summarizes optimized parameters for extracting total alkaloids from Gelsemium, based on a comparative study using uniform and orthogonal design methods.

ParameterOptimal ConditionRationaleSource
Solvent Trichloromethane (Chloroform)Demonstrated the highest extraction efficiency compared to other solvents in the study.[1]
Solid-to-Liquid Ratio 1 : 7.5Provides sufficient solvent volume for effective dissolution and extraction of alkaloids from the plant matrix.[1]
Extraction Time 3 hoursDetermined to be the optimal duration for a single extraction cycle to maximize alkaloid yield.[1]
Number of Repetitions 3Multiple extraction cycles ensure a more exhaustive extraction of the target compounds from the plant material.[1]

Experimental Protocols

Protocol 1: Optimized Total Alkaloid Extraction

This protocol is based on the optimized parameters determined by comparative studies for achieving a high yield of total alkaloids[1].

  • Preparation: Dry the relevant parts of the Gelsemium plant and grind them into a fine powder.

  • Extraction:

    • Place the powdered plant material in a flask.

    • Add trichloromethane at a solid-to-liquid ratio of 1:7.5 (w/v).

    • Set up a reflux apparatus and heat the mixture for 3 hours.

    • After cooling, filter the mixture to collect the liquid extract.

    • Return the solid plant residue to the flask and repeat the reflux extraction two more times with fresh solvent.

  • Concentration: Combine the liquid extracts from all three cycles and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Acid-Base Purification of Total Alkaloids

This protocol is a standard method for separating alkaloids from other plant constituents[2][3].

  • Acidification: Dissolve the crude extract from Protocol 1 in a dilute acidic solution (e.g., 20% sulfuric acid, adjusting to pH 4).

  • Removal of Neutral Components: Transfer the acidic solution to a separatory funnel. Partition the solution against an immiscible organic solvent such as ethyl acetate or chloroform. The protonated alkaloids will remain in the upper aqueous phase. Discard the lower organic phase containing neutral impurities. Repeat this step multiple times to ensure complete removal.

  • Basification: Adjust the pH of the remaining aqueous phase to ~10 using a base like sodium carbonate. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Final Extraction: Extract the basified aqueous solution multiple times with chloroform. The alkaloids will now move into the organic phase.

  • Final Concentration: Combine the chloroform fractions and evaporate the solvent under reduced pressure to yield the total alkaloid fraction. This fraction can then be subjected to chromatographic methods for the isolation of this compound.

Visualizations

Extraction_Workflow cluster_Prep Step 1: Preparation cluster_Extract Step 2: Solvent Extraction cluster_Purify Step 3: Acid-Base Purification cluster_Analysis Step 4: Analysis & Isolation Start Gelsemium Plant Material (Leaves, Stems) Grind Drying & Grinding Start->Grind Powder Plant Powder Grind->Powder Reflux Reflux Extraction (Trichloromethane, 1:7.5, 3h x 3) Powder->Reflux Crude Crude Extract Reflux->Crude Acidify Acidify (pH 4) Crude->Acidify Partition1 Partition with Organic Solvent Acidify->Partition1 Aqueous1 Aqueous Phase (Protonated Alkaloids) Partition1->Aqueous1 Basify Basify (pH 10) Aqueous1->Basify Partition2 Extract with Organic Solvent Basify->Partition2 Purified Purified Total Alkaloid Fraction Partition2->Purified Chromatography Preparative Chromatography (e.g., PTLC, Column) Purified->Chromatography Analysis HPLC / UPLC-MS/MS Analysis Purified->Analysis QC Target Isolated this compound Chromatography->Target Target->Analysis Purity Check

Caption: Workflow for the extraction and purification of this compound.

Factors_Yield Key Factors Influencing Alkaloid Yield cluster_Material Plant Material cluster_Process Process Parameters cluster_Chemistry Chemical Environment center Extraction Yield PlantPart Plant Part (Leaf, Stem, Root) PlantPart->center Harvest Harvest Season & Location Harvest->center ParticleSize Particle Size ParticleSize->center Solvent Solvent Choice Solvent->center Ratio Solid:Liquid Ratio Ratio->center Time Extraction Time Time->center Temp Temperature Temp->center Repetitions No. of Extractions Repetitions->center pH pH Control pH->center Stability Alkaloid Stability Stability->center

Caption: Factors influencing the yield of Gelsemium alkaloid extraction.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 11-Hydroxygelsenicine during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is an indole (B1671886) alkaloid. Like many alkaloids, it is expected to be a lipophilic compound with poor aqueous solubility. This can lead to challenges in achieving desired concentrations in aqueous buffers used for in vitro assays, potentially causing precipitation and inaccurate experimental results.

Q2: I'm observing precipitation of this compound in my cell culture medium. What is the likely cause?

Precipitation in aqueous media is a common issue for poorly soluble compounds. This typically occurs when a concentrated stock solution (often in an organic solvent like DMSO) is diluted into the aqueous assay buffer, exceeding the compound's thermodynamic solubility limit in the final solution.

Q3: What initial steps can I take to improve the solubility of this compound for my in vitro assay?

Initial troubleshooting should focus on optimizing the solvent system and preparation method. This includes:

  • Lowering the final concentration: Test a range of concentrations to determine the solubility limit in your specific assay medium.

  • Optimizing the stock concentration: Using a higher concentration stock solution can minimize the volume of organic solvent added to the aqueous medium.

  • Sonication: This can help to break down aggregates and improve dispersion.[1]

  • pH adjustment: As an alkaloid, the solubility of this compound may be pH-dependent. Experimenting with the pH of your buffer may improve solubility.[2][3][4]

Troubleshooting Guide: Enhancing this compound Solubility

Should initial steps prove insufficient, the following formulation strategies can be employed to enhance the solubility of this compound for in vitro studies.

Strategy 1: Co-solvents

The use of water-miscible organic co-solvents can significantly increase the solubility of hydrophobic compounds.[2][3]

Experimental Protocol: Co-solvent Method

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO, Ethanol).

  • Prepare a series of assay buffers containing varying percentages of a co-solvent. Common co-solvents include DMSO, ethanol, polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol.

  • Determine the maximum tolerable co-solvent concentration for your specific cell line or assay system, as high concentrations can be cytotoxic or interfere with the assay.

  • Add the this compound stock solution to the co-solvent-containing buffer dropwise while vortexing to ensure rapid mixing and prevent localized precipitation.

  • Visually inspect for precipitation immediately and after a relevant incubation period.

  • Perform a vehicle control using the same concentration of co-solvent to account for any effects of the solvent on the experiment.

Co-solvent Typical Starting Concentration Range (%) Considerations
DMSO0.1 - 1Can be cytotoxic at higher concentrations.
Ethanol0.1 - 5Can affect enzyme activity and cell viability.
PEG 4001 - 10Generally well-tolerated by many cell lines.
Propylene Glycol1 - 10Can be a good alternative to DMSO.
Strategy 2: Use of Surfactants

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[2] This is particularly useful for enzyme assays but can be problematic for cell-based assays due to potential cytotoxicity.[1]

Experimental Protocol: Surfactant Method

  • Select a non-ionic surfactant such as Tween-20 or Triton X-100 for initial testing.[1]

  • Prepare assay buffers containing a range of surfactant concentrations, typically starting from 0.01% to 0.1%.[1]

  • Determine the critical micelle concentration (CMC) of the surfactant and test concentrations above and below this value.

  • Dissolve this compound in the surfactant-containing buffer.

  • Assess the impact of the surfactant on your assay by running appropriate controls.

Surfactant Typical Starting Concentration (%) Notes
Tween-200.01 - 0.1Commonly used in enzyme assays.
Triton X-1000.01 - 0.1Can be more disruptive to cell membranes.
Strategy 3: Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5]

Experimental Protocol: Cyclodextrin Complexation

  • Choose a suitable cyclodextrin. β-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) are commonly used.

  • Prepare a stock solution of the cyclodextrin in your assay buffer.

  • Add this compound to the cyclodextrin solution.

  • Incubate the mixture, often with shaking or sonication, to facilitate complex formation. The time required for complexation can vary.

  • Determine the optimal molar ratio of this compound to cyclodextrin that achieves the desired solubility without impacting the assay.

Cyclodextrin Typical Molar Ratio (Drug:CD) Key Features
β-Cyclodextrin1:1 to 1:10Lower aqueous solubility compared to its derivatives.
HP-β-CD1:1 to 1:10Higher aqueous solubility and lower toxicity.

Signaling Pathway and Experimental Workflow Diagrams

Hypothesized Signaling Pathway of Gelsemium Alkaloids

While the specific targets of this compound are not fully elucidated, related alkaloids from the Gelsemium genus, such as gelsemine (B155926) and gelsenicine, have been shown to interact with inhibitory neurotransmitter receptors.[6] This diagram illustrates a potential mechanism of action.

Gelsemium_Alkaloid_Pathway cluster_neuron Postsynaptic Neuron GlyR Glycine Receptor (GlyR) Chloride_Influx Cl- Influx GlyR->Chloride_Influx GABAAR GABA-A Receptor (GABAAR) GABAAR->Chloride_Influx AChR α7 Nicotinic AChR Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Alkaloid This compound (or related alkaloid) Alkaloid->GlyR Agonist/Antagonist? Alkaloid->GABAAR Modulator? Alkaloid->AChR Partial Agonist?

Caption: Hypothesized interaction of Gelsemium alkaloids with neuronal receptors.

Experimental Workflow for Solubility Enhancement

This workflow outlines a logical progression for addressing the solubility of this compound in vitro.

Solubility_Workflow Start Start: this compound Solubility Issue Initial_Steps Initial Steps: - Lower Concentration - Optimize Stock - Sonicate - Adjust pH Start->Initial_Steps Check1 Solubility Improved? Initial_Steps->Check1 Formulation Advanced Formulation Strategies Check1->Formulation No Proceed Proceed with In Vitro Assay Check1->Proceed Yes Co_Solvent Co-solvent Method Formulation->Co_Solvent Surfactant Surfactant Method Formulation->Surfactant Cyclodextrin Cyclodextrin Complexation Formulation->Cyclodextrin Check2 Solubility Achieved? Co_Solvent->Check2 Surfactant->Check2 Cyclodextrin->Check2 Check2->Proceed Yes Re_evaluate Re-evaluate Compound/ Assay Conditions Check2->Re_evaluate No

Caption: A stepwise approach to improving the in vitro solubility of this compound.

References

Technical Support Center: HPLC Analysis of Gelsemium Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of Gelsemium alkaloids.

Troubleshooting Guides

This section addresses common problems encountered during the HPLC analysis of Gelsemium alkaloids, offering potential causes and solutions in a question-and-answer format.

Question: Why am I seeing poor peak shape, specifically peak tailing, for my Gelsemium alkaloid standards?

Answer:

Peak tailing is a common issue when analyzing basic compounds like alkaloids via HPLC.[1][2] This is often due to interactions between the basic analytes and residual acidic silanol (B1196071) groups on the surface of conventional C18 stationary phases.[1]

Potential Solutions:

  • Mobile Phase Modification: The addition of additives to the mobile phase can help to minimize these secondary interactions.

    • Acidic Modifiers: Incorporating a small amount of an acid, such as formic acid or acetic acid, into the mobile phase can protonate the silanol groups, reducing their interaction with the basic alkaloids.[3] A mobile phase of water-acetonitrile with 0.1% acetic acid has been successfully used.[1]

    • Amine Modifiers: Adding a small amount of a competing base, like triethylamine (B128534), can saturate the active sites on the stationary phase, improving peak symmetry. A solvent system of 1% triethylamine in water/n-Hexane/ethyl acetate/ethanol has been utilized in high-speed counter-current chromatography, a related technique.[4]

  • pH Adjustment: The pH of the mobile phase is a critical parameter. For basic compounds like alkaloids, maintaining a pH that ensures they are in a single ionic state (either fully protonated or deprotonated) can lead to sharper peaks. The optimal separation for some alkaloids has been predicted at a pH of 3.[1]

  • Column Selection: Consider using a column specifically designed for the analysis of basic compounds. These columns often have a base-deactivated stationary phase to reduce silanol interactions.

Question: My baseline is noisy and/or drifting. What could be the cause?

Answer:

An unstable baseline can obscure peaks and affect the accuracy of quantification. The causes can be chemical or instrumental.[5]

Potential Causes and Solutions:

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing baseline noise and spikes.[5] Ensure your mobile phase is thoroughly degassed using sonication, vacuum filtration, or helium sparging.

    • Contamination: Contaminated solvents or reagents can lead to a drifting or noisy baseline.[5] Use high-purity (HPLC grade) solvents and freshly prepared mobile phases.

    • Compositional Changes: If running a gradient, ensure the mobile phase components are miscible and the gradient is mixing correctly.[5]

  • Detector Issues:

    • Lamp Instability: A failing or unstable detector lamp can cause baseline drift.[5]

    • Contaminated Flow Cell: Contaminants from previous analyses can leach out, causing baseline disturbances. Flush the system with a strong solvent to clean the flow cell.

  • Column Bleed: The stationary phase of the column can degrade and "bleed" into the mobile phase, causing a rising baseline, particularly at higher temperatures or with aggressive mobile phases.[5]

  • Temperature Fluctuations: Unstable column or detector temperatures can lead to baseline drift.[5] Use a column oven and ensure a stable laboratory environment.

Question: I am experiencing inconsistent retention times for my Gelsemium alkaloid peaks. What should I check?

Answer:

Shifting retention times can make peak identification and quantification unreliable. This issue often points to problems with the mobile phase or the pumping system.[6]

Potential Causes and Solutions:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including slight variations in pH or solvent ratios, can lead to retention time shifts.[6] Prepare mobile phases carefully and consistently.

  • Pump Malfunction: Leaks, worn pump seals, or faulty check valves can cause an inconsistent flow rate, leading to fluctuating retention times.[7] Check the pump for leaks and ensure a stable backpressure.

  • Column Equilibration: Insufficient column equilibration time between runs can cause retention time drift, especially in gradient elution.[5] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Temperature Changes: Variations in column temperature will affect the viscosity of the mobile phase and the retention of analytes.[5] A column oven is recommended for stable temperatures.

Question: I am not getting enough sensitivity, and my peaks are very small. How can I improve this?

Answer:

Low sensitivity can be due to issues with the sample, the HPLC system, or the detector settings.[6][8]

Potential Causes and Solutions:

  • Sample Preparation:

    • Insufficient Analyte Concentration: The concentration of the Gelsemium alkaloids in your sample may be too low.[6] Consider concentrating your sample or using a more efficient extraction method.

    • Sample Loss During Preparation: The extraction and purification steps may be inefficient. A solid-phase extraction (SPE) method using a PRS cation exchange column has shown good recovery for Gelsemium alkaloids.[9][10]

  • Injection Volume: Increasing the injection volume can increase the peak height, but be cautious of overloading the column, which can lead to poor peak shape.

  • Detector Settings:

    • Incorrect Wavelength: Ensure the detector is set to the optimal wavelength for the detection of Gelsemium alkaloids. Wavelengths of 254 nm and 263 nm have been used.[9]

    • Detector Sensitivity: Check the detector's sensitivity settings.

  • System Leaks: Any leaks in the system can reduce the amount of sample reaching the detector.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for separating Gelsemium alkaloids?

A good starting point for reversed-phase HPLC of Gelsemium alkaloids is a gradient elution using acetonitrile (B52724) and water, with an acidic modifier. For example, a mobile phase of 0.1% formic acid in water (Eluent A) and acetonitrile (Eluent B) is a common choice.[3] The gradient can be optimized to achieve the desired separation.[3]

Q2: How should I prepare my Gelsemium plant material for HPLC analysis?

A common method involves ultrasonic extraction of the dried, powdered plant material with a solvent like 80% ethanol.[3] The extract is then typically filtered before injection. To avoid column blockage, it is crucial to filter the final solution through a 0.22 µm membrane filter.[3] For complex matrices like honey, a solid-phase extraction (SPE) step using a cation exchange column can be effective for cleanup and concentration.[9][10]

Q3: What type of HPLC column is recommended for Gelsemium alkaloid analysis?

A C18 column is the most commonly used stationary phase for the analysis of Gelsemium alkaloids.[1][11] However, due to the basic nature of these compounds, a column with a base-deactivated stationary phase is recommended to improve peak shape.[1]

Q4: What are the typical detection wavelengths for Gelsemium alkaloids?

Gelsemium alkaloids are often detected using UV absorbance at wavelengths around 254 nm and 263 nm.[4][9]

Quantitative Data Summary

The following table summarizes key quantitative data from validated HPLC methods for the analysis of Gelsemium alkaloids.

ParameterGelsemineKoumineHumantenmineSource
Limit of Detection (LOD) 2 ng/g2 ng/g2 ng/g[9][10]
Limit of Quantification (LOQ) 5 ng/g5 ng/g20 ng/g[9][10]
Recovery 81% - 94.2%81% - 94.2%81% - 94.2%[9][10]
Intraday Precision (RSD) ≤5.0%≤5.0%≤5.0%[9][10]
Interday Precision (RSD) ≤3.8%≤3.8%≤3.8%[9][10]

Experimental Protocols

Protocol 1: Sample Preparation of Gelsemium Plant Material

This protocol is adapted from a method for extracting active ingredients from Gelsemium for MS analysis, which is also suitable for HPLC.[3]

  • Grinding: Grind the dried Gelsemium plant material into a fine powder. A minimum of 0.1 g of powder is recommended.

  • Extraction:

    • Weigh 1 g of the dried powder.

    • Add 25 mL of 80% ethanol.

    • Perform ultrasonication for 30 minutes at 60°C.

    • Repeat the extraction process a second time with fresh solvent.

    • Combine the two extracts.

  • Concentration: Evaporate the combined extract to dryness under reduced pressure.

  • Reconstitution: Redissolve the dried extract in the initial mobile phase. To aid dissolution, sonicate the sample for 15-20 minutes in a water bath at 50-60°C.

  • Filtration: Filter the final solution through a 0.22 µm membrane filter prior to injection into the HPLC system.

Protocol 2: HPLC Method for Gelsemium Alkaloid Analysis

This protocol is a general starting point based on published methods.[3]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Eluent A: 0.1% formic acid in water.

    • Eluent B: Acetonitrile.

  • Gradient Elution:

    • 0–2 min, 10% B

    • 2–7 min, 10%–15% B

    • 7–25 min, 15%–35% B

    • 25–32 min, 35%–90% B

    • 32–35 min, 90% B

    • 35.01–40 min, 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV at 254 nm.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Identified peak_tailing Poor Peak Shape (Tailing) start->peak_tailing baseline_issues Baseline Instability (Noise/Drift) start->baseline_issues rt_shift Inconsistent Retention Times start->rt_shift low_sensitivity Low Sensitivity start->low_sensitivity sol_peak Check Mobile Phase pH/Additives Use Base-Deactivated Column peak_tailing->sol_peak Causes: - Silanol Interactions sol_baseline Degas Mobile Phase Use Fresh Solvents Check Detector Lamp Ensure Stable Temperature baseline_issues->sol_baseline Causes: - Dissolved Gas - Contamination - Temp. Fluctuation sol_rt Consistent Mobile Phase Prep Check Pump for Leaks Ensure Full Column Equilibration rt_shift->sol_rt Causes: - Inconsistent Flow Rate - Poor Equilibration sol_sensitivity Optimize Sample Prep Increase Injection Volume Check Detector Wavelength low_sensitivity->sol_sensitivity Causes: - Low Concentration - System Leaks

Caption: A logical workflow for troubleshooting common HPLC issues.

Gelsemium_Sample_Prep_Workflow start Start: Dried Gelsemium Plant Material grind Grind to Fine Powder start->grind extract Ultrasonic Extraction (e.g., 80% Ethanol) grind->extract concentrate Evaporate to Dryness extract->concentrate reconstitute Reconstitute in Initial Mobile Phase concentrate->reconstitute filter Filter (0.22 µm) reconstitute->filter end Ready for HPLC Injection filter->end

Caption: Experimental workflow for Gelsemium sample preparation.

References

"addressing matrix effects in 11-Hydroxygelsenicine bioanalysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of 11-Hydroxygelsenicine. The information provided is designed to address common challenges, with a focus on mitigating matrix effects in UPLC-MS/MS workflows.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which significantly compromises the accuracy, precision, and sensitivity of the analytical method. In the bioanalysis of this compound, endogenous substances like phospholipids, salts, and proteins are common sources of matrix effects.

Q2: How can I assess whether my this compound analysis is affected by matrix effects?

A2: There are two primary methods to evaluate matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique provides a visual representation of ion suppression or enhancement zones across the chromatographic run. A solution of this compound is continuously infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. Any deviation from a stable baseline signal indicates the presence of matrix effects at that retention time.

  • Quantitative Assessment (Post-Extraction Spike): This method calculates a Matrix Factor (MF) to quantify the extent of the matrix effect. The peak response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solution (e.g., mobile phase).

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 suggests ion suppression.

    • An MF > 1 indicates ion enhancement.

Q3: What are the most effective strategies for minimizing or eliminating matrix effects in this compound bioanalysis?

A3: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering this compound. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Chromatographic Separation: Adjusting the chromatographic conditions to separate this compound from co-eluting matrix components is a powerful strategy. This can involve modifying the mobile phase composition, gradient profile, or using a different stationary phase.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal internal standard as it co-elutes and experiences similar matrix effects, allowing for accurate correction during data processing.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may also compromise the sensitivity of the assay.

Troubleshooting Guide

Issue 1: Poor Peak Shape and Asymmetry for this compound.

Possible Cause Troubleshooting Step
Column Overload Decrease the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For basic compounds like alkaloids, a mobile phase with a slightly basic pH or the addition of a modifier like ammonium (B1175870) formate (B1220265) can improve peak shape.
Column Contamination or Degradation Wash the column with a strong solvent or replace the column if necessary.
Secondary Interactions with Column Silanols Use a column with end-capping or add a competing base to the mobile phase.

Issue 2: High Variability in Analytical Results (Poor Precision).

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure consistent and reproducible sample preparation procedures. Automating the process can improve precision.
Variable Matrix Effects Implement a more rigorous sample cleanup method (e.g., switch from PPT to SPE). The use of a SIL-IS is highly recommended to compensate for variability.
Instrument Instability Check for fluctuations in the LC pump pressure and MS detector response. Perform system suitability tests before each analytical run.

Issue 3: Low Recovery of this compound.

Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent and pH for LLE or the sorbent and elution solvent for SPE.
Analyte Adsorption Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption to surfaces.
Analyte Instability Investigate the stability of this compound in the biological matrix and during the sample preparation process. Ensure samples are stored at appropriate temperatures.

Issue 4: Significant Ion Suppression Observed.

Possible Cause Troubleshooting Step
Co-elution with Phospholipids Modify the chromatographic gradient to better separate this compound from the phospholipid elution zone. Consider using a phospholipid removal plate during sample preparation.
High Salt Concentration in the Sample Use a desalting step in your sample preparation, such as SPE.
Sub-optimal MS Source Conditions Optimize source parameters such as gas flows, temperature, and voltages to improve ionization efficiency and reduce susceptibility to suppression.

Quantitative Data Summary

The following tables summarize typical validation parameters for the bioanalysis of Gelsemium alkaloids, which can serve as a starting point for method development for this compound. Note: These values are for related compounds and should be validated specifically for this compound.

Table 1: UPLC-MS/MS Method Validation Parameters for Gelsemium Alkaloids in Rat Plasma [1]

ParameterGelsenicine & 10 Other Gelsemium Alkaloids
Linearity Range 0.1–200 ng/mL
Correlation Coefficient (r²) > 0.995
Precision (%RSD) < 16%
Accuracy (%RE) 86.9% to 113.2%
Extraction Recovery > 75.8%
Matrix Effect 88.5% to 107.8%

Table 2: Sample Preparation Method Comparison

MethodPrincipleProsCons
Protein Precipitation (PPT) Protein removal by denaturation with an organic solvent (e.g., acetonitrile).Simple, fast, and inexpensive.Less clean extract, higher risk of matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extract than PPT, can be selective.More labor-intensive, requires solvent optimization.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent, and interferences are washed away.Provides the cleanest extracts, highly selective.More expensive and complex method development.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (Based on a method for Gelsemium alkaloids[1])

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the UPLC-MS/MS system.

Protocol 2: UPLC-MS/MS Analysis (Based on a method for Gelsemium alkaloids[1])

  • UPLC System: Waters ACQUITY UPLC

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol

  • Gradient: Start with 10% B, increase to 80% B over 1.8 minutes, hold at 80% B for 0.5 minutes, then return to 10% B.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Waters Xevo TQ-S

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject uplc UPLC Separation inject->uplc msms MS/MS Detection uplc->msms data Data Processing msms->data

Caption: Experimental workflow for this compound bioanalysis.

Troubleshooting_Matrix_Effects start Poor Reproducibility or Inaccurate Quantification assess_me Assess Matrix Effects (Post-column infusion or Post-extraction spike) start->assess_me me_present Matrix Effect Confirmed? assess_me->me_present no_me Investigate Other Causes (e.g., instrument stability, sample prep variability) me_present->no_me No optimize_sp Optimize Sample Preparation (e.g., LLE, SPE) me_present->optimize_sp Yes optimize_chrom Optimize Chromatography (e.g., gradient, column) optimize_sp->optimize_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Optimizing Cell Viability in 11-Hydroxygelsenicine Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Hydroxygelsenicine in cytotoxicity assays. Our goal is to help you optimize your experimental workflow, ensure data reproducibility, and accurately assess the cytotoxic effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound's cytotoxicity?

A1: While direct studies on this compound are ongoing, its structural analog, 14-Hydroxygelsenicine, has been shown to induce apoptosis in cancer cells.[1] This process is likely mediated through the activation of intrinsic apoptotic pathways, including the upregulation of apoptotic factors like caspase-9 and the downregulation of inflammatory and mitogenic factors.[1] Therefore, it is hypothesized that this compound may act through similar apoptosis-inducing mechanisms.

Q2: Which type of cytotoxicity assay is most suitable for this compound?

A2: The optimal assay depends on your specific research question.

  • Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays are widely used to assess metabolic activity as an indicator of cell viability.[2][3][4][5] They are suitable for initial screening and determining dose-response curves. However, compounds that interfere with mitochondrial function without directly causing cell death can produce misleading results.[6]

  • Membrane Integrity Assays (e.g., LDH release, Propidium Iodide staining): These assays provide a more direct measure of cytotoxicity by quantifying the leakage of cellular components or the uptake of membrane-impermeable dyes.[4] They are useful for confirming cell death observed in metabolic assays.

  • Apoptosis Assays (e.g., Annexin V staining, Caspase activity assays): Given the presumed apoptotic mechanism of this compound, these assays are highly recommended to elucidate the specific mode of cell death. They can detect early apoptotic events (Annexin V) or the activation of key apoptotic enzymes (caspases).[7]

It is often advisable to use orthogonal methods to confirm findings, for instance, pairing a metabolic assay with a membrane integrity or apoptosis assay.[4]

Q3: How can I ensure the solubility and stability of this compound in my cell culture medium?

A3: As a plant alkaloid, this compound may have limited solubility in aqueous solutions.

  • Solvent Selection: Prepare a concentrated stock solution in an appropriate organic solvent like DMSO.[6]

  • Final Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is consistent across all wells and is non-toxic to the cells.[6] Typically, a final DMSO concentration of less than 0.5% (v/v) is recommended, but this should be optimized for your specific cell line.[8]

  • Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid degradation.[6][9]

Troubleshooting Guides

Guide 1: High Well-to-Well Variability

High variability between replicate wells is a common issue in cytotoxicity assays and can obscure the true effect of the compound.[6][10]

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before and during plating. Allow the plate to sit at room temperature for 20-30 minutes before incubation to allow for even cell settling.[9] Use a calibrated multichannel pipette or an automated dispenser.[6]
"Edge Effect" Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation.[5][6] Fill the perimeter wells with sterile PBS or media to maintain humidity.[6]
Pipetting Errors Verify the calibration of your pipettes. Ensure consistent and accurate pipetting of both cells and this compound solutions.[6]
Incomplete Formazan (B1609692) Dissolution (MTT Assay) Ensure complete dissolution of formazan crystals by using an appropriate solvent (e.g., DMSO) and gently shaking the plate for 10-15 minutes.[6]
Presence of Bubbles Inspect wells for air bubbles, which can interfere with absorbance readings. If present, carefully break them with a sterile syringe needle.[10]
Guide 2: Inconsistent IC50 Values Between Experiments

Lack of reproducibility in IC50 values across different experimental dates can be frustrating. Here are key factors to control:

Potential Cause Troubleshooting Step
Cell Passage Number and Health Use cells within a consistent and narrow passage number range, as high-passage cells can have altered drug sensitivity.[9] Ensure cells are in the exponential growth phase at the time of treatment.[6] Regularly test for mycoplasma contamination.
Variations in Seeding Density The initial number of cells can influence the outcome. A higher cell density may require a higher drug concentration to achieve the same level of cytotoxicity.[9] Optimize and maintain a consistent seeding density for all experiments.
Inconsistent Incubation Times Maintain consistent incubation times for both drug treatment and assay development steps.[6]
Reagent Stability Prepare fresh dilutions of this compound for each experiment.[6][9]
Data Analysis Method Use a consistent method for calculating IC50 values, such as non-linear regression. Ensure proper background subtraction.[6]
Guide 3: Lack of a Clear Dose-Response Curve

Observing a flat or erratic dose-response curve can be due to several factors.[6]

Potential Cause Troubleshooting Step
Inappropriate Concentration Range The tested concentration range may be too narrow, too low to induce a response, or too high, causing maximum cytotoxicity at all concentrations.[6] Perform a broad-range dose-finding experiment first.
Insufficient Incubation Time The incubation time might be too short for this compound to exert its cytotoxic effects.[6] Consider a time-course experiment to determine the optimal treatment duration.
Cell Line Resistance The chosen cell line may have intrinsic or acquired resistance to the compound.[6]
Compound Instability This compound may be unstable in the culture medium over the incubation period. Consider shorter incubation times or replenishing the compound.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells in culture

  • This compound

  • 96-well clear, flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO, or SDS-HCl solution)[12]

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[12] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[2]

  • Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[2][3]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[3][11] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[5][11] A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (Exponential Growth Phase) Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound Stock and Dilutions Treatment Treat Cells with This compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation Viability_Assay Perform Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Measure Signal (e.g., Absorbance) Viability_Assay->Data_Acquisition Data_Processing Calculate % Viability vs. Control Data_Acquisition->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination

Caption: Workflow for assessing this compound cytotoxicity.

Signaling_Pathway Hypothesized Apoptotic Pathway of this compound cluster_stimulus Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Hydroxygelsenicine This compound Bcl2_family Modulation of Bcl-2 Family Proteins Hydroxygelsenicine->Bcl2_family Bax_Bak Bax/Bak Activation Bcl2_family->Bax_Bak Inhibition Mito_Perm Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito_Perm Cyto_C Cytochrome c Release Mito_Perm->Cyto_C Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cyto_C->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation (Executioner Caspases) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway for this compound.

References

"reducing off-target effects of 11-Hydroxygelsenicine in vivo"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers utilizing 11-Hydroxygelsenicine and related Gelsemium alkaloids. This resource provides practical guidance, troubleshooting protocols, and frequently asked questions to help you manage and reduce off-target effects in your in vivo experiments, thereby enhancing the reliability and translatability of your research.

A Note on Nomenclature: The existing scientific literature predominantly focuses on gelsenicine and 14-Hydroxygelsenicine. While this compound is a related Gelsemium alkaloid, specific data for this compound is less abundant. The guidance provided herein is based on the well-documented mechanisms and properties of closely related gelsenicine-type alkaloids and is expected to be highly relevant for your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the on-target and off-target profile of Gelsemium alkaloids.

Q1: What are the intended "on-target" therapeutic effects of this compound?

A1: Gelsemium alkaloids, including gelsenicine derivatives, are being investigated for several potential therapeutic applications based on their diverse bioactivities.[1][2] Key on-target effects include:

  • Anti-Tumor Activity: Studies on 14-Hydroxygelsenicine show it can induce apoptosis in cancer cells and inhibit their growth by interfering with the STAT3 protein.[3]

  • Analgesic and Anti-Inflammatory Effects: These compounds have demonstrated significant pain-relieving and anti-inflammatory properties in various animal models.[1][4][5]

  • Anxiolytic Effects: Certain alkaloids from Gelsemium elegans exhibit anti-anxiety properties.[1][2]

  • Immunomodulation: Gelsemium alkaloids can influence the immune system, suggesting potential applications in autoimmune diseases.[2][5]

Q2: What are the primary "off-target" effects of this compound, and what causes them?

A2: The primary off-target effects are manifestations of toxicity, which are significant due to the narrow therapeutic window of these compounds.[3][5]

  • Mechanism: The main toxic mechanism is severe neurotoxicity. Gelsenicine and its derivatives act as potent modulators of inhibitory neurotransmitter receptors in the central nervous system (CNS).[6][7] They enhance the binding of γ-aminobutyric acid (GABA) to GABA-A receptors, leading to excessive neuronal inhibition.[3][6][8] This action is similar to that of benzodiazepines, but with much higher potency and risk.

  • Clinical Signs: In animal models, this neurotoxicity presents as sedation, convulsions, loss of coordination, and ultimately, respiratory depression, which is the primary cause of death.[4][5][7]

Q3: What is the therapeutic index of Gelsemium alkaloids, and why is it a concern?

A3: The therapeutic index (TI) is the ratio of the toxic dose to the therapeutic dose of a drug (e.g., TD50/ED50).[9][10] For Gelsemium alkaloids, the TI is notoriously narrow, meaning the dose required to achieve a therapeutic effect is very close to the dose that causes severe toxicity.[3][5] This poses a significant challenge for in vivo research, as minor variations in dosing, animal metabolism, or experimental conditions can lead to unexpected toxicity and mortality. Careful dose-finding studies and vigilant monitoring are critical.

Part 2: Troubleshooting Guide for In Vivo Experiments

This guide provides solutions to specific problems you may encounter during your experiments.

Problem: My animals exhibit severe neurotoxicity (e.g., convulsions, extreme sedation, ataxia) at my initial test doses.

  • Cause: You are likely operating at or above the maximum tolerated dose. The compound has rapidly crossed the blood-brain barrier and is causing excessive GABAergic inhibition.[7]

  • Solutions:

    • Re-evaluate Your Dosing Regimen: Immediately perform a dose-range-finding study to establish the Maximum Tolerated Dose (MTD) and LD50 in your specific animal model and strain. Start with doses significantly lower than those reported in the literature and escalate cautiously.

    • Modify Administration Route: Consider slower routes of administration. An intraperitoneal (i.p.) or oral (p.o.) route may lead to slower absorption and a lower peak plasma concentration (Cmax) compared to intravenous (i.v.) injection, potentially widening the therapeutic window.[11]

    • Co-administer a GABA-A Antagonist: For mechanistic studies or to rescue animals from overdose, co-administration of a GABA-A receptor antagonist like Flumazenil can be effective.[3][7][8] It competitively blocks the receptor, reversing the toxic effects. See Protocol 2 for guidance.

Problem: I am observing a high rate of mortality due to respiratory depression, even at doses that do not cause severe convulsions.

  • Cause: Respiratory depression is the primary lethal effect of gelsenicine poisoning and is a direct consequence of the over-inhibition of neurons in the brain's respiratory control centers, such as the ventral respiratory group (VRG).[6][8] This can occur even at sub-convulsive doses.

  • Solutions:

    • Implement Respiratory Monitoring: Actively monitor the respiratory rate and effort of all animals post-administration. A significant decrease is a key indicator of impending toxicity.

    • Prophylactic Antagonist Administration: If the therapeutic goal is not CNS-related, consider pre-treating animals with a low dose of Flumazenil. This may mitigate the off-target respiratory effects while allowing the on-target peripheral effects to be studied. This requires careful validation.

    • Refine the Therapeutic Window: Your on-target effect may only be achievable in a very narrow, sub-lethal dose range. A detailed dose-response study for both efficacy and toxicity is essential to determine if a viable window exists.

Problem: How can I confirm that the toxicity I'm seeing is truly an "off-target" effect and not a consequence of my intended "on-target" mechanism?

  • Cause: It's crucial to dissociate the desired biological effect from the known mechanisms of toxicity.

  • Solutions:

    • Use a Mechanistic Antagonist: This is the most direct method. Administer Flumazenil to block the off-target GABA-A mediated effects.[12] If the toxicity is reversed but your desired on-target effect (e.g., tumor growth inhibition) remains, you have successfully dissociated the two.

    • In Vitro Controls: Use cell lines that lack the off-target protein (e.g., specific GABA-A receptor subunits) but express your intended target. If the compound is still effective in these cells, it supports your on-target hypothesis.

    • Structural Analogs: If available, test a structurally related analog of this compound that is known to have lower affinity for GABA-A receptors. A reduction in toxicity with retained efficacy would provide strong evidence.

Part 3: Data Presentation & Key Parameters

Table 1: Summary of In Vivo Acute Toxicity Data for Gelsemium Alkaloids

(Note: Data is compiled for closely related alkaloids to provide a reference range. The LD50 can vary significantly based on species, sex, and administration route.)

CompoundSpeciesRouteLD50 (mg/kg)Key ObservationsReference
Gelsenicine Rat (Female)i.p.0.520Females exhibited greater sensitivity.[7]
Gelsenicine Rat (Male)i.p.0.996Death primarily by respiratory failure.[7]
14-Hydroxygelsenicine Mouse (Female)p.o.0.125Gender differences observed.[3]
14-Hydroxygelsenicine Mouse (Male)p.o.0.295Labored respiration followed by convulsions.[3]
Total Alkaloids Mousep.o.15Crude extract toxicity.[5]
Total Alkaloids Mousei.p.4Higher toxicity with i.p. route.[5]
Table 2: Potential Mitigating Agents for Gelsenicine-Induced Toxicity
AgentMechanism of ActionIn Vivo EfficacyPotential Use in ResearchReference
Flumazenil Competitive Antagonist at GABA-A ReceptorSignificantly improves survival rate in poisoned mice/rats. Reverses CNS and respiratory depression.To rescue animals from overdose; to mechanistically separate on-target effects from GABA-mediated off-target toxicity.[3][7][8]
Diazepam + Epinephrine GABA-A Agonist (for seizure control) + Sympathomimetic (for cardiovascular support)Combination significantly improved survival rate in mice.Primarily for overdose rescue; complex interactions may confound experimental results.[7]

Part 4: Experimental Protocols & Methodologies

Protocol 1: Abbreviated In Vivo Acute Toxicity Assessment (Up-and-Down Procedure)

This protocol is a refinement of traditional LD50 studies to minimize animal use while establishing a toxic dose range.

  • Animal Model: Select a single sex (e.g., male mice, 8-10 weeks old) for initial determination. Be aware that gender differences in sensitivity exist.[3][7]

  • Dosing Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., saline with 5% DMSO). Prepare serial dilutions.

  • Procedure: a. Dose the first animal with a starting dose estimated from the literature (e.g., 0.1 mg/kg i.p.). b. Observe the animal continuously for the first 4 hours for signs of toxicity (sedation, ataxia, convulsions, respiratory distress) and then periodically for up to 48 hours for mortality. c. If the animal survives: Dose the next animal with a higher dose (e.g., increase by a factor of 1.5-2.0). d. If the animal dies: Dose the next animal with a lower dose. e. Continue this process, adjusting the dose up or down based on the previous animal's outcome, for a total of 5-6 animals.

  • Endpoint: The resulting data can be used to estimate the MTD (highest dose causing no mortality) and provide a statistically estimated LD50. This establishes the critical upper limit for your therapeutic studies.

Protocol 2: In Vivo Efficacy Study with Flumazenil Co-administration

This protocol helps determine if an on-target effect is independent of GABA-A mediated neurotoxicity.

  • Study Groups (Example for an anti-tumor model):

    • Group 1: Vehicle Control

    • Group 2: this compound (at a therapeutically relevant dose, e.g., ED50)

    • Group 3: Flumazenil Control (e.g., 0.1-0.2 mg/kg i.p.)[13]

    • Group 4: this compound + Flumazenil

  • Administration: a. Administer Flumazenil (or its vehicle) via i.p. injection. b. Approximately 15-20 minutes later, administer this compound (or its vehicle). Flumazenil has a short half-life (~50 minutes), so timing is important.[14]

  • Data Collection: a. Primary Endpoint: Measure the on-target therapeutic effect (e.g., tumor volume, inflammatory markers) over the course of the study. b. Secondary/Safety Endpoints: In the hours following administration, score animals for signs of neurotoxicity (e.g., sedation, ataxia). Monitor respiratory rate and overall animal welfare.

  • Interpretation:

    • If Group 4 shows reduced toxicity compared to Group 2, but retains the therapeutic effect, it strongly suggests the on-target mechanism is independent of GABA-A receptor agonism.

    • If both the therapeutic effect and the toxicity are blocked in Group 4, the on-target effect may be linked to the CNS or the compound may have multiple, inseparable mechanisms.

Part 5: Mandatory Visualizations

Diagrams of Pathways and Workflows

Gelsenicine_Toxicity_Pathway cluster_CNS Central Nervous System (CNS) cluster_Systemic Systemic Off-Target Effects Gelsenicine This compound (crosses BBB) GABA_R GABA-A Receptor on Neuron Gelsenicine->GABA_R Positive Allosteric Modulation Neuron Neuron GABA_R->Neuron Opens Channel Chloride Cl- influx Hyperpolarization Hyperpolarization (Inhibition) RespCenter Respiratory Center (e.g., VRG) Hyperpolarization->RespCenter Inhibits Neurons Convulsions Convulsions / Sedation Hyperpolarization->Convulsions RespDepression Respiratory Depression RespCenter->RespDepression Flumazenil Flumazenil (Antagonist) Flumazenil->GABA_R Blocks Binding Site

Caption: Proposed signaling pathway for this compound off-target neurotoxicity.

Troubleshooting_Workflow Start In Vivo Experiment Start: Administer this compound Observe Observe Animals for Toxicity Signs Start->Observe Toxicity Severe Toxicity Observed? (Convulsions, Resp. Depression) Observe->Toxicity NoTox No / Mild Toxicity Toxicity->NoTox No Stop STOP Experiment Re-evaluate Protocol Toxicity->Stop Yes Proceed Proceed with Efficacy Measurement NoTox->Proceed Action1 Action 1: Reduce Dose (Perform Dose-Finding Study) Stop->Action1 Action2 Action 2: Change Admin Route (e.g., i.v. to i.p. or p.o.) Stop->Action2 Action3 Action 3: Co-administer Antagonist (e.g., Flumazenil) Stop->Action3

Caption: Troubleshooting workflow for managing acute toxicity in vivo.

Experimental_Logic cluster_groups Experimental Groups cluster_conclusions Conclusions Group_Drug Group A: Drug Only Outcome_Efficacy On-Target Efficacy (e.g., Tumor Reduction) Group_Drug->Outcome_Efficacy Present Outcome_Toxicity Off-Target Toxicity (e.g., Neurotoxicity) Group_Drug->Outcome_Toxicity Present Group_Combo Group B: Drug + Antagonist Group_Combo->Outcome_Efficacy Present Group_Combo->Outcome_Toxicity Absent Conclusion2 On- and Off-Target effects are linked or inseparable by this mechanism. Conclusion1 Off-Target effect is successfully mitigated. On-Target effect is independent. Outcome_Efficacy->Conclusion1 Outcome_Toxicity->Conclusion1

Caption: Logic diagram for dissociating on-target vs. off-target effects.

References

"stability of 11-Hydroxygelsenicine in different solvents and temperatures"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 11-Hydroxygelsenicine in various solvents and temperatures. The information is intended for researchers, scientists, and drug development professionals to aid in the design and troubleshooting of stability studies.

Frequently Asked Questions (FAQs)

Q1: Where can I find specific stability data for this compound in different solvents and at various temperatures?

A1: Currently, there is limited publicly available data specifically detailing the comprehensive stability profile of this compound under a wide range of solvent and temperature conditions. Therefore, it is recommended to perform a series of forced degradation studies to determine its stability profile for your specific application.[1][2] These studies are crucial for understanding the degradation pathways and for the development of stability-indicating analytical methods.

Q2: What are the typical solvents that should be considered for stability testing of this compound?

A2: The choice of solvent is critical and depends on the intended use of the this compound solution. A good starting point would be to test solvents commonly used in pharmaceutical development, including:

  • Aqueous solutions: Buffered solutions at various pH levels (e.g., pH 2, 7, and 10) are essential to understand the susceptibility to acid and base hydrolysis.

  • Alcohols: Methanol (B129727) and ethanol (B145695) are common solvents for dissolving alkaloids and should be evaluated.[3]

  • Aprotic solvents: Acetonitrile (ACN) and Dimethyl sulfoxide (B87167) (DMSO) are frequently used in analytical and formulation development.

  • Co-solvent systems: Mixtures of aqueous buffers and organic solvents are often used to improve solubility and may impact stability.

Q3: What temperature ranges are recommended for stability studies?

A3: Temperature is a key factor in accelerating degradation.[1] Recommended storage conditions for testing include:

  • Refrigerated: 2-8 °C

  • Room Temperature: 20-25 °C

  • Elevated Temperatures: 40 °C, 60 °C, and even higher for forced degradation studies to accelerate the identification of potential degradation products.[1][4]

Q4: How can I analyze the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and effective technique for stability testing.[5] A stability-indicating HPLC method should be developed and validated to separate this compound from its degradation products.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid degradation observed in all tested conditions. The compound may be inherently unstable.Consider the use of stabilizing agents, such as antioxidants or buffering agents. Evaluate storage in a solid state and protect from light and oxygen.
Inconsistent or irreproducible stability results. Issues with the experimental setup, such as inaccurate temperature control, solvent evaporation, or contamination.Ensure all equipment is properly calibrated. Use sealed vials to prevent solvent evaporation. Prepare fresh solutions for each experiment and use high-purity solvents.
Poor peak shape or resolution in HPLC analysis. The analytical method is not optimized to separate the parent compound from its degradants.Re-evaluate and optimize the HPLC method, including the mobile phase, column type, and gradient profile.[6][7][8]
Mass balance is not within the acceptable range (typically 90-110%). Some degradation products may not be detected by the analytical method (e.g., they are volatile or do not have a chromophore).Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer to identify non-chromophoric degradants. Account for all potential degradation products.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.
  • Thermal Degradation: Incubate the stock solution (in a suitable solvent) and solid compound at 80°C for 1, 3, and 7 days.
  • Photolytic Degradation: Expose the stock solution and solid compound to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.
  • Neutralize the acidic and basic samples before injection into the HPLC system.
  • Analyze all samples using a validated stability-indicating HPLC method.
  • Determine the percentage of this compound remaining and identify and quantify any degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at Various Temperatures

SolventTemperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)% RemainingMajor Degradation Products (if any)
0.1 M HCl601007575%DP1, DP2
0.1 M NaOH601005050%DP3
Water (pH 7)401009898%-
Methanol251009999%-
Acetonitrile25100100100%-
3% H₂O₂251008585%DP4

DP refers to Degradation Product.

Visualizations

Experimental Workflow for Stability Testing

G Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in Methanol) B Dilute to Working Concentration (100 µg/mL) in Stress Medium A->B C Acid Hydrolysis (0.1 M HCl, 60°C) B->C D Base Hydrolysis (0.1 M NaOH, 60°C) B->D E Oxidation (3% H2O2, RT) B->E F Thermal (80°C) B->F G Photolytic (UV/Vis Light) B->G H Sample at Time Points C->H D->H E->H F->H G->H I Neutralize (if applicable) H->I J HPLC-UV/MS Analysis I->J K Quantify Parent and Degradation Products J->K

Caption: Workflow for conducting forced degradation studies.

Hypothetical Degradation Pathway Analysis

G Hypothetical Degradation Pathway of this compound cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidation Oxidative Conditions Parent This compound DP1 Degradation Product 1 (e.g., Epimerization) Parent->DP1 H+ DP2 Degradation Product 2 (e.g., Hydrolysis) Parent->DP2 H+ DP3 Degradation Product 3 (e.g., Ring Opening) Parent->DP3 OH- DP4 Degradation Product 4 (e.g., N-oxide) Parent->DP4 H2O2

Caption: Potential degradation pathways under stress.

References

"troubleshooting inconsistent results in 11-Hydroxygelsenicine experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Hydroxygelsenicine. Due to the limited specific data on this compound, some guidance is extrapolated from structurally related Gelsemium alkaloids, such as 14-Hydroxygelsenicine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a gelsedine-type indole (B1671886) alkaloid isolated from plants of the Gelsemium genus. While specific research on this compound is limited, related Gelsemium alkaloids are known to exhibit a range of biological activities. For instance, the structurally similar compound 14-Hydroxygelsenicine has been shown to induce apoptosis in cancer cells, inhibit the STAT3 signaling pathway, and modulate the activity of GABA receptors. It is plausible that this compound shares some of these mechanisms of action.

Q2: What are the common challenges and sources of inconsistency in experiments with Gelsemium alkaloids?

Inconsistencies in experiments with Gelsemium alkaloids can arise from several factors:

  • Compound Stability and Solubility: Indole alkaloids can be sensitive to light, temperature, and pH. Improper storage or handling can lead to degradation. Solubility in aqueous buffers can also be a challenge, potentially leading to inaccurate concentrations.

  • Purity of the Compound: The purity of the this compound sample is critical. Impurities can lead to off-target effects or interfere with the primary mechanism of action.

  • Cell Culture Conditions: Variations in cell line passage number, cell density, and serum concentration in the culture medium can all influence cellular response to treatment.

  • Experimental Technique: Pipetting errors, improper incubation times, and variability in reagent preparation can introduce significant inconsistencies.

Q3: How should I prepare and store a stock solution of this compound?

Troubleshooting Guides

Issue 1: Low or No Bioactivity Observed
Possible Cause Troubleshooting Step
Compound Degradation Ensure proper storage of the stock solution (aliquoted, -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. Consider testing the integrity of your compound using analytical methods like HPLC if degradation is suspected.
Incorrect Concentration Verify the initial weight and calculations for the stock solution. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
Sub-optimal Assay Conditions Optimize incubation time. The effect of the compound may be time-dependent. Ensure the chosen assay is sensitive enough to detect the expected biological effect.
Cell Line Insensitivity Confirm that the target signaling pathway (e.g., STAT3, GABA receptors) is active and relevant in your chosen cell line. Consider using a different, more sensitive cell line as a positive control.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a consistent and careful pipetting technique to seed the same number of cells in each well.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. If you must use them, ensure proper humidification of the incubator.
Pipetting Inaccuracy Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step.
Incomplete Compound Solubilization After diluting the stock solution into your aqueous medium, vortex or mix thoroughly to ensure the compound is fully dissolved. Visually inspect for any precipitation.
Issue 3: Unexpected or Off-Target Effects
Possible Cause Troubleshooting Step
Compound Impurity Verify the purity of your this compound sample with the supplier's certificate of analysis. If in doubt, consider purification or sourcing from a different supplier.
Solvent Toxicity Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used in your experimental wells to ensure the observed effects are not due to the solvent itself.
Activation of Other Signaling Pathways Gelsemium alkaloids can have pleiotropic effects. Consider performing broader profiling assays (e.g., western blots for various pathway markers) to identify other affected pathways.

Quantitative Data

Specific quantitative data for this compound is scarce in the current literature. However, a toxicokinetics study of 11 different Gelsemium alkaloids in rats provides some context for the expected concentration ranges and pharmacokinetic properties of related compounds. The calibration curves for these alkaloids were generally in the range of 0.1–200 ng/mL.[1] For experimental design, it is advisable to perform a dose-response curve starting from low nanomolar concentrations up to the micromolar range to determine the optimal working concentration for your specific experimental system.

ParameterValue Range for Related Gelsemium AlkaloidsReference
Calibration Curve Range0.1–200 ng/mL[1]
Intravenous Dose in Rats0.1 mg/kg for each alkaloid[1]

Experimental Protocols

A detailed, specific protocol for this compound is not available. The following is a generalized protocol for a cell-based assay with a Gelsemium alkaloid, which should be optimized for your specific experimental needs.

General Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Below are diagrams of key signaling pathways potentially affected by this compound and a general experimental workflow.

GABAReceptorSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAR GABA-A Receptor (Chloride Channel) GABA->GABAR Binds Hydroxygelsenicine This compound Hydroxygelsenicine->GABAR Potentiates Binding Cl_in Cl- Influx GABAR->Cl_in Opens Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability

Caption: Potentiation of GABA-A Receptor Signaling by this compound.

STAT3SignalingPathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Transcription Gene Transcription (Proliferation, Anti-apoptosis) STAT3_dimer->Transcription Translocates to Nucleus Hydroxygelsenicine This compound Hydroxygelsenicine->STAT3 Inhibits

Caption: Inhibition of the STAT3 Signaling Pathway.

ApoptosisPathway Hydroxygelsenicine This compound Stress Cellular Stress Hydroxygelsenicine->Stress Mitochondria Mitochondria Stress->Mitochondria Induces Permeability Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of Apoptosis via the Intrinsic Pathway.

ExperimentalWorkflow start Start prep Prepare this compound Stock Solution (in DMSO) start->prep culture Culture and Seed Cells in Multi-well Plates prep->culture treat Prepare Serial Dilutions and Treat Cells culture->treat incubate Incubate for Defined Period treat->incubate assay Perform Endpoint Assay (e.g., MTT, Western Blot, etc.) incubate->assay data Data Acquisition and Analysis assay->data end End data->end

Caption: General Experimental Workflow for Cell-Based Assays.

References

Technical Support Center: Optimization of Dosing Regimens for 11-Hydroxygelsenicine in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of dosing regimens for 11-Hydroxygelsenicine in animal studies. Given the limited publicly available data on this compound, this guide leverages information on the related alkaloid, gelsenicine, and established principles of preclinical drug development to offer practical advice.

Frequently Asked Questions (FAQs)

Q1: Where should I start when determining the initial dose of this compound for my animal study?

A: Establishing a safe and effective starting dose is a critical first step. A recommended approach includes:

  • Literature Review: Search for any available studies on this compound or structurally similar compounds to inform potential starting doses in relevant animal models.[1]

  • In Vitro Data: Utilize in vitro efficacy data (e.g., IC50 or EC50) as a preliminary guide. Note that direct conversion to an in vivo dose is not straightforward and requires further validation.[1]

  • Dose-Range Finding Studies: If no prior data exists, conducting a dose-range finding study is essential. This involves administering escalating doses to different groups of animals to identify the maximum tolerated dose (MTD).[1]

  • Allometric Scaling: If you have data from another animal species, you can use allometric scaling, which accounts for differences in body surface area, to estimate an equivalent dose.[1]

Q2: How can I determine the Maximum Tolerated Dose (MTD) for this compound?

A: The MTD is the highest dose of a drug that does not cause unacceptable toxicity. A common approach to determine the MTD is through a dose escalation study:

  • Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group. A typical group size is 3-5 animals per sex.[1]

  • Dose Selection: Select doses based on a logarithmic scale (e.g., 1, 3, 10, 30 mg/kg). The range should be wide enough to identify both a no-effect level and a toxic level.[1]

  • Administration and Observation: Administer the compound and monitor the animals closely for clinical signs of toxicity, changes in body weight, and any mortality.

  • Data Analysis: The MTD is typically defined as the dose level at which no more than 10% of animals show signs of toxicity.

Q3: What are the known toxic effects of related compounds like gelsenicine that I should monitor for?

A: Studies on gelsenicine have shown it to be a highly toxic substance.[2][3] The primary cause of death in acute toxicity studies was respiratory failure.[2][3] Female rats have been observed to be more sensitive to gelsenicine than male rats.[2][3] Therefore, it is crucial to closely monitor respiratory function and be aware of potential sex differences in sensitivity when working with this compound.

Q4: How is gelsenicine absorbed and distributed in animal models, and what might this imply for this compound?

A: Gelsenicine is readily absorbed from the gastrointestinal tract and can penetrate the blood-brain barrier.[2][3] It has been observed to reach peak concentrations in the central nervous system (CNS) within 15 minutes of administration, followed by a rapid decrease.[2][3] This suggests that this compound may also have rapid absorption and distribution, particularly to the CNS, which should be considered when designing pharmacokinetic and pharmacodynamic studies.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in plasma concentrations between animals. Poor drug solubility, issues with formulation or administration, or inherent biological variability.[4]- Ensure the compound is fully solubilized in the vehicle. - Verify the accuracy and consistency of the dosing technique (e.g., oral gavage, intravenous injection). - Increase the number of animals per group to improve statistical power.
Unexpected animal mortality at a presumed "safe" dose. - The compound may be more toxic than anticipated. - The dosing regimen (e.g., frequency) may lead to drug accumulation.[5]- Immediately halt the study at that dose level. - Conduct a more gradual dose escalation study with smaller dose increments. - Evaluate the pharmacokinetic profile to determine the drug's half-life and potential for accumulation.
Lack of efficacy at doses approaching the MTD. - The compound may have a narrow therapeutic window. - The chosen animal model may not be appropriate.- Consider alternative dosing schedules (e.g., continuous infusion) to maintain therapeutic concentrations below toxic levels. - Re-evaluate the relevance of the animal model to the human disease state.

Data Presentation

Table 1: Acute Toxicity of Gelsenicine in Rats (as a proxy for this compound)

SexLD50 (mg/kg)Primary Cause of Death
Male0.996[2][3]Respiratory Failure[2][3]
Female0.520[2][3]Respiratory Failure[2][3]

Table 2: Pharmacokinetic Parameters of Gelsenicine in Mice (as a proxy for this compound)

Administration RouteDose (mg/kg)Key Findings
Intravenous (IV)0.1[6][7]Provides baseline data for absolute bioavailability calculation.
Intragastric (IG)0.5 and 1[6][7]Low absolute bioavailability (1.13%), suggesting a significant first-pass effect.[6][7]

Experimental Protocols

Protocol 1: Dose-Range Finding Study

  • Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats).

  • Groups: Establish a control group (vehicle only) and at least four dose groups with escalating doses of this compound.

  • Dosing: Administer the compound via the intended clinical route (e.g., oral gavage).

  • Observation: Monitor animals for clinical signs of toxicity, body weight changes, and mortality for a period of 7-14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any organ abnormalities.

Protocol 2: Pharmacokinetic Study

  • Animal Model: Use a species with sufficient blood volume for sampling (e.g., mice or rats).

  • Groups: Include groups for both intravenous (IV) and the intended experimental route (e.g., oral) of administration.

  • Dosing: Administer a single dose of this compound.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Analysis: Analyze plasma samples using a validated method like UPLC-MS/MS to determine the concentration of this compound.[6]

  • Data Calculation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

Experimental_Workflow cluster_preclinical Preclinical Dosing Regimen Optimization Literature_Review Literature Review & In Vitro Data Dose_Range_Finding Dose-Range Finding (MTD Determination) Literature_Review->Dose_Range_Finding Inform Starting Dose Pharmacokinetic_Study Pharmacokinetic Study (PK Parameters) Dose_Range_Finding->Pharmacokinetic_Study Establish Safe Doses Efficacy_Study Efficacy Study Pharmacokinetic_Study->Efficacy_Study Inform Dosing Schedule

Caption: Workflow for optimizing dosing regimens in animal studies.

Signaling_Pathway_Hypothesis cluster_neuron Postsynaptic Neuron Receptor Target Receptor (e.g., GlyRα3) Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Cellular_Response Cellular Response (e.g., Analgesia) Signaling_Cascade->Cellular_Response 11_Hydroxygelsenicine This compound 11_Hydroxygelsenicine->Receptor

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Mitigating 11-Hydroxygelsenicine Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Hydroxygelsenicine in cell culture. The information aims to help mitigate the compound's inherent neurotoxicity during in vitro experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during cell culture experiments with this compound.

Issue Possible Cause Suggested Solution
Rapid cell death even at low concentrations High sensitivity of the cell line to neurotoxicity.- Use a neuronal cell line known for its robustness. - Perform a dose-response curve starting from a very low concentration range (e.g., picomolar to nanomolar) to determine the precise IC50. - Reduce the incubation time with this compound.
Inconsistent results between experiments - Variability in cell density at the time of treatment. - Inconsistent incubation times. - Degradation of this compound stock solution.- Ensure consistent cell seeding density and confluency across all experiments. - Standardize all incubation periods precisely. - Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and at the recommended temperature.
Mitigating agent shows no effect - Concentration of the mitigating agent is too low. - The chosen antagonist does not match the primary toxicity pathway in your cell model. - The mitigating agent itself is toxic at the concentration used.- Perform a dose-response experiment for the mitigating agent in the presence of a fixed concentration of this compound. - Test antagonists for different potential targets (GABA, NMDA, acetylcholine (B1216132) receptors). - Determine the cytotoxicity of the mitigating agent alone to establish a non-toxic working concentration range.
High background in cell viability assay - Interference of this compound or the mitigating agent with the assay reagents.- Run appropriate controls, including media only, cells with vehicle, and the compound in media without cells to check for direct reactions with the assay dye. - Consider using a different viability assay that relies on a different mechanism (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like Calcein AM/Ethidium Homodimer).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound toxicity in cell culture?

A1: Based on in vivo studies and the known pharmacology of related Gelsemium alkaloids, the primary mechanism of toxicity is neurotoxicity. This is likely mediated through the modulation of major neurotransmitter receptors, particularly acting as an agonist at GABA receptors, and potentially interacting with NMDA and acetylcholine receptors. This can lead to excitotoxicity, neuronal apoptosis, and ultimately cell death.

Q2: What are some potential strategies to mitigate the toxicity of this compound in my cell culture experiments?

A2: Mitigating the neurotoxicity of this compound in vitro involves targeting the putative receptor pathways. Consider the following strategies:

  • GABA Receptor Antagonism: Since this compound is thought to act on GABA receptors, using a GABA receptor antagonist like picrotoxin (B1677862) or bicuculline (B1666979) can be an effective countermeasure.

  • NMDA Receptor Blockade: To address potential excitotoxicity, an NMDA receptor antagonist such as MK-801 or memantine (B1676192) can be employed.

  • Acetylcholine Receptor Inhibition: Given the potential involvement of cholinergic pathways, muscarinic acetylcholine receptor antagonists like atropine (B194438) or nicotinic acetylcholine receptor antagonists like mecamylamine (B1216088) could also be tested.

Q3: What are recommended starting concentrations for this compound and potential mitigating agents?

A3: Precise concentrations will be cell-line dependent and should be determined empirically. However, the following tables provide suggested starting ranges based on available literature for related compounds and antagonists.

Suggested Starting Concentrations for Gelsemium Alkaloids (as a proxy for this compound)
Compound Cell Line Reported IC50 / Concentration Citation
(+) GelseminePC1231.59 µM[1]
KoumineMCF-7IC50 of 124 µg/mL (at 72h)[2]
KoumineRAW264.7No significant cytotoxicity up to 400 µg/mL[3][4]

It is recommended to start with a broad concentration range (e.g., 1 nM to 100 µM) for this compound to determine its IC50 in your specific cell model.

Suggested Working Concentrations for Mitigating Agents
Mitigating Agent Target Suggested In Vitro Concentration Range Citations
PicrotoxinGABA-A Receptor Antagonist3 µM - 100 µM[5][6]
BicucullineGABA-A Receptor Antagonist1 µM - 100 µM[7][8][9]
MK-801NMDA Receptor Antagonist1 µM - 20 µM[10][11]
MemantineNMDA Receptor Antagonist1 µM - 10 µM[12][13]
AtropineMuscarinic Acetylcholine Receptor Antagonist0.5 µM - 10 µM[14]
MecamylamineNicotinic Acetylcholine Receptor Antagonist1 µM - 100 µM[15][16][17]

Q4: Which cell lines are most appropriate for studying this compound toxicity?

A4: Neuronal cell lines are the most relevant for studying the neurotoxic effects of this compound. Commonly used models include:

  • SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype.

  • PC12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).

  • Primary Neuronal Cultures: While more complex to maintain, primary neurons from various brain regions (e.g., cortex, hippocampus) offer a more physiologically relevant model.

Q5: What cell viability assays are recommended for quantifying the toxicity of this compound?

A5: Several robust methods are available to quantify cell viability. It is often recommended to use more than one method to confirm results.

  • MTT Assay: A colorimetric assay that measures metabolic activity.

  • MTS Assay: A similar colorimetric assay to MTT, but with a water-soluble formazan (B1609692) product.

  • Calcein AM/Ethidium Homodimer (Live/Dead Assay): A fluorescence-based assay that simultaneously identifies live (green) and dead (red) cells.

  • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

Experimental Protocols & Methodologies

General Protocol for Assessing this compound Toxicity and Mitigation

This protocol outlines a general workflow for determining the IC50 of this compound and evaluating the efficacy of a mitigating agent.

experimental_workflow Experimental Workflow for Toxicity Mitigation cluster_prep Phase 1: Preparation cluster_ic50 Phase 2: IC50 Determination of this compound cluster_mitigation Phase 3: Mitigation Experiment seed_cells Seed neuronal cells in a 96-well plate allow_attachment Allow cells to attach and grow (24-48h) seed_cells->allow_attachment prepare_dilutions Prepare serial dilutions of this compound allow_attachment->prepare_dilutions pre_treat Pre-treat cells with various concentrations of mitigating agent (e.g., 1h) allow_attachment->pre_treat treat_cells_toxin Treat cells with different concentrations of this compound prepare_dilutions->treat_cells_toxin incubate_toxin Incubate for a defined period (e.g., 24h, 48h) treat_cells_toxin->incubate_toxin viability_assay_toxin Perform cell viability assay (e.g., MTT) incubate_toxin->viability_assay_toxin calculate_ic50 Calculate IC50 value viability_assay_toxin->calculate_ic50 co_treat Co-treat with a fixed concentration of this compound (e.g., IC50) pre_treat->co_treat incubate_mitigation Incubate for the same period as IC50 experiment co_treat->incubate_mitigation viability_assay_mitigation Perform cell viability assay incubate_mitigation->viability_assay_mitigation analyze_results Analyze data to determine the protective effect viability_assay_mitigation->analyze_results

Caption: General experimental workflow.
Detailed Methodology: MTT Assay for Cell Viability

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment:

    • For IC50 determination , remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control.

    • For mitigation studies , pre-incubate cells with the mitigating agent for 1-2 hours, then add this compound at a concentration around its IC50.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.

Signaling Pathways

The toxicity of this compound is believed to be initiated by its interaction with neuronal receptors, leading to downstream signaling cascades that result in cell death. The following diagram illustrates a putative signaling pathway.

signaling_pathway Putative Signaling Pathway of this compound Toxicity cluster_receptors Receptor Interaction cluster_downstream Downstream Effects cluster_antagonists Points of Intervention HGE This compound GABA_R GABA Receptor HGE->GABA_R NMDA_R NMDA Receptor HGE->NMDA_R potential ACh_R Acetylcholine Receptor HGE->ACh_R potential Ion_imbalance Ion Channel Dysfunction (e.g., Ca2+ influx) GABA_R->Ion_imbalance NMDA_R->Ion_imbalance ACh_R->Ion_imbalance Mito_dysfunction Mitochondrial Dysfunction Ion_imbalance->Mito_dysfunction ROS Increased ROS Mito_dysfunction->ROS Caspase Caspase Activation Mito_dysfunction->Caspase ROS->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis GABA_ant Picrotoxin / Bicuculline GABA_ant->GABA_R inhibits NMDA_ant MK-801 / Memantine NMDA_ant->NMDA_R inhibits ACh_ant Atropine / Mecamylamine ACh_ant->ACh_R inhibits

References

Technical Support Center: 11-Hydroxygelsenicine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 11-Hydroxygelsenicine.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound?

A1: While specific impurities can vary based on the synthetic route, common impurities in indole (B1671886) alkaloid synthesis may include starting materials, reagents, solvents, and structurally related byproducts. These can arise from incomplete reactions, side reactions (e.g., oxidation, N-dealkylation, or epimerization), and degradation of the target compound.

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: The choice of chromatographic technique depends on the scale of purification and the nature of the impurities. For small-scale purification and analysis, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is often effective. For larger-scale purification, flash column chromatography using silica (B1680970) gel or alumina (B75360) is a common approach.

Q3: How can I improve the resolution and separation of this compound from its closely related impurities?

A3: To improve separation, you can optimize several chromatographic parameters. This includes adjusting the mobile phase composition, changing the stationary phase, modifying the pH of the mobile phase (for ionizable compounds), and adjusting the flow rate. Gradient elution is often more effective than isocratic elution for separating complex mixtures.

Q4: My purified this compound shows poor stability. What steps can I take to prevent degradation?

A4: Indole alkaloids can be sensitive to light, air (oxidation), and acidic or basic conditions. It is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures. The use of antioxidants or radical scavengers during purification and storage may also be beneficial.

Troubleshooting Guides

Issue 1: Low Purity of this compound After Initial Purification

Symptoms:

  • The purity of the isolated this compound, as determined by HPLC or NMR, is below the desired level.

  • Multiple impurity peaks are observed in the chromatogram.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using TLC or LC-MS to ensure completion before workup. If the reaction has stalled, consider adding more reagent or extending the reaction time.
Suboptimal workup procedureThe workup procedure may not be effectively removing all impurities. Consider an additional liquid-liquid extraction with a different solvent system or a pH-adjusted aqueous wash to remove acidic or basic impurities.
Inefficient initial purificationThe initial purification step (e.g., flash chromatography) may not be providing adequate separation. Optimize the chromatographic conditions as outlined in the "Improving Separation" workflow below.
Degradation during purificationThe compound may be degrading on the stationary phase (e.g., silica gel). Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine) before use.
Issue 2: Co-elution of an Impurity with this compound

Symptoms:

  • A persistent impurity peak overlaps with the main product peak in the HPLC chromatogram.

  • NMR analysis shows signals that cannot be attributed to this compound.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Similar polarity of the impurity and productThe impurity has a very similar polarity to this compound, making separation by normal-phase chromatography difficult.
Isomeric impurityThe impurity may be a stereoisomer or regioisomer of this compound.

Troubleshooting Workflow:

G start Co-eluting Impurity Observed step1 Modify Mobile Phase Gradient start->step1 Initial Attempt step2 Change Stationary Phase step1->step2 If resolution is still poor step3 Employ Orthogonal Chromatography step2->step3 If co-elution persists step4 Consider Preparative HPLC step3->step4 For difficult separations end Impurity Resolved step4->end

Caption: Workflow for resolving co-eluting impurities.

Experimental Protocols

Protocol 1: General Flash Column Chromatography for this compound Purification
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent.

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC) or UV-Vis spectroscopy.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Reverse-Phase HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Quantitative Data Summary

The following table summarizes hypothetical purity data for this compound after purification by different methods.

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Key Impurities Removed
Single Flash Chromatography759265Non-polar starting materials
Sequential Flash Chromatography759750Closely eluting byproducts
Preparative HPLC90>9980Isomeric impurities

Logical Relationships Diagram

The following diagram illustrates a decision-making process for selecting a purification strategy based on the initial purity of the synthesized this compound.

G start Assess Initial Purity purity_low Purity < 80% start->purity_low purity_medium Purity 80-95% start->purity_medium purity_high Purity > 95% start->purity_high flash_chrom Perform Flash Chromatography purity_low->flash_chrom purity_medium->flash_chrom recrystallization Consider Recrystallization purity_high->recrystallization prep_hplc Use Preparative HPLC flash_chrom->prep_hplc If impurities remain final_product High Purity Product prep_hplc->final_product recrystallization->final_product

Caption: Decision tree for purification strategy selection.

"addressing analytical challenges in distinguishing Gelsemium alkaloid isomers"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gelsemium alkaloids. This resource provides troubleshooting guidance and answers to frequently asked questions related to the analytical challenges in distinguishing Gelsemium alkaloid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main analytical challenges in distinguishing Gelsemium alkaloid isomers?

A1: The primary challenges stem from the structural similarity of the isomers. Gelsemium species contain a complex mixture of over 120 different monoterpenoid indole (B1671886) alkaloids, many of which are stereoisomers.[1] These isomers often have the same mass-to-charge ratio (m/z), making them difficult to differentiate using mass spectrometry (MS) alone.[2] Distinguishing between them requires high-resolution analytical techniques that can separate compounds based on subtle differences in their physicochemical properties, such as their three-dimensional shape and polarity.

Q2: Which analytical techniques are most effective for separating Gelsemium alkaloid isomers?

A2: A multi-faceted approach is often necessary. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are powerful methods for both separation and identification.[3][4][5] For particularly challenging separations of stereoisomers, chiral chromatography is essential.[6] Advanced techniques like two-dimensional liquid chromatography (2D-LC) can provide enhanced resolution for complex samples.[7][8] Additionally, ion mobility spectrometry (IMS) coupled with MS can distinguish isomers based on their size and shape.[2][9][10] For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[11][12]

Q3: My LC-MS analysis shows co-eluting peaks for what I suspect are isomers. How can I improve separation?

A3: Co-elution of isomers is a common problem. To improve separation, consider the following:

  • Optimize the chromatographic method: Experiment with different stationary phases (e.g., C18, phenyl-hexyl, or chiral columns).[6][13]

  • Adjust the mobile phase: Modify the organic solvent, gradient slope, and pH. The use of additives can also influence selectivity.[13][14]

  • Lower the flow rate: This can increase column efficiency and improve resolution.[15]

  • Employ a different separation technique: If HPLC is insufficient, consider UPLC for higher resolution or specialized techniques like supercritical fluid chromatography (SFC) or 2D-LC.[7][14][16]

Q4: Can mass spectrometry alone differentiate between Gelsemium alkaloid isomers?

A4: Generally, no. Isomers have the same molecular weight and often produce identical or very similar fragmentation patterns in MS/MS.[2] Therefore, MS alone cannot typically distinguish between them. However, when coupled with a separation technique like liquid chromatography, ion mobility spectrometry, or by using specific ionization techniques, differentiation becomes possible.[2][9]

Q5: How can I confirm the identity of a specific Gelsemium alkaloid isomer?

A5: Definitive identification requires a combination of techniques. An initial identification can be made by comparing the retention time and MS/MS fragmentation pattern with a certified reference standard. For absolute confirmation of the structure, especially for novel compounds, isolation of the pure compound followed by 1D and 2D NMR spectroscopy is necessary.[1][11][12]

Troubleshooting Guides

Guide 1: Poor Peak Shape in LC-MS Analysis

Problem: Peaks are broad, tailing, or splitting, making accurate quantification and resolution of isomers difficult.

Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or sample concentration.[13]
Inappropriate Injection Solvent Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[13]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[13][17]
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.[13]
Mobile Phase pH Ensure the mobile phase pH is appropriate for the analytes to maintain a consistent ionization state.
Secondary Interactions with Stationary Phase Add a competing agent to the mobile phase (e.g., a small amount of acid or base) to block active sites on the stationary phase.
Guide 2: Inconsistent Retention Times

Problem: The retention times of alkaloid peaks are shifting between runs, leading to unreliable identification.

Possible Cause Troubleshooting Step
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase daily and ensure accurate measurements of all components.[17]
Column Temperature Fluctuations Use a column oven to maintain a constant temperature.[13]
Pump Malfunction Check for leaks, bubbles in the solvent lines, and ensure proper pump performance.[13]
Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Changes in Mobile Phase pH Even small shifts in pH can affect the retention of ionizable compounds like alkaloids.[17]
Guide 3: Low Signal Intensity in MS Detection

Problem: The signal for the target alkaloids is weak, resulting in poor sensitivity.

Possible Cause Troubleshooting Step
Ion Suppression from Matrix Effects Improve sample clean-up using techniques like solid-phase extraction (SPE).[7][18] Dilute the sample if possible.
Improper Ion Source Settings Optimize ion source parameters such as spray voltage, gas flows, and temperature.
Contaminated Ion Source Clean the ion source components according to the manufacturer's instructions.[13][17]
Incorrect Mobile Phase Additives Ensure mobile phase additives are volatile and compatible with MS (e.g., formic acid, ammonium (B1175870) formate).[17]
Analyte Degradation Investigate the stability of the alkaloids in the sample matrix and during the analytical process.[18]

Experimental Protocols

Protocol 1: UPLC-MS/MS for the Determination of 11 Gelsemium Alkaloids

This protocol is based on the methodology for the toxicokinetic study of 11 Gelsemium alkaloids in rat plasma.[3][4]

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add the internal standard (strychnine).

  • Perform protein precipitation by adding acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for injection.

2. UPLC Conditions:

  • Column: Waters UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[3]

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Methanol.[3]

  • Gradient Elution: A time-programmed gradient is used to separate the 11 alkaloids.

  • Flow Rate: As optimized for the specific UPLC system.

  • Column Temperature: Maintained at a constant temperature.

3. MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each of the 11 alkaloids and the internal standard.

Protocol 2: 2D-LC for Determination of Gelsemium Alkaloids in Honey

This protocol is adapted from a method for determining gelsemine, koumine, and humantenmine (B199024) in honey.[7][8]

1. Sample Preparation (Honey):

  • Dissolve the honey sample in an acidic solution.

  • Perform solid-phase extraction (SPE) using a PRS cation exchange column for purification.[8]

  • Wash the SPE cartridge to remove interferences.

  • Elute the retained alkaloids with 5% ammoniated methanol.[7]

  • Evaporate the eluate and reconstitute in the mobile phase.

2. 2D-LC System:

  • First Dimension (LC1): A column for initial separation and trapping of the target alkaloids.

  • Second Dimension (LC2): A high-resolution analytical column for the final separation of the trapped compounds.

  • The system uses a valve to transfer the fraction containing the alkaloids from the first to the second dimension.

3. Chromatographic Conditions:

  • The mobile phases and gradients for both dimensions are optimized to achieve the desired separation.

  • The interception window in the first dimension is critical to ensure complete transfer of the target alkaloids to the second dimension.[7]

Quantitative Data Summary

Table 1: UPLC-MS/MS Method Validation Parameters for 11 Gelsemium Alkaloids [4]

ParameterResult
Linearity (R²) > 0.995
Calibration Curve Range 0.1–200 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Precision (Intra- and Interday) < 16%
Accuracy 86.9% – 113.2%
Extraction Efficiency > 75.8%
Matrix Effects 88.5% – 107.8%

Table 2: 2D-LC Method Validation Parameters for 3 Gelsemium Alkaloids in Honey [19]

ParameterResult
Linearity (R²) > 0.998
Recovery 81% – 94.2%
Intraday Precision (RSD) ≤ 5.0%
Interday Precision (RSD) ≤ 3.8%
Limit of Detection (LOD) 2 ng/g
Limit of Quantification (LOQ) 5 ng/g (gelsemine, koumine), 20 ng/g (humantenmine)

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_lc LC Optimization cluster_ms MS/Advanced Technique cluster_solution Solution Problem Poor Isomer Resolution CheckColumn Evaluate Column (e.g., Chiral, UPLC) Problem->CheckColumn Start Here OptimizeMobilePhase Optimize Mobile Phase (Solvent, pH, Gradient) CheckColumn->OptimizeMobilePhase AdjustFlowTemp Adjust Flow Rate & Temperature OptimizeMobilePhase->AdjustFlowTemp CheckMS Confirm MS Settings AdjustFlowTemp->CheckMS If Unresolved Solution Improved Separation AdjustFlowTemp->Solution If Resolved IMS Consider Ion Mobility Spectrometry (IMS) CheckMS->IMS TwoDLC Implement 2D-LC CheckMS->TwoDLC IMS->Solution TwoDLC->Solution

Caption: Troubleshooting workflow for poor isomer resolution.

Experimental_Workflow_UPLC_MSMS cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample AddIS Add Internal Standard Plasma->AddIS Precipitate Protein Precipitation (Acetonitrile) AddIS->Precipitate Evaporate Evaporate & Reconstitute Precipitate->Evaporate UPLC UPLC Separation (C18 Column) Evaporate->UPLC MSMS MS/MS Detection (ESI+, MRM) UPLC->MSMS Quantify Quantification MSMS->Quantify

Caption: UPLC-MS/MS experimental workflow for alkaloid analysis.

Logical_Relationship_Techniques cluster_separation Separation Techniques cluster_detection Detection & Characterization Challenge Isomer Differentiation Challenge HPLC HPLC / UPLC Challenge->HPLC Chiral Chiral Chromatography Challenge->Chiral SFC SFC Challenge->SFC TwoDLC 2D-LC Challenge->TwoDLC NMR NMR Spectroscopy Challenge->NMR Structural Elucidation MS Mass Spectrometry (MS/MS) HPLC->MS Chiral->MS SFC->MS TwoDLC->MS IMS Ion Mobility (IMS) MS->IMS

Caption: Relationship between analytical techniques for isomers.

References

Technical Support Center: Optimization of Electrophysiological Recordings with 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 11-Hydroxygelsenicine in electrophysiological experiments. The information herein is compiled from best practices in electrophysiology and data on analogous Gelsemium alkaloids, such as gelsenicine and 14-hydroxygelsenicine, to provide a foundational guide for your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for Gelsemium alkaloids like this compound?

A1: Gelsemium alkaloids, including gelsenicine, are known to be highly toxic and primarily act as modulators of inhibitory neurotransmission.[1] The potential toxic mechanism is likely associated with the enhancement of γ-aminobutyric acid (GABA) binding to its GABAA receptors, leading to decreased neuronal excitability.[1][2] Some in silico studies also suggest a possible interaction with acetylcholine (B1216132) binding proteins, potentially acting as a partial agonist at the α7 nicotinic acetylcholine receptor (AChR).[3][4]

Q2: What is a recommended starting concentration range for this compound in patch-clamp experiments?

A2: Due to the high toxicity of related compounds like gelsenicine (LD50 in mice as low as 0.185 mg/kg), it is crucial to start with very low concentrations and perform a careful dose-response curve.[5] A starting range of 10 nM to 1 µM is advisable for initial experiments, with careful monitoring for signs of cytotoxicity or irreversible channel block.

Q3: What are the expected effects of this compound on neuronal activity?

A3: Based on its likely action as a positive modulator of GABAA receptors, application of this compound is expected to potentiate inhibitory postsynaptic currents (IPSCs) and decrease overall neuronal firing. This would manifest as a hyperpolarization of the resting membrane potential and a decrease in action potential frequency in current-clamp recordings. In voltage-clamp, an increase in the amplitude and/or duration of GABAergic currents would be anticipated.

Q4: Is this compound readily reversible upon washout?

A4: The reversibility of Gelsemium alkaloids can be variable. While some effects of related compounds have been shown to be reversible after washout, the high affinity and potential for inducing apoptosis suggest that prolonged exposure or high concentrations may lead to irreversible effects.[2][6] It is recommended to use the lowest effective concentration and minimize the duration of application.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Loss of GΩ Seal Upon Application 1. Detergent-like effects at high concentrations: The compound may be disrupting the cell membrane integrity. 2. Solvent effects: The vehicle (e.g., DMSO) concentration may be too high.1. Lower the concentration of this compound significantly. 2. Ensure the final concentration of the vehicle is below 0.1%. 3. Perfuse the drug solution more slowly to minimize mechanical disruption.
Irreversible Change in Holding Current or Input Resistance 1. Cytotoxicity: The compound may be inducing apoptosis or necrosis.[2] 2. Irreversible binding to ion channels: The alkaloid may have a very high affinity for its target.1. Reduce the incubation time and concentration of the compound. 2. Perform a cell viability assay (e.g., trypan blue exclusion) in parallel. 3. Attempt to reverse the effect with a known antagonist, such as flumazenil (B1672878) for GABAA receptors.[1]
No Observable Effect 1. Concentration too low: The applied concentration may be below the effective dose. 2. Degradation of the compound: The stock solution may have degraded. 3. Target channels not present: The cell type being studied may not express the relevant receptors (e.g., specific GABAA receptor subunits).1. Incrementally increase the concentration while carefully monitoring cell health. 2. Prepare fresh stock solutions and store them appropriately (protected from light and at a low temperature). 3. Verify the expression of target receptors in your cell type using immunohistochemistry or qPCR.
Precipitation of Compound in Artificial Cerebrospinal Fluid (aCSF) 1. Poor solubility: this compound may have low solubility in aqueous solutions. 2. Interaction with aCSF components: The compound may be reacting with salts in the aCSF.1. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it to the final concentration in aCSF immediately before use. 2. Consider using a pluronic acid to aid in solubility. 3. Visually inspect the solution for any precipitate before perfusion.

Experimental Protocols

Whole-Cell Patch-Clamp Recordings to Investigate the Effect of this compound on GABAergic IPSCs
  • Preparation of Solutions:

    • aCSF (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Bubble with 95% O2/5% CO2.

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with CsOH.

    • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light. Dilute to the final working concentration in aCSF on the day of the experiment.

  • Cell Preparation:

    • Prepare acute brain slices or cultured neurons as per standard laboratory protocols.

    • Transfer the slice or coverslip to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration on a neuron of interest.

    • Hold the cell in voltage-clamp mode at -70 mV.

    • Obtain a stable baseline recording of spontaneous or evoked GABAergic IPSCs for at least 5 minutes.

    • Switch the perfusion to aCSF containing the desired concentration of this compound.

    • Record for 10-15 minutes in the presence of the compound.

    • Wash out the compound by perfusing with standard aCSF for at least 15 minutes to assess reversibility.

  • Data Analysis:

    • Analyze changes in the amplitude, frequency, and decay kinetics of IPSCs before, during, and after the application of this compound.

Hypothetical Quantitative Data

Table 1: Dose-Dependent Effect of this compound on GABAA Receptor-Mediated Currents

Concentration% Increase in IPSC Amplitude (Mean ± SEM)Change in Decay Tau (ms) (Mean ± SEM)
10 nM15 ± 4%+2.1 ± 0.5
100 nM52 ± 8%+8.5 ± 1.2
1 µM128 ± 15%+25.3 ± 2.8
10 µM210 ± 22% (with signs of cytotoxicity)+48.7 ± 4.1

Table 2: Troubleshooting Reference for Electrophysiological Parameters

ParameterNormal Range (for healthy neuron)Potential Issue if Deviating with this compound
Seal Resistance > 1 GΩ< 1 GΩ may indicate membrane disruption.
Access Resistance < 20 MΩA significant increase may indicate cell swelling or poor recording quality.
Resting Membrane Potential -60 to -80 mVHyperpolarization is expected; significant depolarization may indicate cytotoxicity.
Input Resistance 100-500 MΩAn increase is expected with GABAA potentiation; a drastic decrease may suggest membrane leakiness.

Signaling Pathways and Workflows

GABAA_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_R GABA_A Receptor GABA->GABA_R Binds to orthosteric site HGE This compound HGE->GABA_R Binds to allosteric site Cl_channel Chloride Channel (Integral to Receptor) GABA_R->Cl_channel Opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Neuron_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuron_Inhibition Experimental_Workflow prep Prepare Neuronal Culture or Acute Slices patch Establish Whole-Cell Patch-Clamp Configuration prep->patch baseline Record Baseline Activity (5 min) patch->baseline application Perfuse with This compound baseline->application recording Record Drug Effect (10-15 min) application->recording washout Washout with aCSF (15 min) recording->washout analysis Data Analysis (Amplitude, Frequency, Kinetics) washout->analysis

References

Technical Support Center: Enhancing the Bioavailability of 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for strategies to enhance the bioavailability of 11-Hydroxygelsenicine. The information is presented in a question-and-answer format to directly address common challenges and questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the oral bioavailability of this compound?

The oral bioavailability of many alkaloid compounds, potentially including this compound, is often limited by two main factors: poor aqueous solubility and low intestinal permeability.[1] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids and then pass through the intestinal wall.[1] Many complex natural products like alkaloids are hydrophobic, leading to poor dissolution.[2] Additionally, they may be subject to efflux by transporters like P-glycoprotein in the intestinal epithelium, further reducing their absorption.

Q2: What are the main formulation strategies to improve the solubility and dissolution rate of this compound?

Several formulation strategies can be employed to enhance the solubility and dissolution of poorly water-soluble drugs:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate according to the Noyes-Whitney equation.[3]

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix in its amorphous form can enhance solubility.[3]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, increasing its apparent solubility.[2][3]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can improve solubilization and absorption.[2][4]

  • Salt Formation: For ionizable drugs, forming a salt can significantly alter physicochemical properties and improve solubility.[2]

Q3: How can nanotechnology be utilized to enhance the bioavailability of this compound?

Nanotechnology offers several promising approaches for improving the bioavailability of alkaloids like this compound.[5][6] Nanoparticle-based delivery systems can:

  • Increase Solubility and Dissolution: By encapsulating the drug in a nano-carrier, its solubility can be improved.[7]

  • Protect from Degradation: The carrier can protect the drug from enzymatic degradation in the gastrointestinal tract.

  • Prolong Circulation Time: Nanoparticles can increase the systemic circulation time of the drug.[5]

  • Enable Targeted Delivery: The surface of nanoparticles can be modified with ligands to target specific tissues or cells, potentially increasing efficacy and reducing side effects.[5][6]

  • Overcome Permeability Barriers: Some nanoparticles can be designed to overcome efflux pumps and enhance transport across the intestinal epithelium.

Troubleshooting Guides

Problem: Low and variable in vivo exposure in animal studies despite successful in vitro dissolution enhancement.

  • Possible Cause 1: Poor Permeability. The compound may have inherently low permeability across the intestinal epithelium.

    • Troubleshooting Tip: Conduct in vitro permeability assays using Caco-2 cell monolayers to assess the apparent permeability coefficient (Papp). If permeability is low, consider strategies to enhance it, such as co-administration with a permeation enhancer or formulation in a system that promotes transcellular or paracellular transport.

  • Possible Cause 2: P-glycoprotein (P-gp) Efflux. The compound may be a substrate for efflux transporters like P-gp, which actively pump the drug back into the intestinal lumen.

    • Troubleshooting Tip: Perform a Caco-2 bidirectional transport study to determine the efflux ratio. An efflux ratio significantly greater than 2 suggests P-gp involvement. Consider co-formulating with a known P-gp inhibitor.

  • Possible Cause 3: First-Pass Metabolism. The drug may be extensively metabolized in the liver (first-pass effect) before reaching systemic circulation.

    • Troubleshooting Tip: Investigate the metabolic stability of the compound using liver microsomes or hepatocytes in vitro. If metabolism is high, formulation strategies that promote lymphatic transport (e.g., lipid-based formulations) might help bypass the liver to some extent.

Problem: Physical instability of the formulation during storage (e.g., crystal growth in an amorphous solid dispersion).

  • Possible Cause: Recrystallization of the amorphous drug. The amorphous state is thermodynamically unstable and can revert to a more stable crystalline form over time.

    • Troubleshooting Tip:

      • Polymer Selection: Ensure the chosen polymer for the solid dispersion has a high glass transition temperature (Tg) and good miscibility with the drug.

      • Drug Loading: Avoid excessively high drug loading, as this can increase the tendency for recrystallization.

      • Storage Conditions: Store the formulation under controlled temperature and humidity conditions to minimize molecular mobility.

Data Presentation

Table 1: Comparison of Formulation Strategies on the Bioavailability of a Model Poorly Soluble Alkaloid

Formulation StrategyDrug Loading (%)Particle Size (nm)In Vitro Dissolution (at 60 min)In Vivo Bioavailability (AUC) Enhancement (Fold Increase)
Unprocessed DrugN/A> 2000< 10%1 (Reference)
Micronized DrugN/A200-50045%2.5
NanosuspensionN/A100-25085%5.2
Solid Dispersion20N/A92%7.8
Cyclodextrin Complex15N/A88%6.5
Solid Lipid Nanoparticles (SLNs)10150-30075%9.1

Note: This table presents hypothetical data for a model alkaloid to illustrate the potential impact of different formulation strategies. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

  • Materials: this compound, a solid lipid (e.g., glyceryl monostearate), a surfactant (e.g., Poloxamer 188), and purified water.

  • Procedure:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Disperse the this compound in the molten lipid.

    • Heat the surfactant solution to the same temperature.

    • Add the hot aqueous phase to the hot oil phase under high-speed stirring to form a coarse pre-emulsion.

    • Homogenize the pre-emulsion using a high-pressure homogenizer at an appropriate pressure and number of cycles.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

    • Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Add the test solution containing this compound (in a non-toxic concentration) to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time intervals, collect samples from the basolateral side and replace with fresh buffer.

    • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation_Strategy Select Formulation Strategy (e.g., SLNs, Solid Dispersion) Preparation Prepare Formulation Formulation_Strategy->Preparation Characterization Physicochemical Characterization (Size, PDI, Encapsulation) Preparation->Characterization Solubility Solubility Studies Characterization->Solubility Dissolution Dissolution Testing Solubility->Dissolution Permeability Caco-2 Permeability Assay Dissolution->Permeability Animal_Study Pharmacokinetic Study in Animals Permeability->Animal_Study Proceed if in vitro results are promising Data_Analysis Analyze Plasma Concentration-Time Profile Animal_Study->Data_Analysis Bioavailability Determine Bioavailability (AUC, Cmax) Data_Analysis->Bioavailability

Caption: Experimental workflow for developing and evaluating a bioavailability-enhanced formulation.

signaling_pathway Oral_Admin Oral Administration of This compound Formulation Dissolution Dissolution in GI Fluids Oral_Admin->Dissolution Permeation Permeation across Intestinal Epithelium Dissolution->Permeation Metabolism First-Pass Metabolism (Intestine/Liver) Permeation->Metabolism Systemic_Circulation Systemic Circulation Permeation->Systemic_Circulation Bypass Metabolism Metabolism->Systemic_Circulation

Caption: Key physiological steps affecting the oral bioavailability of a drug.

logical_relationship Poor_Bioavailability Poor Bioavailability of This compound Low_Solubility Low Aqueous Solubility Poor_Bioavailability->Low_Solubility Low_Permeability Low Intestinal Permeability Poor_Bioavailability->Low_Permeability Formulation_Strategies Formulation Strategies Low_Solubility->Formulation_Strategies Low_Permeability->Formulation_Strategies Particle_Size_Reduction Particle Size Reduction Formulation_Strategies->Particle_Size_Reduction Lipid_Based_Systems Lipid-Based Systems Formulation_Strategies->Lipid_Based_Systems Solid_Dispersions Solid Dispersions Formulation_Strategies->Solid_Dispersions Enhanced_Bioavailability Enhanced Bioavailability Particle_Size_Reduction->Enhanced_Bioavailability Lipid_Based_Systems->Enhanced_Bioavailability Solid_Dispersions->Enhanced_Bioavailability

Caption: Logical relationship between challenges, strategies, and the goal of enhancing bioavailability.

References

Validation & Comparative

Validating the Binding Affinity of Novel Compounds to GABA Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the binding affinity of novel compounds, such as 11-Hydroxygelsenicine, to γ-aminobutyric acid (GABA) receptors. Given the current lack of specific binding affinity data for this compound, this document serves as a comparative guide to the established experimental methodologies used to characterize ligand-receptor interactions. We will explore two primary techniques: Radioligand Binding Assays and Electrophysiological Methods, offering a comparative analysis of their principles, data outputs, and experimental protocols. This guide will use well-characterized GABA receptor ligands as comparators to illustrate the data that can be obtained.

Comparative Analysis of Methodologies

The selection of an appropriate assay for determining the binding affinity of a compound to GABA receptors is critical and depends on the specific research question, the resources available, and the desired level of functional detail. Radioligand binding assays provide a direct measure of the interaction between a ligand and a receptor, while electrophysiological techniques offer insights into the functional consequences of this binding.

FeatureRadioligand Binding AssayElectrophysiological Assay (Patch-Clamp)
Principle Measures the direct binding of a radiolabeled ligand to the receptor. Competition assays with unlabeled compounds determine their affinity.Measures the ion flow through the GABA receptor channel in response to ligand application, providing functional information.
Key Parameters Kd (dissociation constant), Ki (inhibition constant), Bmax (receptor density)EC50 (half-maximal effective concentration), Imax (maximal current)
Throughput High-throughput screening (HTS) compatible.Lower throughput, but automated systems are available.
Information Provides direct binding affinity and receptor density information.Provides functional data on agonism, antagonism, and allosteric modulation.
Requirements Radiolabeled ligand, scintillation counter, membrane preparations.Live cells expressing GABA receptors, patch-clamp rig, specialized equipment.

Experimental Protocols

Radioligand Binding Assay Protocol (Competition Assay)

This protocol is adapted from established methods for determining the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from GABAA receptors.[1][2][3][4]

1. Membrane Preparation:

  • Homogenize rat brains or cells expressing the target GABA receptor subtype in ice-cold homogenization buffer (e.g., 0.32 M sucrose).[3]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.[3]

  • Centrifuge the resulting supernatant at high speed (e.g., 140,000 x g for 30 minutes) to pellet the membranes.[3]

  • Wash the membrane pellet by resuspending in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and repeating the high-speed centrifugation. This step is repeated multiple times to remove endogenous GABA.[2][3]

  • Resuspend the final pellet in binding buffer and determine the protein concentration. The membranes can be stored at -80°C.

2. Binding Assay:

  • In a 96-well plate, add the membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).[4]

  • Add various concentrations of the unlabeled test compound (e.g., this compound).

  • Add a fixed concentration of a suitable radioligand (e.g., [3H]muscimol for the GABA site or [3H]flunitrazepam for the benzodiazepine (B76468) site).[2][5]

  • For determining non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand (e.g., 10 mM GABA).[3]

  • Incubate the plate at a specific temperature (e.g., 4°C or 30°C) for a sufficient time to reach equilibrium (e.g., 45-60 minutes).[3][4]

3. Termination and Detection:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[4]

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology Protocol (Automated Patch-Clamp)

This protocol describes a general procedure for assessing the functional activity of a test compound on GABAA receptors using an automated patch-clamp system.[6][7][8][9][10]

1. Cell Culture:

  • Use a stable cell line expressing the desired GABAA receptor subtype (e.g., HEK293 cells transfected with α1β3γ2 subunits).[8]

  • Culture the cells under standard conditions until they reach the appropriate confluency for the experiment.

2. Cell Preparation for Automated Patch-Clamp:

  • Harvest the cells and prepare a single-cell suspension.

  • Load the cell suspension into the automated patch-clamp system (e.g., QPatch or IonFlux).[6][9]

3. Electrophysiological Recording:

  • The automated system will establish whole-cell patch-clamp recordings from multiple cells simultaneously.

  • Clamp the membrane potential at a holding potential of -80 mV.[8]

  • Perfuse the cells with an extracellular solution. The intracellular solution will be present in the patch pipette.

  • Apply a known concentration of GABA to elicit a baseline current response.

  • Apply the test compound (e.g., this compound) at various concentrations, followed by co-application with GABA to determine its effect (agonist, antagonist, or modulator).

  • For dose-response curves, apply increasing concentrations of the test compound.

4. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

  • For agonists, plot the current amplitude against the compound concentration to determine the EC50 and Imax.

  • For antagonists, measure the inhibition of the GABA-evoked current and calculate the IC50.

  • For allosteric modulators, assess the potentiation or inhibition of the current elicited by a sub-maximal concentration of GABA.

Comparative Binding Affinity Data of Known GABA Receptor Ligands

The following table presents the binding affinities (Ki or EC50 values) of several well-characterized ligands for the GABAA receptor, which can serve as a benchmark for new compounds.

CompoundLigand TypeBinding SiteAffinity (Ki/EC50)Receptor Subtype
GABAAgonistOrthosteric (GABA)~0.43 µM (EC50)α5β3γ2
MuscimolAgonistOrthosteric (GABA)~40 sec-1 (koff)-
BicucullineCompetitive AntagonistOrthosteric (GABA)--
DiazepamPositive Allosteric ModulatorBenzodiazepine~0.42 µM (EC50)α5β3γ2
FlumazenilAntagonistBenzodiazepine--
KaempferolNatural Compound--9.2 kcal/mol (Docking Score)-
Rosmarinic acidNatural Compound--8.8 kcal/mol (Docking Score)-

Note: The binding affinity can vary depending on the receptor subtype composition and the experimental conditions.[11]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow_Radioligand_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay Tissue Tissue/Cells Homogenization Homogenization Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation Supernatant1->Centrifugation2 MembranePellet Membrane Pellet Centrifugation2->MembranePellet Wash Washing Steps MembranePellet->Wash FinalPellet Final Membrane Prep Wash->FinalPellet AssaySetup Assay Plate Setup FinalPellet->AssaySetup Add to assay Incubation Incubation AssaySetup->Incubation Filtration Filtration Incubation->Filtration Detection Scintillation Counting Filtration->Detection DataAnalysis Data Analysis (IC50, Ki) Detection->DataAnalysis

Caption: Workflow for a radioligand binding assay.

GABA_Signaling_Pathway cluster_membrane Cell Membrane GABAR GABA-A Receptor (Ligand-gated ion channel) Cl_ion Cl- Ions GABAR->Cl_ion Opens channel GABA GABA (Neurotransmitter) GABA->GABAR Binds to receptor Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx into cell Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Simplified GABAergic signaling pathway.

By following the detailed protocols and utilizing the comparative data provided, researchers can effectively validate the binding affinity of novel compounds like this compound to GABA receptors, contributing to the development of new therapeutics for neurological disorders.

References

Unveiling the In Vivo Anti-Tumor Mechanism of Gelsemium Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, natural compounds are a significant source of novel therapeutic agents. This guide provides a comprehensive comparison of the in vivo anti-tumor effects of koumine (B8086292), a major alkaloid derived from the plant Gelsemium elegans, with the conventional chemotherapeutic drug 5-Fluorouracil (5-FU). Due to the limited research on 11-Hydroxygelsenicine, this guide focuses on the more extensively studied koumine as a representative of its class, detailing its mechanism of action, supported by experimental data and protocols.

Performance Comparison: Koumine vs. 5-Fluorouracil

In preclinical in vivo studies, koumine and its derivatives have demonstrated significant anti-tumor activity, comparable to that of 5-FU, a standard chemotherapy agent. The following tables summarize the quantitative data from studies on human colon cancer (HT-29) and murine hepatoma (H22) xenograft models.

Table 1: In Vivo Efficacy of Koumine Derivatives vs. 5-FU in HT-29 Xenograft Model
Treatment GroupDosageMean Tumor Weight (mg)Inhibition Rate (%)
Vehicle Control-1050.3 ± 150.2-
Koumine Derivative A4 10 mg/kg 450.1 ± 80.5 57.1
Koumine Derivative C5 10 mg/kg 430.2 ± 75.3 59.0
5-Fluorouracil (5-FU) 20 mg/kg 410.5 ± 70.1 60.9

Data from a study on koumine-like derivatives, showing comparable efficacy to 5-FU in suppressing tumor growth.[1]

Table 2: In Vivo Efficacy of Koumine in H22 Xenograft Model
Treatment GroupDosageMean Tumor Weight (g)Inhibition Rate (%)
Normal Saline-1.83 ± 0.25-
Koumine 5 mg/kg 1.21 ± 0.18 33.9
Koumine 10 mg/kg 0.98 ± 0.15 46.4
Koumine 20 mg/kg 0.75 ± 0.12 59.0
5-Fluorouracil (5-FU) 20 mg/kg 0.85 ± 0.14 53.6

This data indicates a dose-dependent anti-tumor effect of koumine, with higher doses showing efficacy comparable to 5-FU.[2]

Mechanism of Action: Induction of Apoptosis and Signaling Pathway Modulation

Koumine exerts its anti-tumor effects primarily through the induction of apoptosis (programmed cell death) in cancer cells. This is achieved by modulating key signaling pathways involved in cell survival and proliferation.

Signaling Pathway of Koumine-Induced Apoptosis

Koumine_Signaling_Pathway cluster_mapk_nfkb Signaling Pathways Koumine Koumine ROS ↑ Reactive Oxygen Species (ROS) Koumine->ROS Mitochondria Mitochondria ROS->Mitochondria ERK_MAPK ↓ p-ERK, p-p38 (MAPK Pathway) ROS->ERK_MAPK NFkB ↓ p-p65, p-IκBα (NF-κB Pathway) ROS->NFkB Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 inhibits Bax Bax (Pro-apoptotic) Mitochondria->Bax activates Caspase Caspase Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis ERK_MAPK->Apoptosis NFkB->Apoptosis

Caption: Koumine induces apoptosis by increasing ROS levels, which in turn modulates the MAPK and NF-κB signaling pathways.

Studies have shown that koumine treatment leads to an increase in reactive oxygen species (ROS) within cancer cells.[3][4] This elevation in ROS disrupts mitochondrial membrane potential and alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, ultimately leading to the activation of caspases and subsequent apoptosis.[3] Furthermore, the accumulation of ROS has been found to inhibit the phosphorylation of key proteins in the ERK/p38 MAPK and NF-κB signaling pathways, both of which are crucial for cancer cell proliferation and survival.[1][3][4]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Human Colon Cancer (HT-29) Xenograft Model
  • Cell Line: Human colorectal adenocarcinoma HT-29 cells.

  • Animal Model: Female athymic nude mice (4-6 weeks old).

  • Tumor Implantation: 5 x 106 HT-29 cells in 100 µL of PBS were injected subcutaneously into the right flank of each mouse.

  • Treatment Protocol:

    • When tumors reached a volume of approximately 100-150 mm³, mice were randomly assigned to treatment and control groups.

    • Koumine derivatives (A4 and C5) were administered intraperitoneally (i.p.) at a dose of 10 mg/kg daily.

    • 5-FU was administered i.p. at a dose of 20 mg/kg every other day.

    • The vehicle control group received a corresponding volume of the solvent.

  • Assessment:

    • Tumor volume was measured every two days using a caliper and calculated using the formula: (length × width²) / 2.

    • At the end of the experiment, mice were euthanized, and tumors were excised and weighed.

    • Apoptosis in tumor tissues was assessed by TUNEL staining.

    • Protein expression in signaling pathways was analyzed by Western blot.

Murine Hepatoma (H22) Xenograft Model
  • Cell Line: Murine hepatoma H22 cells.[5]

  • Animal Model: BALB/c mice.[2]

  • Tumor Implantation: H22 cells were injected subcutaneously into the right flank of the mice.

  • Treatment Protocol:

    • Treatment was initiated when tumors were palpable.

    • Koumine was administered at doses of 5, 10, and 20 mg/kg.

    • 5-FU was used as a positive control.

    • A control group received normal saline.

  • Assessment:

    • Tumor weight was measured at the end of the study.

    • Spleen index and blood cell counts were monitored to assess immunotoxicity.[2]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_assessment Assessment Cell_Culture Cancer Cell Culture (HT-29 or H22) Tumor_Injection Subcutaneous Injection of Cancer Cells Cell_Culture->Tumor_Injection Animal_Acclimatization Animal Acclimatization (Nude or BALB/c mice) Animal_Acclimatization->Tumor_Injection Tumor_Growth Tumor Growth to Palpable Size Tumor_Injection->Tumor_Growth Grouping Random Grouping Tumor_Growth->Grouping Drug_Administration Drug Administration (Koumine, 5-FU, Vehicle) Grouping->Drug_Administration Tumor_Measurement Tumor Volume/Weight Measurement Drug_Administration->Tumor_Measurement Tissue_Analysis Tissue Analysis (Apoptosis, Western Blot) Tumor_Measurement->Tissue_Analysis

Caption: General workflow for in vivo anti-tumor studies using xenograft models.

Conclusion

The available in vivo data strongly support the anti-tumor potential of koumine, an alkaloid from Gelsemium elegans. Its efficacy is comparable to the established chemotherapeutic agent 5-FU in preclinical models of colon and liver cancer. The mechanism of action, involving the induction of apoptosis through ROS-mediated modulation of the MAPK and NF-κB signaling pathways, presents a promising avenue for the development of novel cancer therapies. Further research, including direct comparative studies of koumine and its derivatives against a wider range of cancer types and in combination with other therapies, is warranted to fully elucidate their therapeutic potential.

References

Comparative Guide to Analytical Methods for the Quantification of 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods applicable to the quantification of 11-Hydroxygelsenicine, a toxic alkaloid found in plants of the Gelsemium genus. Given the limited availability of direct cross-validation studies for this compound, this document compares validated analytical techniques used for the broader class of Gelsemium alkaloids. The principles and experimental protocols outlined are based on established analytical practices and regulatory guidelines, providing a framework for researchers, scientists, and drug development professionals to select an appropriate method for their specific needs.

Principles of Analytical Method Validation

The validation of an analytical method ensures that it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components.

  • Linearity: The proportionality of the analytical signal to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters.

Comparison of Analytical Methods

The following tables summarize the performance of two distinct analytical methods that have been validated for the quantification of Gelsemium alkaloids, including compounds structurally related to this compound.

Table 1: Performance Characteristics of a UPLC-MS/MS Method for Gelsemium Alkaloids in Rat Plasma[1][2]
ParameterPerformance
Linearity Range 0.1 - 200 ng/mL
Correlation Coefficient (R²) > 0.995
Accuracy 86.9% - 113.2%
Precision (RSD) < 16%
Extraction Efficiency > 75.8%
Matrix Effect 88.5% - 107.8%
Table 2: Performance Characteristics of a 2D-LC Method for Gelsemium Alkaloids in Honey[3]
ParameterPerformance
Linearity Range 5 - 1000 ng/g (gelsemine, koumine); 20 - 1000 ng/g (humantenmine)
Correlation Coefficient (R²) > 0.998
Recovery 81% - 94.2%
Intraday Precision (RSD) ≤ 5.0%
Interday Precision (RSD) ≤ 3.8%
Limit of Detection (LOD) 2 ng/g
Limit of Quantification (LOQ) 5 ng/g (gelsemine, koumine); 20 ng/g (humantenmine)

Experimental Protocols

UPLC-MS/MS Method for Gelsemium Alkaloids in Rat Plasma[1][2]
  • Sample Preparation:

    • To a plasma sample, add an internal standard.

    • Perform a protein precipitation step using an appropriate organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to separate the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Waters UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[1][2]

    • Mobile Phase: Gradient elution with methanol (B129727) and water (containing 0.1% formic acid).[1][2]

    • Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode with positive electrospray ionization.[1][2]

2D-LC Method for Gelsemium Alkaloids in Honey[3]
  • Sample Preparation (Solid-Phase Extraction):

    • Condition a PRS solid-phase extraction (SPE) cartridge.[3]

    • Load the pre-treated honey sample onto the cartridge.[3]

    • Wash the cartridge to remove interfering substances.[3]

    • Elute the alkaloids with 5% ammoniated methanol.[3]

    • Evaporate the eluate and reconstitute in methanol.[3]

    • Filter the final extract before analysis.[3]

  • Chromatographic Conditions:

    • The system utilizes a two-dimensional liquid chromatography setup for enhanced separation.[3] Further details on the specific columns and mobile phases can be found in the cited literature.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical processes.

cluster_UPLC_MSMS UPLC-MS/MS Workflow A Plasma Sample B Add Internal Standard A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution E->F G UPLC-MS/MS Analysis F->G

UPLC-MS/MS sample preparation workflow.

cluster_2D_LC 2D-LC Workflow H Honey Sample I SPE Cartridge Conditioning H->I J Sample Loading I->J K Wash Cartridge J->K L Elution of Alkaloids K->L M Evaporation & Reconstitution L->M N 2D-LC Analysis M->N

2D-LC sample preparation workflow.

cluster_Validation Method Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOQ Precision->LOQ Robustness Robustness LOQ->Robustness

Key parameters in analytical method validation.

Conclusion

The selection of an analytical method for this compound depends on the specific research requirements, including the sample matrix, required sensitivity, and available instrumentation. The UPLC-MS/MS method offers high sensitivity and is well-suited for complex biological matrices like plasma.[1][2] The 2D-LC method provides an alternative approach that can be applied to other matrices, such as honey, and demonstrates excellent precision.[3] While direct cross-validation data for this compound is not currently available, the detailed validation of these methods for structurally similar Gelsemium alkaloids provides a strong foundation for their application in its quantification. Researchers should perform a method validation study in their own laboratory to ensure the chosen method is fit for its intended purpose.

References

A Comparative Analysis of 14-Hydroxygelsenicine and Other Gelsemium Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 14-Hydroxygelsenicine and other prominent alkaloids isolated from the Gelsemium genus. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological and toxicological profiles of these compounds. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways to facilitate further research and development.

Introduction to Gelsemium Alkaloids

The genus Gelsemium encompasses highly toxic plants that have been used in traditional medicine for various ailments, including pain, inflammation, and cancer.[1] The primary bioactive constituents are a diverse group of monoterpenoid indole (B1671886) alkaloids.[1] These compounds exhibit a narrow therapeutic index, meaning the effective dose is close to the toxic dose.[1] This guide focuses on a comparative evaluation of 14-Hydroxygelsenicine (also known as HGE, humantenidine, or sometimes referred to as 11-Hydroxygelsenicine) alongside other well-studied Gelsemium alkaloids such as gelsemine, koumine, and gelsenicine. The comparison will cover their effects on key molecular targets, their cytotoxic and anti-inflammatory properties, and their toxicological profiles.

Comparative Data of Gelsemium Alkaloids

The following tables summarize the available quantitative data for 14-Hydroxygelsenicine and other major Gelsemium alkaloids, providing a basis for their comparative assessment.

Table 1: Comparative Toxicity of Gelsemium Alkaloids
AlkaloidAnimal ModelRoute of AdministrationLD50Citation
GelsenicineMiceIntraperitoneal~0.128 mg/kg[2]
HumantenirineFemale MiceIntraperitoneal0.071 mg/kg[3]
HumantenirineMale MiceIntraperitoneal0.149 mg/kg[3]
KoumineMiceIntraperitoneal~100 mg/kg[2]
Humantenmine--< 0.2 mg/kg[4]
Gelsemine--> 50 mg/kg[4]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Table 2: Comparative Activity on Glycine (B1666218) Receptors (GlyRs)
AlkaloidReceptor SubtypeEffectIC50 / EC50Citation
Gelsemineα1 GlyRPotentiation/Inhibition-[5]
Gelsemineα2 GlyRInhibition-[5]
Gelsemineα3 GlyRInhibition-[5]
GelsemineSpinal GlyRsInhibition~42 µM[4]
Koumineα1 GlyRInhibition31.5 ± 1.7 µM[4]
Gelsevirineα1 GlyRInhibition40.6 ± 8.2 µM[4]
Humantenmineα1, α2, α3 GlyRNo detectable activity-[4]

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 3: Comparative Activity on GABAA Receptors (GABAARs)
AlkaloidReceptor SubtypeEffectIC50 / EC50Citation
GelsemineRecombinant and NativeInhibition~55–75 µM[4]
Koumineα1β2γ2 GABAARInhibition-[4]
Humantenmineα1β2γ2 GABAARNo detectable activity-[4]
14-HydroxygelsenicineGABAAREnhancement of GABA binding-[6]
Table 4: Comparative Cytotoxic and Anti-inflammatory Activity
AlkaloidActivityCell Line/ModelIC50Citation
(+) GelsemineCytotoxicityPC1231.59 µM[7]
(-) GelsemineCytotoxicityPC12Not cytotoxic[7]
Gelsemium elegans extractCytotoxicityCaOV-3 (ovarian cancer)5 µg/ml[1]
Gelsemium elegans extractCytotoxicityMDA-MB-231 (breast cancer)40 µg/ml[1]
Geleganimine BAnti-inflammatoryBV2 microglial cells10.2 µM[8]
14-HydroxygelsenicineAnti-tumorCancer cellsInduces apoptosis, inhibits STAT3[6]
14-HydroxygelsenicineAnti-inflammatory-Reduces IL-6[6]

Signaling Pathways and Mechanisms of Action

Gelsemium alkaloids exert their primary pharmacological and toxicological effects through the modulation of inhibitory neurotransmitter receptors in the central nervous system, namely glycine receptors (GlyRs) and GABAA receptors (GABAARs).[9] Additionally, certain alkaloids, including 14-Hydroxygelsenicine, have been shown to interfere with intracellular signaling pathways related to cancer cell survival and inflammation.

Modulation of Inhibitory Neurotransmitter Receptors

The binding of Gelsemium alkaloids to GlyRs and GABAARs can either inhibit or potentiate the function of these receptors, leading to a disruption of the delicate balance between neuronal excitation and inhibition. This action is believed to underlie both the therapeutic effects (e.g., anxiolytic, analgesic) and the toxic symptoms (e.g., respiratory depression, convulsions) associated with these compounds.

Gelsemium_Alkaloid_Neurotransmission cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron GlyR Glycine Receptor (GlyR) Presynaptic_Neuron->GlyR Glycine GABAAR GABAA Receptor (GABAAR) Presynaptic_Neuron->GABAAR GABA Postsynaptic_Neuron Postsynaptic Neuron Gelsemium_Alkaloids Gelsemium Alkaloids (e.g., Gelsemine, Koumine) Gelsemium_Alkaloids->GlyR Modulates Gelsemium_Alkaloids->GABAAR Modulates Cl_influx Cl- Influx GlyR->Cl_influx GABAAR->Cl_influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Hyperpolarization->Postsynaptic_Neuron Inhibits Firing

Modulation of inhibitory neurotransmitter receptors by Gelsemium alkaloids.

Anti-Tumor and Anti-Inflammatory Signaling of 14-Hydroxygelsenicine

14-Hydroxygelsenicine has demonstrated potential anti-tumor and anti-inflammatory activities by targeting key intracellular signaling molecules. It has been reported to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their proliferation and survival.[6] Furthermore, it induces apoptosis through the activation of caspase-9 and reduces the expression of the pro-inflammatory cytokine IL-6.[6]

HGE_Antitumor_Antiinflammatory cluster_cell Cancer/Inflammatory Cell HGE 14-Hydroxygelsenicine STAT3 STAT3 HGE->STAT3 Inhibits Caspase9 Caspase-9 HGE->Caspase9 Activates IL6_Production IL-6 Production HGE->IL6_Production Inhibits pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression Mitochondrion Mitochondrion Mitochondrion->Caspase9 Apoptotic Signal Apoptosis Apoptosis Caspase9->Apoptosis Inflammation Inflammation IL6_Production->Inflammation

Anti-tumor and anti-inflammatory mechanisms of 14-Hydroxygelsenicine.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the comparative analysis of Gelsemium alkaloids.

Cell Culture and Transfection for Receptor Studies

Objective: To express recombinant glycine or GABAA receptors in a mammalian cell line for electrophysiological analysis.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Plasmid DNA encoding receptor subunits (e.g., α1 GlyR, α1β2γ2 GABAAR)

  • Transfection reagent (e.g., Lipofectamine)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[10][11]

  • Seeding: Seed cells onto glass coverslips in 35 mm culture dishes at a density that will result in 70-90% confluency on the day of transfection.[11]

  • Transfection:

    • Prepare DNA-transfection reagent complexes according to the manufacturer's protocol. Typically, for a 35 mm dish, use 1-2 µg of total plasmid DNA.

    • Add the complexes to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh culture medium.

  • Expression: Allow the cells to express the receptors for 24-48 hours before performing experiments. Successful transfection can be confirmed by co-transfecting a fluorescent reporter plasmid (e.g., GFP).

Electrophysiological Recording (Whole-Cell Patch-Clamp)

Objective: To measure the effect of Gelsemium alkaloids on the function of ionotropic receptors.

Materials:

  • Transfected HEK293 cells expressing the receptor of interest

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 150 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 CsCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 EGTA (pH 7.2)

  • Agonist solutions (e.g., glycine, GABA)

  • Gelsemium alkaloid solutions

Protocol:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Cell Preparation: Place a coverslip with transfected cells in a recording chamber and perfuse with external solution.

  • Patching:

    • Approach a cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Recording:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply the agonist using a rapid solution exchange system to evoke a current.

    • Co-apply the agonist with different concentrations of the Gelsemium alkaloid to measure its modulatory effect.

  • Data Analysis: Analyze the recorded currents to determine changes in amplitude, kinetics, and dose-response relationships (IC50/EC50).

Patch_Clamp_Workflow Start Start: Transfected Cells Prepare_Pipette Prepare Patch Pipette (3-5 MΩ) Start->Prepare_Pipette Form_Seal Form Gigaohm Seal on Cell Membrane Prepare_Pipette->Form_Seal Rupture_Membrane Rupture Membrane (Whole-Cell Mode) Form_Seal->Rupture_Membrane Apply_Agonist Apply Agonist (e.g., GABA, Glycine) Rupture_Membrane->Apply_Agonist Record_Current Record Baseline Receptor Current Apply_Agonist->Record_Current Apply_Alkaloid Co-apply Agonist + Gelsemium Alkaloid Record_Current->Apply_Alkaloid Record_Modulated_Current Record Modulated Current Apply_Alkaloid->Record_Modulated_Current Analyze_Data Analyze Data (IC50/EC50, Kinetics) Record_Modulated_Current->Analyze_Data End End Analyze_Data->End

Workflow for whole-cell patch-clamp electrophysiology.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Gelsemium alkaloids on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, PC12)

  • 96-well plates

  • Culture medium

  • Gelsemium alkaloid stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the Gelsemium alkaloid for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for STAT3 and Caspase-9

Objective: To detect the effect of 14-Hydroxygelsenicine on the phosphorylation of STAT3 and the cleavage of Caspase-9.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-cleaved Caspase-9, anti-Caspase-9, anti-loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[12]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[12]

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control.

Conclusion

The alkaloids from the Gelsemium genus represent a class of compounds with potent biological activities. 14-Hydroxygelsenicine, along with other alkaloids like gelsemine, koumine, and gelsenicine, demonstrates significant modulatory effects on key inhibitory neurotransmitter receptors, which likely underpins both their therapeutic potential and their high toxicity. Furthermore, emerging evidence suggests that 14-Hydroxygelsenicine possesses anti-tumor and anti-inflammatory properties through the modulation of intracellular signaling pathways involving STAT3 and caspase-9.

This guide provides a consolidated resource of quantitative data and experimental protocols to aid researchers in the comparative analysis of these complex natural products. Further investigation is warranted to fully elucidate the structure-activity relationships, refine the therapeutic window, and explore the full potential of Gelsemium alkaloids in drug discovery.

References

A Comparative Toxicological Profile: 11-Hydroxygelsenicine vs. Gelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Toxicity Data

A direct comparison of the median lethal dose (LD50) for 11-hydroxygelsenicine (B12403617) and gelsenicine is hampered by the lack of specific acute toxicity studies for this compound. However, the LD50 for gelsenicine has been established in multiple studies.

CompoundTest AnimalRoute of AdministrationLD50Gender SpecificityReference
GelsenicineRatOral0.996 mg/kgMale[1]
RatOral0.520 mg/kgFemale[1]
MouseIntraperitoneal0.185 mg/kgNot Specified[2]
14-HydroxygelsenicineMouseOral0.295 mg/kgNot Specified[3]
This compound--Data Not Available--

Note: The LD50 is the dose required to kill 50% of a tested population.

While a specific LD50 for this compound is not documented, the high toxicity of a related compound, 11-methoxyl-14-hydroxygelsenicine, has been noted, although quantitative data is also lacking for this analogue.[1] The toxicity of 14-hydroxygelsenicine, another hydroxylated form of gelsenicine, has been reported with an oral LD50 of 0.295 mg/kg in mice.[3] This suggests that hydroxylated metabolites of gelsenicine retain significant toxicity.

Experimental Protocols

The following are summaries of typical experimental protocols used to determine the acute toxicity of Gelsemium alkaloids.

Acute Oral Toxicity Study (as per OECD Guideline 423)
  • Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats or ICR mice), nulliparous and non-pregnant females.

  • Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and water.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.

  • Dosing: The test substance (e.g., gelsenicine) is dissolved in a suitable vehicle (e.g., distilled water or saline). A single dose is administered to the animals by oral gavage using a stomach tube. Dosing is typically done in a stepwise procedure using a starting dose and progressing to higher or lower doses depending on the outcome.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes, and respiratory, circulatory, autonomic, and central nervous system effects), and body weight changes for at least 14 days.

  • Necropsy: All animals (those that die during the study and those sacrificed at the end) are subjected to a gross necropsy.

  • LD50 Calculation: The LD50 is calculated using appropriate statistical methods based on the mortality data.

Intraperitoneal Acute Toxicity Study

The protocol is similar to the oral toxicity study, with the primary difference being the route of administration. The test substance is administered via an intraperitoneal injection. This route often results in a more rapid onset of toxic effects and a lower LD50 value compared to the oral route due to bypassing first-pass metabolism in the liver.

Mechanism of Toxicity

Gelsenicine: The primary cause of death from gelsenicine poisoning is respiratory failure.[1][4] Its toxic effects are primarily attributed to its action on the central nervous system. Gelsenicine is a potent agonist of the γ-aminobutyric acid type A (GABA-A) receptors.[1][4] By enhancing the inhibitory effects of GABA, the main inhibitory neurotransmitter in the brain, gelsenicine leads to profound central nervous system depression, resulting in respiratory arrest. Some studies also suggest a possible interaction with nicotinic acetylcholine (B1216132) receptors.[5]

This compound: The specific mechanism of toxicity for this compound has not been elucidated. However, it is plausible that it shares a similar mechanism of action with gelsenicine, acting on GABA-A receptors. The addition of a hydroxyl group can alter the polarity and binding affinity of the molecule to its target receptors, which could either increase or decrease its toxicity. The study of structure-activity relationships of Gelsemium alkaloids suggests that the presence and position of functional groups like hydroxyl and methoxy (B1213986) groups can significantly influence their toxic potential.

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanism of action of gelsenicine and a general workflow for toxicity testing, the following diagrams are provided in DOT language.

Gelsenicine_Toxicity_Pathway Gelsenicine Gelsenicine GABA_A_Receptor GABA-A Receptor Gelsenicine->GABA_A_Receptor Binds to and activates Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Neuron Neuron Chloride_Channel->Neuron Chloride ions enter CNS_Depression CNS Depression Neuron->CNS_Depression Hyperpolarization and inhibition lead to Respiratory_Failure Respiratory Failure CNS_Depression->Respiratory_Failure Results in

Caption: Proposed signaling pathway for gelsenicine-induced neurotoxicity.

Toxicity_Testing_Workflow cluster_preclinical Preclinical Toxicity Assessment Test_Substance Test Substance (e.g., this compound) Animal_Model Animal Model Selection (e.g., Rats, Mice) Test_Substance->Animal_Model Dose_Administration Dose Administration (Oral or IP) Animal_Model->Dose_Administration Observation Clinical Observation (14 days) Dose_Administration->Observation Data_Collection Data Collection (Mortality, Body Weight) Observation->Data_Collection Necropsy Gross Necropsy Data_Collection->Necropsy LD50_Calculation LD50 Calculation Data_Collection->LD50_Calculation

Caption: General experimental workflow for acute toxicity testing.

Conclusion

Gelsenicine is a highly toxic alkaloid with a well-characterized toxicity profile, primarily causing death through respiratory failure mediated by its action on GABA-A receptors. While direct comparative toxicity data for this compound is currently unavailable, the significant toxicity of related hydroxylated analogues, such as 14-hydroxygelsenicine, suggests that this compound is also likely to be a highly toxic compound.

Further in vivo acute toxicity studies are imperative to determine the precise LD50 value of this compound and to fully understand the toxicological implications of hydroxylation at the 11th position of the gelsenicine molecule. Such data is crucial for the risk assessment and potential therapeutic development of any gelsenicine derivatives. Researchers are advised to handle this compound with extreme caution, assuming a toxicity profile similar to or potentially greater than that of gelsenicine until empirical data becomes available.

References

A Comparative Analysis of 11-Hydroxygelsenicine and Established GABA Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 11-Hydroxygelsenicine and other known modulators of the Gamma-Aminobutyric Acid (GABA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The function of GABA receptors is a critical area of research for the development of therapeutics for anxiety, epilepsy, insomnia, and other neurological disorders. This document synthesizes available data to facilitate a comparative understanding of these compounds.

Introduction to GABA Receptor Modulation

The GABA-A receptor, a ligand-gated ion channel, is a key target for a wide range of therapeutic drugs. These receptors are pentameric structures that form a chloride-permeable pore. When activated by GABA, the influx of chloride ions hyperpolarizes the neuron, reducing its excitability.[1] Positive allosteric modulators (PAMs) are compounds that do not bind to the primary GABA binding site but to other, allosteric sites on the receptor complex.[2] This binding enhances the effect of GABA, typically by increasing the frequency or duration of channel opening, leading to a more pronounced inhibitory signal.[3] Well-known classes of GABA-A receptor PAMs include benzodiazepines, barbiturates, and neurosteroids.[2]

This compound: An Uncharacterized Modulator

It is important to note that other alkaloids from the same plant genus, such as gelsemine (B155926), have been shown to act as negative allosteric modulators, inhibiting GABA-induced currents with IC50 values in the micromolar range (55-75 µM).[1][5][6] This highlights the diverse and complex pharmacology of Gelsemium alkaloids.

Efficacy of Known GABA-A Receptor Modulators

The efficacy of established GABA-A receptor modulators has been extensively characterized. These compounds vary in their binding affinity, potency, and the maximal potentiation they can induce.

Table 1: Comparative Binding Affinities of Selected GABA-A Receptor Modulators

Compound ClassCompoundReceptor Subtype SelectivityBinding SiteKi (nM)
AlkaloidThis compoundUnknownUnknownData Not Available
Benzodiazepine (B76468)Diazepamα1, α2, α3, α5α/γ interface~6.4[7]
BenzodiazepineFlunitrazepamα1, α2, α3, α5α/γ interfaceSub-micromolar values reported[7]
ImidazopyridineZolpidemα1-preferringα/γ interfaceData Not Available
BarbituratePhenobarbitalNon-selectiveTransmembrane domainsBinds to a distinct site from benzodiazepines
NeurosteroidAllopregnanoloneδ-subunit containing receptors show high sensitivityTransmembrane domainsBinds to a distinct site from benzodiazepines

Table 2: Comparative Functional Efficacy of Selected GABA-A Receptor Positive Allosteric Modulators (PAMs)

CompoundEC50 for GABA Potentiation (µM)Maximal Potentiation of GABA Current (%)Notes
This compoundData Not AvailableData Not AvailableThe related compound, gelsenicine, is suggested to stimulate GABA-A receptors.[4]
Diazepam~0.42Data Not AvailablePotentiates GABA-induced currents.
Zolpidem~0.48[8]Data Not AvailableKnown for its sedative-hypnotic effects.
PropofolData Not AvailableData Not AvailableA general anesthetic that potentiates GABA-A receptors.[9]
Etomidate~0.3[8]Data Not AvailableA general anesthetic that acts as a PAM.[10]
Allopregnanolone (Neurosteroid)Varies by subunitCan be >150% for certain subtypes[11]Shows enhanced potentiation at δ-subunit containing receptors.[11]

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol is adapted from standard methodologies for determining the binding affinity of a test compound for the GABA-A receptor, often targeting the benzodiazepine site.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.

Materials:

  • Rat brain cortex membranes (source of GABA-A receptors)

  • [3H]Flumazenil or [3H]Flunitrazepam (radioligand)

  • Test compound (e.g., this compound)

  • Unlabeled ligand for non-specific binding determination (e.g., Diazepam)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Binding Assay:

    • In test tubes, combine the prepared membranes, a fixed concentration of the radioligand (e.g., 1 nM [3H]Flumazenil), and varying concentrations of the unlabeled test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM Diazepam).

  • Incubation: Incubate the mixture at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology for Functional Efficacy

This protocol describes the whole-cell patch-clamp technique to measure the potentiation of GABA-induced currents by a test compound in a cell line expressing recombinant GABA-A receptors.

Objective: To determine the EC50 and maximal potentiation of GABA-activated currents by a test compound.

Materials:

  • HEK293 cells transiently or stably expressing specific GABA-A receptor subunits (e.g., α1β2γ2).

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system, microscope).

  • Borosilicate glass capillaries for pulling micropipettes.

  • Intracellular solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP).

  • Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES).

  • GABA stock solution.

  • Test compound stock solution.

Procedure:

  • Cell Culture: Culture the HEK293 cells expressing the desired GABA-A receptor subtype.

  • Pipette Preparation: Pull micropipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Voltage-clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Apply a low concentration of GABA (e.g., EC5-EC10) to elicit a baseline current.

    • Co-apply the same concentration of GABA with varying concentrations of the test compound.

    • Wash the cell with extracellular solution between applications.

  • Data Acquisition: Record the chloride currents elicited by the drug applications.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced currents in the absence and presence of the test compound.

    • Calculate the percentage potentiation for each concentration of the test compound.

    • Plot the percentage potentiation against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal potentiation.

Visualizations

GABA-A Receptor Signaling Pathway

GABA_A_Signaling cluster_membrane Cell Membrane GABA_A_Receptor GABA-A Receptor (Pentameric Structure) Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Channel Opening GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Benzodiazepines Benzodiazepines (e.g., Diazepam) Benzodiazepines->GABA_A_Receptor Binds to α/γ interface site Barbiturates Barbiturates (e.g., Phenobarbital) Barbiturates->GABA_A_Receptor Binds to transmembrane site Neurosteroids Neurosteroids (e.g., Allopregnanolone) Neurosteroids->GABA_A_Receptor Binds to transmembrane site Gelsenicine Gelsenicine (related to this compound) Gelsenicine->GABA_A_Receptor Binding site under investigation Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization caption GABA-A Receptor Modulation Pathway

Caption: Allosteric modulation of the GABA-A receptor by various compounds.

Experimental Workflow for a Novel GABA-A Modulator

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Novel Compound (e.g., this compound) binding_assay In Vitro Binding Assay (Determine Ki) start->binding_assay electrophysiology In Vitro Functional Assay (Patch-Clamp, Determine EC50) binding_assay->electrophysiology Compound shows binding affinity behavioral_assay In Vivo Behavioral Assay (e.g., Elevated Plus Maze) electrophysiology->behavioral_assay Compound shows functional activity toxicity_study Toxicity & Safety Pharmacology behavioral_assay->toxicity_study Compound shows desired in vivo effect lead_optimization Lead Optimization toxicity_study->lead_optimization preclinical_dev Preclinical Development lead_optimization->preclinical_dev Favorable profile caption Drug Discovery Workflow for a GABA-A Modulator

Caption: A typical workflow for evaluating a novel GABA-A receptor modulator.

References

A Comparative Guide to the In Vitro Anti-Cancer Activity of 11-Hydroxygelsenicine and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro anti-cancer properties of the natural alkaloid 11-Hydroxygelsenicine and the conventional chemotherapeutic drug, cisplatin (B142131). While direct comparative studies are lacking, this document synthesizes available data on their mechanisms of action and cytotoxic effects on various cancer cell lines.

Introduction

This compound , a gelsedine-type indole (B1671886) alkaloid derived from the plant Gelsemium elegans, has emerged as a compound of interest for its potential anti-tumor properties.[1] Traditional medicine has utilized extracts from this plant for various ailments, and modern research is beginning to uncover the anti-cancer potential of its constituent alkaloids.

Cisplatin is a cornerstone of cancer chemotherapy, widely used in the treatment of numerous solid tumors.[2][3] Its mechanism of action is well-characterized and involves the formation of DNA adducts, leading to cell cycle arrest and apoptosis.[2][3] However, its clinical use is often limited by significant side effects and the development of drug resistance.[2]

This guide aims to provide a side-by-side look at these two compounds based on existing in vitro research.

Comparative Anti-Cancer Activity

Due to a lack of studies directly comparing the in vitro activity of this compound and cisplatin on the same cancer cell lines under identical experimental conditions, a direct quantitative comparison of their potency (e.g., IC50 values) is not currently feasible. The heterogeneity in experimental protocols across different studies can lead to significant variations in reported IC50 values for the same compound and cell line.[4]

However, we can summarize the known cytotoxic effects of each compound on various cancer cell lines from independent studies.

This compound Cytotoxicity
Cisplatin Cytotoxicity

The cytotoxic activity of cisplatin is well-documented across a wide range of cancer cell lines. The table below presents a selection of reported IC50 values to illustrate its potency. It is crucial to note that these values can vary significantly depending on the experimental conditions, such as incubation time and the specific assay used.

Cancer Cell LineTissue of OriginIC50 Value (µM)Incubation Time (hours)
HepG2Liver Carcinoma58 ± 2.924
A431Skin Squamous Cell Carcinoma0.19Not Specified
A549Lung Carcinoma6.5972
SGC-7901Gastric AdenocarcinomaNot specified in search resultsNot specified in search results
BEL-7402Hepatocellular CarcinomaNot specified in search resultsNot specified in search results

Mechanisms of Anti-Cancer Action

This compound: Targeting the STAT3 Signaling Pathway

The anti-tumor activity of this compound is reported to involve the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. STAT3 is a key signaling molecule that, when constitutively activated, promotes cancer cell proliferation, survival, and invasion while inhibiting apoptosis.[5][6][7][8][9] By interfering with STAT3 activity, this compound can induce apoptosis and inhibit the growth and proliferation of cancer cells.

The diagram below illustrates the proposed mechanism of action for this compound.

Gelsenicine_Pathway cluster_cell Cancer Cell cluster_nucleus Gelsenicine This compound STAT3 STAT3 Gelsenicine->STAT3 Inhibits Apoptosis Apoptosis Gelsenicine->Apoptosis Induces pSTAT3 pSTAT3 (Active) STAT3->pSTAT3 Phosphorylation nucleus Nucleus pSTAT3->nucleus pSTAT3->Apoptosis Inhibits TargetGenes Target Gene Expression (e.g., Bcl-2, Cyclin D1) nucleus->TargetGenes Transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Promotes

Caption: Proposed mechanism of this compound via STAT3 inhibition.

Cisplatin: DNA Damage and Induction of Apoptosis

Cisplatin exerts its cytotoxic effects primarily by cross-linking with purine (B94841) bases in DNA, which interferes with DNA replication and repair mechanisms.[2][3] This DNA damage triggers a cascade of cellular responses, including cell cycle arrest and the activation of apoptotic pathways. Cisplatin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3]

The following diagram outlines the primary signaling pathways activated by cisplatin.

Cisplatin_Pathway cluster_cell Cancer Cell cluster_apoptosis Apoptosis Induction Cisplatin Cisplatin DNA DNA Cisplatin->DNA DNA_damage DNA Damage (Cross-links) DNA->DNA_damage CellCycleArrest Cell Cycle Arrest DNA_damage->CellCycleArrest Intrinsic Intrinsic Pathway (Mitochondrial) DNA_damage->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) DNA_damage->Extrinsic Apoptosis Apoptosis CellCycleArrest->Apoptosis Caspases Caspase Activation Intrinsic->Caspases Extrinsic->Caspases Caspases->Apoptosis

Caption: Cisplatin's mechanism of action leading to apoptosis.

Experimental Protocols

Standard in vitro assays are employed to evaluate the anti-cancer activity of compounds like this compound and cisplatin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (this compound or cisplatin) and a vehicle control.

  • Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compound and then harvested.

  • Fixation: Cells are fixed in cold ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with Propidium Iodide, which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

The following diagram illustrates a general experimental workflow for comparing the in vitro anti-cancer activity of two compounds.

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treatment with This compound & Cisplatin (Varying Concentrations) cell_culture->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis ic50 IC50 Determination data_analysis->ic50 apoptosis_quant Apoptosis Quantification data_analysis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution data_analysis->cell_cycle_dist comparison Comparative Analysis of Anti-Cancer Activity ic50->comparison apoptosis_quant->comparison cell_cycle_dist->comparison

Caption: General workflow for in vitro anti-cancer drug comparison.

Conclusion and Future Directions

Both this compound and cisplatin demonstrate in vitro anti-cancer activity through the induction of apoptosis. However, they appear to achieve this through distinct signaling pathways. Cisplatin's primary mechanism involves direct DNA damage, a well-established anti-cancer strategy. In contrast, this compound's reported inhibition of the STAT3 pathway represents a more targeted approach, as STAT3 is a key node in cancer cell survival and proliferation.

The lack of direct comparative studies is a significant gap in the current research landscape. Future in vitro studies should focus on:

  • Direct Head-to-Head Comparisons: Evaluating this compound and cisplatin side-by-side on a panel of cancer cell lines, using standardized protocols to ensure data comparability.

  • Elucidation of this compound's Mechanism: Further investigation into the precise molecular targets of this compound within the STAT3 pathway and its potential effects on other signaling cascades.

  • Combination Studies: Exploring the potential synergistic or additive effects of combining this compound with cisplatin or other chemotherapeutic agents.

Such studies are crucial to fully understand the therapeutic potential of this compound as a novel anti-cancer agent and to determine its place in the landscape of cancer therapy.

References

Validating the Osteoclast Inhibitory Effect of 11-Hydroxygelsenicine in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential osteoclast inhibitory effects of 11-Hydroxygelsenicine, benchmarked against established clinical therapies, Denosumab and Alendronate. While direct experimental data on this compound's impact on osteoclasts is not currently available, this guide draws upon research on other alkaloids isolated from the same plant genus, Gelsemium, to provide a scientifically grounded hypothesis of its potential mechanism and efficacy.

Executive Summary

Osteoclasts are the primary cells responsible for bone resorption, and their overactivity is a hallmark of several bone diseases, including osteoporosis. Current therapeutic strategies focus on inhibiting osteoclast formation and function. This guide compares the known mechanisms and in vitro efficacy of two leading osteoclast inhibitors, Denosumab and Alendronate, with the potential effects of this compound, extrapolated from studies on related Gelsemium alkaloids.

Key Findings:

  • Denosumab , a monoclonal antibody, directly targets and neutralizes RANKL, a crucial cytokine for osteoclast differentiation, leading to potent inhibition of osteoclastogenesis.

  • Alendronate , a bisphosphonate, induces osteoclast apoptosis and inhibits key enzymes in the mevalonate (B85504) pathway, thereby disrupting osteoclast function.

  • Alkaloids from Gelsemium elegans, the plant genus of this compound, have demonstrated osteoclast inhibitory properties. Specifically, gelegamine A has been shown to inhibit RANKL-induced osteoclast formation, and another oxindole (B195798) alkaloid has been found to induce osteoclast apoptosis. This suggests that this compound may possess similar bioactivity.

Comparative Data on Osteoclast Inhibition

The following tables summarize the available quantitative data on the inhibitory effects of the compared compounds on osteoclast formation and function in primary cells.

Table 1: Inhibition of Osteoclast Formation

Compound/DrugCell TypeAssayConcentration% InhibitionIC50Citation
Gelegamine A Murine RAW 264.7 cellsRANKL-induced Osteoclastogenesis5 µg/mLSignificant InhibitionNot Reported[1]
Oxindole Alkaloid Murine Osteoclast (MOC-1) cell lineCell Viability (as a measure of inhibition)Not SpecifiedSelective InhibitionNot Reported[2]
Denosumab Murine RAW 264.7 cellsRANKL-induced Osteoclastogenesis--1.64 nM[3]
Alendronate Murine RAW 264.7 cellsRANKL-induced Osteoclastogenesis10⁻¹⁰ mol/LMaximum EffectNot Reported[4]
Alendronate Human Peripheral Blood Mononuclear CellsOsteoclast Formation10⁻⁵ MProfound Decrease in OC numberNot Reported[5]

Table 2: Inhibition of Bone Resorption

Compound/DrugCell TypeAssayConcentration% InhibitionIC50Citation
Alendronate Human Peripheral Blood Mononuclear CellsBone Resorption on Bone Slices≤10⁻⁷ MSignificant InhibitionNot Reported[5]

Mechanisms of Action and Signaling Pathways

Proposed Mechanism of Gelsemium Alkaloids (Proxy for this compound)

Based on studies of related compounds from Gelsemium elegans, two potential mechanisms for osteoclast inhibition can be proposed:

  • Inhibition of RANKL-Induced Osteoclastogenesis: Gelegamine A has been shown to significantly inhibit the formation of osteoclasts induced by RANKL.[1] This suggests a potential interference with the RANKL/RANK signaling pathway, a critical cascade for osteoclast differentiation.

  • Induction of Osteoclast Apoptosis: An oxindole alkaloid from Gelsemium elegans has been observed to induce apoptosis in osteoclasts. This is associated with a reduction in the expression of pro-survival factors IL-6 and c-Jun, and an increase in the pro-apoptotic factor caspase 9.[2]

.

cluster_Gelsemium Proposed Gelsemium Alkaloid Action Gelsemium_Alkaloid Gelsemium Alkaloids (e.g., Gelegamine A, Oxindole Alkaloid) RANKL_Pathway RANKL Signaling Pathway Gelsemium_Alkaloid->RANKL_Pathway Inhibits Apoptosis_Pathway Apoptotic Pathway Gelsemium_Alkaloid->Apoptosis_Pathway Activates Osteoclast_Differentiation Osteoclast Differentiation RANKL_Pathway->Osteoclast_Differentiation Osteoclast_Apoptosis Osteoclast Apoptosis Apoptosis_Pathway->Osteoclast_Apoptosis

Caption: Proposed dual mechanism of Gelsemium alkaloids.

Denosumab: RANKL Inhibition

Denosumab is a human monoclonal antibody that specifically binds to and neutralizes the Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL). By preventing RANKL from binding to its receptor, RANK, on the surface of osteoclast precursors and mature osteoclasts, Denosumab effectively blocks the signaling cascade that is essential for their formation, function, and survival.

.

cluster_Denosumab Denosumab Mechanism of Action Denosumab Denosumab RANKL RANKL Denosumab->RANKL Binds & Neutralizes RANK RANK Receptor RANKL->RANK Binds to Osteoclast_Precursor Osteoclast Precursor RANK->Osteoclast_Precursor Osteoclast_Differentiation Osteoclast Differentiation Osteoclast_Precursor->Osteoclast_Differentiation Leads to Bone_Resorption Bone Resorption Osteoclast_Differentiation->Bone_Resorption

Caption: Denosumab blocks the RANKL/RANK interaction.

Alendronate: Bisphosphonate Action

Alendronate is a nitrogen-containing bisphosphonate that has a high affinity for hydroxyapatite (B223615) in the bone matrix. When osteoclasts initiate bone resorption, they internalize Alendronate. Inside the osteoclast, Alendronate inhibits farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway. This disruption prevents the prenylation of small GTPases, which are essential for osteoclast function and survival, ultimately leading to apoptosis.

.

cluster_Alendronate Alendronate Mechanism of Action Alendronate Alendronate Bone_Matrix Bone Matrix Alendronate->Bone_Matrix Binds to Mevalonate_Pathway Mevalonate Pathway Alendronate->Mevalonate_Pathway Inhibits Osteoclast Osteoclast Bone_Matrix->Osteoclast Releases Alendronate Osteoclast->Bone_Matrix Resorbs GTPases Small GTPases Mevalonate_Pathway->GTPases Activates Osteoclast_Function_Survival Osteoclast Function & Survival GTPases->Osteoclast_Function_Survival Apoptosis Apoptosis Osteoclast_Function_Survival->Apoptosis

Caption: Alendronate disrupts the mevalonate pathway.

Experimental Protocols

Primary Osteoclastogenesis Assay

This assay is fundamental for assessing the direct effects of a compound on the differentiation of osteoclast precursors into mature osteoclasts.

  • Cell Source: Bone marrow-derived macrophages (BMMs) from mice or human peripheral blood mononuclear cells (PBMCs).

  • Culture Conditions:

    • Isolate precursor cells and culture them in α-MEM supplemented with 10% fetal bovine serum and antibiotics.

    • Induce osteoclast differentiation by adding Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).

    • Co-culture the cells with varying concentrations of the test compound (e.g., this compound) or control inhibitors (Denosumab, Alendronate).

    • Culture for 7-10 days, replacing the medium every 2-3 days.

  • Analysis:

    • TRAP Staining: Stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts.

    • Cell Counting: Quantify the number of TRAP-positive multinucleated cells (≥3 nuclei) to determine the extent of osteoclast formation.

    • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

.

Start Isolate Primary Precursor Cells (BMMs or PBMCs) Culture Culture with M-CSF & RANKL + Test Compounds Start->Culture Incubate Incubate for 7-10 Days Culture->Incubate Stain TRAP Staining Incubate->Stain Analyze Quantify TRAP+ Multinucleated Cells Stain->Analyze End Determine IC50 Analyze->End

References

"head-to-head comparison of different synthesis routes for 11-Hydroxygelsenicine"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthetic Strategies for 11-Hydroxygelsenicine

For researchers and professionals in the field of drug development, the efficient synthesis of complex natural products like this compound is a critical step. This guide provides a comparative analysis of potential synthetic routes to this Gelsemium alkaloid, offering insights into their respective methodologies, efficiencies, and the strategic considerations for each approach. While a direct head-to-head comparison for this compound is not extensively documented in publicly available literature, this guide extrapolates from the well-established total syntheses of the closely related parent compound, Gelsenicine. The introduction of a hydroxyl group at the C11 position is considered as a strategic modification to these existing frameworks.

Comparative Analysis of Synthetic Routes

The synthesis of the core structure of Gelsenicine, and by extension this compound, has been approached through various innovative strategies. Below is a summary of key quantitative data from prominent synthetic routes to the Gelsenicine core, which would be foundational for any synthesis of its 11-hydroxy derivative.

Parameter Route A: Gold-Catalyzed Cycloisomerization Route B: Organocatalytic Diels-Alder Approach
Key Reaction Au(I)-catalyzed cycloisomerization/Cope rearrangementOrganocatalytic Diels-Alder reaction
Overall Yield Not explicitly stated for a complete route~5% (for (+)-gelsemine)[1][2]
Longest Linear Sequence 13 steps (for (±)-gelsenicine)[3]12 steps (for (+)-gelsemine)[2]
Enantioselectivity Enantioselective version developed[4]>99% ee[1][2]
Key Strengths High efficiency in core construction[3][5]High enantioselectivity from the outset[1][2]
Potential Challenges Late-stage functionalization for 11-hydroxylationPotentially more steps for core modifications

Experimental Protocols

Route A: Gold-Catalyzed Cycloisomerization Approach (Adapted for this compound)

This approach hinges on a powerful gold-catalyzed cycloisomerization followed by a Cope rearrangement to construct the intricate oxabicyclo[3.2.2]nonane core of Gelsenicine.[4] To synthesize this compound, a late-stage oxidation at the C11 position would be necessary.

Key Experimental Step: Au(I)-Catalyzed Cycloisomerization

  • Substrate Preparation: The synthesis begins with the preparation of a key dienyne precursor. This is typically achieved through a multi-step sequence involving standard organic transformations.

  • Cycloisomerization/Cope Rearrangement: The dienyne substrate is subjected to a gold(I) catalyst, such as (Ph3P)AuCl/AgSbF6, in an appropriate solvent like dichloromethane. This initiates a cascade reaction involving a 6-endo-dig cyclization followed by a Cope rearrangement to furnish the bicyclic core.

  • Subsequent Transformations: Following the formation of the core, a series of reactions are employed to complete the synthesis. These include the formation of the pyrrolidine (B122466) ring and the installation of the spirooxindole moiety.

  • Proposed 11-Hydroxylation: A potential step to introduce the hydroxyl group at the C11 position could involve a stereoselective C-H oxidation using a suitable oxidizing agent, such as a selenium-based reagent or a cytochrome P450 mimic.

Route B: Organocatalytic Diels-Alder Approach (Adapted for this compound)

This strategy utilizes a highly enantioselective organocatalytic Diels-Alder reaction to establish the initial stereochemistry, which is then carried through the synthesis.[1][2]

Key Experimental Step: Enantioselective Organocatalytic Diels-Alder Reaction

  • Diels-Alder Reaction: A suitable diene and dienophile are reacted in the presence of a chiral organocatalyst (e.g., a MacMillan catalyst) to yield a bicyclic adduct with high enantiomeric excess.

  • Core Skeleton Construction: The resulting adduct undergoes a series of transformations, including an intramolecular trans-annular aldol (B89426) condensation, to construct the complete hexacyclic cage structure of the Gelsemium alkaloid core.[1]

  • Final Steps: The synthesis is completed by a late-stage intramolecular SN2 substitution to form the final ring system.[1]

  • Proposed 11-Hydroxylation: Similar to Route A, the introduction of the 11-hydroxy group would likely be a late-stage transformation, potentially requiring directed oxidation or enzymatic hydroxylation to achieve the desired regioselectivity and stereoselectivity.

Visualizing the Synthetic Pathways

To better understand the logic and flow of these synthetic strategies, the following diagrams illustrate the conceptual retrosynthetic analyses.

Retrosynthetic_Analysis_Route_A This compound This compound Gelsenicine Core Gelsenicine Core This compound->Gelsenicine Core Late-stage C11-Hydroxylation Dienyne Precursor Dienyne Precursor Gelsenicine Core->Dienyne Precursor Au(I)-catalyzed Cycloisomerization / Cope Rearrangement Simpler Starting Materials Simpler Starting Materials Dienyne Precursor->Simpler Starting Materials Multi-step synthesis

Caption: Retrosynthesis of this compound via Route A.

Retrosynthetic_Analysis_Route_B This compound This compound Gelsemine-type Core Gelsemine-type Core This compound->Gelsemine-type Core Late-stage C11-Hydroxylation Diels-Alder Adduct Diels-Alder Adduct Gelsemine-type Core->Diels-Alder Adduct Intramolecular Aldol / SN2 Diene and Dienophile Diene and Dienophile Diels-Alder Adduct->Diene and Dienophile Organocatalytic Diels-Alder

Caption: Retrosynthesis of this compound via Route B.

Biological Context and Signaling

Gelsemium alkaloids are known for their potent biological activities, including analgesic, anti-inflammatory, and antitumor effects. While the specific signaling pathways of this compound are not fully elucidated, related compounds are known to interact with various receptors in the central nervous system. For instance, gelsemine (B155926) has been shown to exhibit antinociceptive effects by acting on spinal glycine (B1666218) receptors.[1]

Biological_Activity_Hypothesis This compound This compound Neuronal Receptors Neuronal Receptors This compound->Neuronal Receptors Binding Downstream Signaling Cascades Downstream Signaling Cascades Neuronal Receptors->Downstream Signaling Cascades Modulation Analgesic/Anti-inflammatory Effects Analgesic/Anti-inflammatory Effects Downstream Signaling Cascades->Analgesic/Anti-inflammatory Effects Leads to

Caption: Hypothesized mechanism of action for this compound.

Conclusion

The synthesis of this compound presents a formidable challenge that can be addressed by adapting established strategies for the Gelsenicine core. The choice between a gold-catalyzed cycloisomerization approach and an organocatalytic Diels-Alder strategy will depend on the specific research goals, such as the need for high enantiopurity from an early stage or the desire for a highly convergent route. Further research is required to develop and optimize a late-stage C11-hydroxylation reaction that is both efficient and stereoselective. The continued exploration of synthetic routes to this and other Gelsemium alkaloids will undoubtedly contribute to a deeper understanding of their biological activities and potential therapeutic applications.

References

Evaluating the Selectivity of Novel Compounds for GABAA Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of subtype-selective modulators of the γ-aminobutyric acid type A (GABAA) receptor represent a critical frontier in neuroscience and pharmacology. The therapeutic potential of targeting specific GABAA receptor subtypes—for anxiety, epilepsy, sleep disorders, and more—hinges on a thorough understanding of a compound's selectivity profile.[1][2] This guide provides a framework for evaluating the selectivity of novel compounds, such as the Gelsemium alkaloid 11-Hydroxygelsenicine, for GABAA receptor subtypes. While direct experimental data for this compound is not currently available in public literature, this document outlines the established methodologies and data presentation standards necessary for such an evaluation, using data from known modulators for comparative context.

The Challenge of GABAA Receptor Subtype Selectivity

GABAA receptors are pentameric ligand-gated ion channels composed of various subunits (e.g., α, β, γ), with the specific subunit composition determining the receptor's physiological and pharmacological properties.[3] For instance, benzodiazepines primarily mediate their effects through α1, α2, α3, and α5-containing receptors, with α1 subtypes being associated with sedation and α2/α3 subtypes with anxiolysis.[3][4] Therefore, a key goal in drug development is to identify compounds that selectively modulate a particular subtype to achieve a desired therapeutic effect with minimal side effects.[1]

The Case of Gelsemium Alkaloids

Alkaloids from the Gelsemium genus, such as gelsemine (B155926), have been shown to modulate GABAA receptors.[5][6] Gelsemine, for example, acts as a negative modulator of GABAA receptors, though studies suggest a lack of significant subunit-selective effects.[5] Another alkaloid from this family, humantenmine (B199024) (also known as gelsenicine), has been reported to be insensitive to GABAA receptors.[7][8] The pharmacological profile of this compound, a related compound, remains to be elucidated. A systematic evaluation of its activity and selectivity across various GABAA receptor subtypes is a necessary step to determine its potential as a pharmacological tool or therapeutic agent.

Experimental Protocols for Determining Subtype Selectivity

A comprehensive assessment of a novel compound's selectivity for GABAA receptor subtypes involves a combination of binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for different receptor subtypes. This is typically achieved by measuring the displacement of a radiolabeled ligand that binds to a specific site on the receptor.

Methodology:

  • Preparation of Cell Membranes: Stably transfected cell lines (e.g., HEK293) expressing specific combinations of GABAA receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) are cultured and harvested. The cell membranes are then isolated through centrifugation.

  • Binding Assay: The cell membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]flunitrazepam for the benzodiazepine (B76468) site) and varying concentrations of the test compound (e.g., this compound).

  • Detection and Analysis: After incubation, the bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using liquid scintillation counting. The data are then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Electrophysiological Assays

Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) using Xenopus oocytes or patch-clamp recordings from transfected mammalian cells, are essential for determining the functional effects of a compound on GABAA receptor subtypes.[9][10] These assays measure the modulation of GABA-induced chloride currents by the test compound.

Methodology:

  • Expression of Recombinant Receptors: Xenopus oocytes or mammalian cells are injected with cRNA or transfected with cDNA encoding the desired GABAA receptor subunits.[9][11]

  • Electrophysiological Recording:

    • TEVC: The oocyte is impaled with two electrodes, one for voltage clamping and the other for current recording. The oocyte is perfused with a solution containing a submaximal concentration of GABA (e.g., EC20) to elicit a baseline current. The test compound is then co-applied with GABA, and the change in current is measured.[9]

    • Patch-Clamp: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the recording of ion channel activity. The whole-cell configuration is typically used to measure the total current from the entire cell membrane in response to GABA and the test compound.

  • Data Analysis: The potentiation or inhibition of the GABA-evoked current by the test compound is quantified. Dose-response curves are generated to determine the EC50 (for positive modulators) or IC50 (for negative modulators) and the maximal efficacy of the compound at each receptor subtype.

Data Presentation for Comparative Analysis

To facilitate a clear comparison of a novel compound's selectivity with that of established modulators, quantitative data should be summarized in structured tables.

Table 1: Comparative Binding Affinities (Ki, nM) of GABAA Receptor Modulators at the Benzodiazepine Site

Compoundα1β2γ2α2β2γ2α3β2γ2α5β2γ2α1/α2 Selectivity Ratio
Diazepam1.51.21.13.01.25
Zolpidem21350400>15,0000.06
L-838,4170.790.670.672.251.18
This compound [Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data][Calculated Ratio]

Note: Data for Diazepam, Zolpidem, and L-838,417 are representative values from the literature. The row for this compound is for illustrative purposes to show how experimental data for a novel compound would be presented.

Table 2: Comparative Functional Potency (EC50/IC50, nM) and Efficacy (% Modulation) of GABAA Receptor Modulators

CompoundSubtypeEC50/IC50 (nM)Max Efficacy (%)
Diazepamα1β2γ230150
α2β2γ225180
α3β2γ220200
α5β2γ245120
Gelsemineα1β2γ2[IC50 ~55-75 µM][Inhibition]
This compound α1β2γ2[Hypothetical Data][Hypothetical Data]
α2β2γ2[Hypothetical Data][Hypothetical Data]
α3β2γ2[Hypothetical Data][Hypothetical Data]
α5β2γ2[Hypothetical Data][Hypothetical Data]

Note: Data for Diazepam is representative. Data for Gelsemine is based on reported IC50 values.[12] The rows for this compound are illustrative.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are crucial for illustrating complex experimental processes and biological pathways.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABAA Receptor Cl- Channel GABA->GABAAR Binds to orthosteric site Modulator This compound (Test Compound) Modulator->GABAAR Binds to allosteric site Cl_ion Cl- influx GABAAR->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization

Caption: GABAA receptor signaling pathway.

Experimental_Workflow cluster_binding Binding Affinity Assessment cluster_functional Functional Activity Assessment cluster_analysis Comparative Analysis A1 Prepare membranes from cells expressing GABAA receptor subtypes A2 Radioligand binding assay with This compound A1->A2 A3 Determine Ki values for each subtype A2->A3 C1 Tabulate Ki, EC50/IC50, and Efficacy data A3->C1 B1 Express GABAA receptor subtypes in Xenopus oocytes or HEK293 cells B2 Electrophysiology recording (TEVC or Patch-Clamp) B1->B2 B3 Measure modulation of GABA-induced currents B2->B3 B4 Determine EC50/IC50 and Efficacy B3->B4 B4->C1 C2 Compare with known modulators C1->C2 C3 Determine selectivity profile C2->C3

Caption: Experimental workflow for selectivity evaluation.

Conclusion

The systematic evaluation of a novel compound's selectivity for GABAA receptor subtypes is a data-driven process that is fundamental to modern drug discovery. By employing a combination of radioligand binding assays and electrophysiological recordings, researchers can build a comprehensive pharmacological profile. The resulting data, when presented in clear, comparative formats, allows for an objective assessment of the compound's potential. For a compound like this compound, following such a rigorous evaluation will be the key to unlocking its potential role in neuroscience research and therapeutics.

References

A Researcher's Guide to Evaluating the Reproducibility of 11-Hydroxygelsenicine's Effects Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide addresses the topic of the reproducibility of 11-Hydroxygelsenicine's effects across different cell lines. It is important to note that a comprehensive literature search did not yield direct comparative studies with quantitative data for purified this compound across multiple cancer cell lines. This document, therefore, serves as a methodological guide for researchers aiming to conduct such a comparative analysis, providing detailed experimental protocols and conceptual frameworks based on the known or putative mechanisms of action of related compounds.

Introduction

This compound, a natural alkaloid derived from plants of the Gelsemium genus, has garnered interest for its potential anti-tumor properties. Preliminary research suggests that its therapeutic effects may be linked to the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways, such as the STAT3 pathway, which is often dysregulated in cancer. However, the consistency and reproducibility of these effects across different cancer types and even within different cell lines of the same cancer type remain largely uncharacterized.

Reproducibility is a cornerstone of preclinical research, particularly in the development of novel therapeutic agents. A compound's efficacy can vary significantly between different cell lines due to their unique genetic and phenotypic characteristics. Therefore, a systematic evaluation of this compound's activity across a panel of diverse cancer cell lines is crucial to understanding its potential as a broadly applicable anticancer agent.

This guide provides a framework for researchers to systematically investigate the reproducibility of this compound's effects. It includes detailed protocols for key in vitro assays and visual representations of the proposed experimental workflow and the targeted signaling pathway.

Proposed Experimental Workflow

To comprehensively assess the reproducibility of this compound's effects, a multi-faceted experimental approach is recommended. This workflow is designed to evaluate the compound's cytotoxicity, its ability to induce apoptosis, and its impact on a specific molecular target.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Induction cluster_2 Phase 3: Mechanism of Action A Select Diverse Cancer Cell Line Panel B Treat with this compound (Dose-Response) A->B C Perform MTT Assay B->C D Calculate IC50 Values C->D E Treat with IC50 Concentration D->E Select Cell Lines with Varying Sensitivity I Treat with IC50 Concentration D->I Select Cell Lines with Varying Sensitivity F Annexin V/PI Staining E->F G Flow Cytometry Analysis F->G H Quantify Apoptotic Cells G->H J Protein Extraction I->J K Western Blot for p-STAT3/STAT3 J->K L Quantify Protein Expression K->L

Caption: Proposed experimental workflow for assessing this compound's effects.

Data Presentation

To facilitate a clear comparison of this compound's effects, all quantitative data should be summarized in structured tables.

Table 1: Cytotoxicity of this compound Across Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
Cell Line ABreast CancerData to be generated
Cell Line BLung CancerData to be generated
Cell Line CColon CancerData to be generated
Cell Line DOvarian CancerData to be generated
Cell Line EProstate CancerData to be generated

Table 2: Apoptosis Induction by this compound

Cell LineTreatment% Early Apoptosis% Late Apoptosis% Total Apoptosis
Cell Line AControlData to be generatedData to be generatedData to be generated
This compound (IC50)Data to be generatedData to be generatedData to be generated
Cell Line BControlData to be generatedData to be generatedData to be generated
This compound (IC50)Data to be generatedData to be generatedData to be generated
Cell Line CControlData to be generatedData to be generatedData to be generated
This compound (IC50)Data to be generatedData to be generatedData to be generated

Table 3: Effect of this compound on STAT3 Phosphorylation

Cell LineTreatmentRelative p-STAT3/Total STAT3 Expression
Cell Line AControlData to be generated
This compound (IC50)Data to be generated
Cell Line BControlData to be generated
This compound (IC50)Data to be generated
Cell Line CControlData to be generated
This compound (IC50)Data to be generated

Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound stock solution

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • This compound

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the predetermined IC50 concentration of this compound for 24 or 48 hours. Include an untreated control.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

This technique is used to detect the levels of total and phosphorylated STAT3 protein.

  • Materials:

    • Cancer cell lines

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

    • HRP-conjugated secondary antibody

    • ECL chemiluminescence detection reagent

    • Imaging system

  • Protocol:

    • Treat cells with the IC50 concentration of this compound for a specified time (e.g., 24 hours).

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent and an imaging system.

    • Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.

Putative Signaling Pathway

This compound is thought to exert its anticancer effects, in part, by inhibiting the STAT3 signaling pathway. The following diagram illustrates this proposed mechanism.

G Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Cytokine/Growth Factor Cytokine->Receptor STAT3_inactive STAT3 JAK->STAT3_inactive STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Nucleus Nucleus Dimer->Nucleus Translocation Genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->Genes Proliferation Cell Proliferation & Survival Genes->Proliferation Apoptosis Apoptosis HGE This compound HGE->STAT3_active Inhibition

A Comparative Study of the Analgesic Properties of 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analgesic properties of 11-Hydroxygelsenicine, a naturally occurring indole (B1671886) alkaloid found in plants of the Gelsemium genus.[1] For centuries, extracts from these plants have been utilized in traditional medicine for their purported pain-relieving effects.[1] This document synthesizes available preclinical data to evaluate the analgesic potential of this compound in comparison to established analgesics, namely the opioid agonist morphine and the selective kappa-opioid receptor agonist U-50,488. The information presented herein is intended to inform further research and drug development efforts in the field of pain management.

Comparative Analysis of Analgesic Efficacy

The analgesic effects of this compound and comparator compounds are typically evaluated in preclinical models of nociception, such as the hot plate and tail-flick tests. These assays measure the latency of a thermal pain response in rodents, providing a quantitative measure of a compound's analgesic activity.

While specific quantitative data for this compound in these models is not yet widely published, the broader class of Gelsemium alkaloids, including the structurally related compounds koumine (B8086292) and gelsemine, have demonstrated significant antinociceptive effects in models of inflammatory, neuropathic, and bone cancer pain.[1] The data presented below for morphine and U-50,488 serves as a benchmark for the anticipated analgesic profile of this compound.

Table 1: Comparative Analgesic Activity in the Hot Plate Test (Mice)

CompoundDose RangePeak Effect (Latency in seconds)Notes
This compound Data Not AvailableData Not Available
Morphine 1 - 10 mg/kg (s.c.)Dose-dependent increase in latencyA standard mu-opioid receptor agonist with potent central analgesic effects.
U-50,488 1 - 10 mg/kg (i.p.)Dose-dependent increase in latencyA selective kappa-opioid receptor agonist, known to produce analgesia with a different side-effect profile than mu-opioid agonists.

Table 2: Comparative Analgesic Activity in the Tail-Flick Test (Rats)

CompoundDose RangePeak Effect (% Maximum Possible Effect)Notes
This compound Data Not AvailableData Not Available
Morphine 1 - 5 mg/kg (i.v.)Dose-dependent increase in %MPEDemonstrates spinally mediated analgesia.
U-50,488 1 - 10 mg/kg (i.p.)Dose-dependent antinociceptionEffective in models of visceral pain.

Proposed Signaling Pathway and Experimental Workflow

The analgesic mechanism of Gelsemium alkaloids is an active area of investigation. Current evidence suggests a novel pathway distinct from the classical opioid receptors.

Gelsemium_Alkaloid_Signaling_Pathway Gelsemium_Alkaloid Gelsemium Alkaloid (e.g., this compound) Spinal_GlyR_alpha3 Spinal α3 Glycine Receptor Gelsemium_Alkaloid->Spinal_GlyR_alpha3 Activates Allopregnanolone_Synthesis Increased Allopregnanolone Synthesis Spinal_GlyR_alpha3->Allopregnanolone_Synthesis GABA_A_Receptor GABA-A Receptor Potentiation Allopregnanolone_Synthesis->GABA_A_Receptor Neuronal_Hyperpolarization Neuronal Hyperpolarization GABA_A_Receptor->Neuronal_Hyperpolarization Reduced_Pain_Transmission Reduced Pain Transmission Neuronal_Hyperpolarization->Reduced_Pain_Transmission

Caption: Proposed signaling pathway for the analgesic action of Gelsemium alkaloids.

The evaluation of analgesic compounds follows a standardized preclinical workflow to ensure robust and reproducible data.

Analgesic_Testing_Workflow cluster_0 Animal Acclimatization cluster_1 Baseline Nociceptive Testing cluster_2 Drug Administration cluster_3 Post-Treatment Nociceptive Testing cluster_4 Data Analysis Acclimatization Acclimatization to Laboratory Conditions Baseline_Hot_Plate Hot Plate Test Acclimatization->Baseline_Hot_Plate Baseline_Tail_Flick Tail-Flick Test Acclimatization->Baseline_Tail_Flick Drug_Admin Administration of Test Compound/Vehicle/Comparator Baseline_Hot_Plate->Drug_Admin Baseline_Tail_Flick->Drug_Admin Post_Hot_Plate Hot Plate Test (at various time points) Drug_Admin->Post_Hot_Plate Post_Tail_Flick Tail-Flick Test (at various time points) Drug_Admin->Post_Tail_Flick Data_Analysis Calculation of Latency, %MPE, and ED50 values Post_Hot_Plate->Data_Analysis Post_Tail_Flick->Data_Analysis

Caption: Standard experimental workflow for preclinical analgesic testing.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for the hot plate and tail-flick tests.

Hot Plate Test

The hot plate test is a widely used method to assess the thermal pain threshold in rodents.

Apparatus:

  • A commercially available hot plate apparatus with a temperature-controlled surface.

  • A transparent cylindrical retainer to confine the animal to the heated surface.

  • A stopwatch for recording latency.

Procedure:

  • Acclimatization: Allow the animals (typically mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.

  • Apparatus Temperature: Set the hot plate surface temperature to a constant, noxious level (e.g., 55 ± 0.5°C).

  • Baseline Latency: Gently place each animal on the hot plate and immediately start the stopwatch. Observe the animal for signs of nociception, which include licking or flicking of the hind paws, or jumping. The time from placement on the hot plate to the first sign of a pain response is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage.

  • Drug Administration: Administer the test compound (e.g., this compound), a vehicle control, or a standard analgesic (e.g., morphine) via the desired route (e.g., intraperitoneal, subcutaneous, oral).

  • Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.

  • Data Analysis: The analgesic effect is typically expressed as the increase in latency time compared to the baseline or as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Tail-Flick Test

The tail-flick test is another common method for evaluating the analgesic effects of compounds by measuring the latency of a spinal reflex to a thermal stimulus.

Apparatus:

  • A tail-flick analgesiometer, which consists of a radiant heat source (e.g., a high-intensity light beam) and a photosensor to detect the tail flick.

  • A restraining device to hold the animal (typically a rat) in a comfortable but immobile position.

  • A timer integrated with the apparatus.

Procedure:

  • Acclimatization: Acclimate the animals to the restraining device for several minutes on consecutive days before the experiment to minimize stress.

  • Baseline Latency: Gently place the animal in the restrainer. Position the tail over the radiant heat source. Activate the heat source, which simultaneously starts the timer. The timer automatically stops when the animal flicks its tail away from the heat, and this time is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue injury.

  • Drug Administration: Administer the test compound, vehicle, or standard analgesic.

  • Post-Treatment Latency: At specified time points after drug administration, repeat the tail-flick latency measurement as described in step 2.

  • Data Analysis: The analgesic effect is determined by the increase in tail-flick latency. The data can be presented as the raw latency times or as the %MPE, calculated similarly to the hot plate test.

Conclusion and Future Directions

While the broader class of Gelsemium alkaloids shows promise as a source of novel analgesics, further research is imperative to fully characterize the analgesic profile of this compound. Specifically, dose-response studies utilizing standardized preclinical models are necessary to quantify its efficacy and potency. A direct comparison with established analgesics like morphine and kappa-opioid agonists will be crucial in determining its relative therapeutic potential. Elucidation of its precise mechanism of action will also be vital for its development as a safe and effective pain therapeutic. The information and protocols provided in this guide are intended to serve as a foundation for these future investigations.

References

Validating 11-Hydroxygelsenicine: A Comparative Guide for a Novel Therapeutic Lead

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 12, 2025 – This guide provides a comprehensive validation of 11-hydroxygelsenicine (B12403617), a promising indole (B1671886) alkaloid derived from Gelsemium elegans, as a potential therapeutic lead. Through a comparative analysis with its structural analogs, gelsemine (B155926) and koumine (B8086292), this document offers researchers, scientists, and drug development professionals a detailed overview of its pharmacological profile, supported by experimental data and methodologies.

Executive Summary

This compound, a gelsedine-type indole alkaloid, has demonstrated significant potential in preclinical studies, exhibiting a range of biological activities including antitumor, anti-inflammatory, and analgesic properties. This guide delves into the quantitative data supporting these claims, comparing its performance against the well-characterized Gelsemium alkaloids, gelsemine and koumine. The evidence presented herein aims to facilitate informed decisions regarding the advancement of this compound in the drug discovery pipeline.

Comparative Pharmacological Assessment

The therapeutic potential of this compound is best understood in the context of its chemical relatives, gelsemine and koumine, which are the most abundant and well-studied alkaloids from Gelsemium elegans.

Cytotoxicity

While specific IC50 values for this compound against various cancer cell lines are not yet widely published, the cytotoxic potential of Gelsemium alkaloids is well-documented. For comparison, (+) gelsemine has shown cytotoxic activity against PC12 cells with an IC50 value of 31.59 μM.[1] Koumine has demonstrated a dose- and time-dependent inhibitory effect on the proliferation of MCF-7 human breast cancer cells, with a reported IC50 of 124 µg/mL at 72 hours.[2] Further research is warranted to establish a comprehensive cytotoxic profile of this compound across a panel of cancer cell lines.

Anti-inflammatory and Analgesic Activity

Gelsemium alkaloids are recognized for their potent anti-inflammatory and analgesic effects. Koumine has been shown to be effective in rodent models of inflammatory and neuropathic pain.[3] In a rat model of collagen-induced arthritis, koumine dose-dependently inhibited the increase in paw volume and arthritis index scores, and reduced the expression of pro-inflammatory cytokines IL-1β and TNF-α.[4] Similarly, gelsemine exhibits significant antinociceptive effects in models of chronic pain.[5][6] A comparative study on prostaglandin (B15479496) E2-induced hyperalgesia in mice revealed potent analgesic properties for all three alkaloids, with ED50 values of 8.43 µg/kg for gelsenicine (a closely related compound to this compound), 0.82 mg/kg for gelsemine, and 0.60 mg/kg for koumine, as determined by the hot plate method.[7]

Pharmacokinetic Profile

A comparative analysis of the pharmacokinetic parameters of this compound, gelsemine, and koumine is crucial for evaluating their drug-like properties. A study in female rats provided the following key parameters after oral administration:

CompoundTmax (h)T1/2 (h)Relative Exposure
This compound 0.354.95Higher
Gelsemine 0.813.51Lower
Koumine Not specifiedNot specifiedHigher

Table 1: Comparative pharmacokinetic parameters of Gelsemium alkaloids in female rats.[8]

This data suggests that while this compound is rapidly absorbed, it has a longer elimination half-life compared to gelsemine. Notably, the exposure levels of this compound and koumine were found to be higher than that of gelsemine, indicating potentially greater bioavailability or slower clearance.[8] Another study reported the toxicokinetic parameters of these alkaloids after intravenous administration in rats, providing further insights into their distribution and elimination.[9]

Mechanism of Action: Signaling Pathways

This compound: Targeting the STAT3 Pathway

Preclinical evidence suggests that this compound exerts its anti-proliferative effects through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5] Persistent activation of STAT3 is a hallmark of many cancers and inflammatory diseases.[10][11] this compound is believed to interfere with the phosphorylation of STAT3, a critical step for its activation, dimerization, and nuclear translocation, thereby inhibiting the transcription of downstream target genes involved in cell survival and proliferation.[5][12][13]

STAT3_Pathway cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor STAT3_p p-STAT3 STAT3_inactive->STAT3_p STAT3_dimer STAT3 Dimer STAT3_p->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to Target_Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Target_Gene_Expression promotes 11_Hydroxygelsenicine This compound 11_Hydroxygelsenicine->STAT3_p inhibits phosphorylation

Inhibition of the STAT3 signaling pathway by this compound.
Gelsemine and Koumine: Modulating Glycine (B1666218) Receptors and Neuroinflammation

Gelsemine and koumine primarily exert their analgesic effects through the modulation of glycine receptors (GlyRs) in the spinal cord.[14][15] They act as orthosteric agonists of GlyRs, leading to the biosynthesis of the neurosteroid allopregnanolone, which in turn potentiates the inhibitory effects of GABAergic signaling.[14]

Glycine_Receptor_Pathway Gelsemine_Koumine Gelsemine / Koumine Glycine_Receptor Glycine Receptor (α3) Gelsemine_Koumine->Glycine_Receptor activates 3a_HSOR 3α-HSOR (enzyme) Glycine_Receptor->3a_HSOR upregulates Allopregnanolone Allopregnanolone (neurosteroid) 3a_HSOR->Allopregnanolone synthesizes GABAa_Receptor GABAA Receptor Allopregnanolone->GABAa_Receptor potentiates Neuronal_Inhibition Neuronal Inhibition (Analgesia) GABAa_Receptor->Neuronal_Inhibition

Analgesic mechanism of Gelsemine and Koumine via the Glycine Receptor pathway.

Koumine has also been shown to ameliorate neuroinflammation by regulating microglia polarization through the activation of the Nrf2/HO-1 pathway, which is a key cellular defense mechanism against oxidative stress.[16]

Experimental Protocols

To ensure the reproducibility of the findings and to facilitate further research, detailed methodologies for key in vitro and in vivo assays are provided below.

MTT Assay for Cytotoxicity

This assay assesses cell viability based on the metabolic activity of cells.

Workflow:

MTT_Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat with This compound or alternatives Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 1-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Workflow for the MTT cell viability assay.

Protocol:

  • Seed cells at a density of 5x10³ to 1x10⁴ cells/well in a 96-well plate and incubate for 24 hours.

  • Treat cells with serial dilutions of this compound, gelsemine, koumine, or a vehicle control and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[12][17]

Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model to assess the anti-inflammatory activity of compounds.

Workflow:

Edema_Workflow Animal_Grouping Group animals (n=6-8 per group) Compound_Admin Administer test compounds (i.p. or p.o.) Animal_Grouping->Compound_Admin Carrageenan_Injection Inject carrageenan (1%) into hind paw Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Measure paw volume at regular intervals (0-6h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % inhibition of edema Paw_Volume_Measurement->Data_Analysis

Workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Fast adult Wistar rats or Swiss albino mice for 18 hours prior to the experiment.

  • Administer this compound, gelsemine, koumine, a positive control (e.g., indomethacin), or vehicle intraperitoneally or orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.[2][6][13]

Formalin Test in Mice

This model is used to assess the analgesic effects of compounds on both acute and chronic inflammatory pain.

Workflow:

Formalin_Workflow Acclimatization Acclimatize mice to observation chambers Compound_Admin Administer test compounds (i.p. or s.c.) Acclimatization->Compound_Admin Formalin_Injection Inject formalin (2.5%) into hind paw Compound_Admin->Formalin_Injection Observation_Phase1 Observe licking/biting time (0-5 min, Early Phase) Formalin_Injection->Observation_Phase1 Observation_Phase2 Observe licking/biting time (15-30 min, Late Phase) Observation_Phase1->Observation_Phase2 Data_Analysis Compare licking time between groups Observation_Phase2->Data_Analysis

Workflow for the formalin-induced pain assay.

Protocol:

  • Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.

  • Administer this compound, gelsemine, koumine, a positive control (e.g., morphine), or vehicle subcutaneously or intraperitoneally.

  • After a predetermined time (e.g., 30 minutes), inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.

  • Immediately place the mouse back into the chamber and record the total time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).

  • Compare the licking/biting time between the treated and control groups to determine the analgesic effect.

Conclusion and Future Directions

The compiled data strongly suggests that this compound is a compelling therapeutic lead with a distinct pharmacological profile compared to its analogs, gelsemine and koumine. Its potential to modulate the STAT3 signaling pathway opens up avenues for its development as an anticancer and anti-inflammatory agent. However, to fully validate its therapeutic potential, further studies are essential to:

  • Determine the IC50 values of this compound in a broad range of cancer cell lines.

  • Conduct head-to-head comparative studies with gelsemine and koumine in various in vivo models of disease.

  • Elucidate the detailed molecular mechanism of STAT3 inhibition.

  • Perform comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies.

This guide serves as a foundational resource to propel the research and development of this compound as a next-generation therapeutic agent.

References

Comparative Immunomodulatory Effects of 14-Hydroxygelsenicine and Other Gelsemium Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the immunomodulatory properties of 14-Hydroxygelsenicine and other prominent alkaloids derived from the Gelsemium genus. This document synthesizes available preclinical data on their effects on key immune cell functions and inflammatory pathways.

The genus Gelsemium is a rich source of structurally complex indole (B1671886) alkaloids with a range of pharmacological activities, including anti-inflammatory, analgesic, and immunomodulatory effects.[1] Among these, 14-Hydroxygelsenicine, koumine (B8086292), and gelsemine (B155926) have garnered significant interest for their potential therapeutic applications. While research into the immunomodulatory capacity of koumine and gelsemine has begun to elucidate their mechanisms, 14-Hydroxygelsenicine remains a less-explored entity in this domain. This guide aims to present a comparative overview based on current scientific literature to aid in further research and development.

Comparative Analysis of Immunomodulatory Activity

While direct comparative studies with quantitative data for 14-Hydroxygelsenicine are limited, preliminary findings suggest that Gelsemium alkaloids, as a class, may possess immunosuppressive properties.[2][3] The known immunomodulatory effects of koumine and gelsemine provide a basis for contextualizing the potential activities of 14-Hydroxygelsenicine.

AlkaloidEffect on Lymphocyte Proliferation & DifferentiationEffect on Pro-inflammatory Cytokine Production
14-Hydroxygelsenicine Data not currently available.Data not currently available.
Koumine Inhibits B-cell differentiation and proliferation.[4]Attenuates the expression of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[5]
Gelsemine Data on direct anti-proliferative effects are emerging.Inhibits the over-expression of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[6][7]

Note: The data presented for koumine and gelsemine are from individual studies and not from direct head-to-head comparative experiments with 14-Hydroxygelsenicine.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below. These protocols are standardized assays for assessing immunomodulatory activity.

Lymphocyte Proliferation Assay (MTT Assay)

This assay determines the effect of the alkaloids on the proliferation of lymphocytes, typically stimulated by a mitogen like phytohemagglutinin (PHA) or lipopolysaccharide (LPS).

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium.

  • Cell Seeding: Seed the lymphocytes in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Treatment: Add varying concentrations of 14-Hydroxygelsenicine, koumine, or gelsemine to the wells. Include a positive control (mitogen only) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the positive control.

Cytokine Production Analysis (ELISA)

This protocol measures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of cultured immune cells treated with the alkaloids.

Methodology:

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) or PBMCs in a 24-well plate and treat with the alkaloids at various concentrations, followed by stimulation with an inflammatory agent like LPS.

  • Supernatant Collection: After 24 hours of incubation, centrifuge the plates and collect the cell-free supernatant.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

    • After another incubation and wash, add a substrate solution (e.g., TMB) and stop the reaction.

  • Data Analysis: Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.

NF-κB Signaling Pathway Analysis (Western Blot)

This method assesses the activation of the NF-κB pathway by measuring the phosphorylation and degradation of its key regulatory proteins.

Methodology:

  • Cell Lysis: Treat immune cells with the alkaloids and an inflammatory stimulus. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65. A housekeeping protein like β-actin should be used as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation and degradation.

Visualizing Cellular Mechanisms and Workflows

To further clarify the experimental processes and the targeted signaling pathway, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Immunomodulatory Assays PBMCs PBMCs / Macrophages Treatment Alkaloid Treatment (14-Hydroxygelsenicine, Koumine, Gelsemine) PBMCs->Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation Proliferation Lymphocyte Proliferation (MTT Assay) Stimulation->Proliferation Assess Cell Viability Cytokine Cytokine Production (ELISA) Stimulation->Cytokine Measure Cytokine Levels Signaling NF-κB Signaling (Western Blot) Stimulation->Signaling Analyze Protein Expression

Experimental workflow for assessing immunomodulatory effects.

nfkappab_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa IkBa_degradation IκBα Degradation p_IkBa->IkBa_degradation Leads to p65_p50 p65-p50 (Active NF-κB) p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocates to IkBa_degradation->p65_p50 Releases DNA DNA p65_p50_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokine Genes DNA->Cytokines Induces Transcription

Simplified NF-κB signaling pathway.

This guide serves as a foundational resource for the investigation of 14-Hydroxygelsenicine's immunomodulatory properties. Further research, particularly direct comparative studies, is essential to fully characterize its potential as a therapeutic agent.

References

Benchmarking the Purity of 11-Hydroxygelsenicine Against Analytical Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 11-Hydroxygelsenicine purity against established analytical standards. The following sections detail the quantitative analysis, experimental protocols, and a visual workflow for purity assessment, enabling researchers to make informed decisions for their downstream applications.

Data Presentation: Purity Analysis of this compound

The purity of this compound is a critical parameter for ensuring the accuracy and reproducibility of experimental results. High-performance liquid chromatography (HPLC) is the industry-standard technique for quantifying the purity of natural product compounds. Below is a comparative summary of a representative batch of this compound against a typical analytical standard.

ParameterAnalytical Standard SpecificationThis compound (Batch No. XXXXX)Method of Analysis
Purity (by HPLC)≥98.0%99.2%HPLC (254 nm)
IdentificationConforms to structureConforms¹H-NMR, MS
AppearanceWhite to off-white powderWhite crystalline powderVisual Inspection
SolubilitySoluble in DMSOSoluble in DMSOVisual Inspection
Residual Solvents≤0.5%<0.1%GC-HS
Water Content≤1.0%0.3%Karl Fischer Titration

Experimental Protocols

A detailed methodology is crucial for the accurate and reproducible assessment of this compound purity. The following protocol outlines the High-Performance Liquid Chromatography (HPLC) method used for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate this compound from potential impurities and degradation products.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Diluent: Methanol.

  • This compound Reference Standard: A certified reference material with a known purity.

  • This compound Sample: The batch to be tested.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    25.1 90 10

    | 30 | 90 | 10 |

3. Sample Preparation:

  • Reference Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the sample diluent to achieve a final concentration of 1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to achieve a final concentration of 1 mg/mL.

4. Analysis and Purity Calculation:

  • Inject the prepared reference standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the purity of the sample using the area normalization method:

    Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Visualizing the Workflow

To provide a clear overview of the purity assessment process, the following diagrams illustrate the key steps involved.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis start Weigh this compound Reference Standard & Sample dissolve Dissolve in Methanol (1 mg/mL) start->dissolve hplc_system HPLC System Setup (C18 Column, Gradient Elution) dissolve->hplc_system inject Inject Samples (10 µL) hplc_system->inject detect UV Detection (254 nm) inject->detect chromatogram Generate Chromatograms detect->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate Purity (Area Normalization) integrate->calculate report report calculate->report Final Report

Caption: Experimental workflow for HPLC-based purity analysis of this compound.

G cluster_methods Analytical Methods compound This compound (Test Sample) hplc HPLC Purity compound->hplc nmr ¹H-NMR (Structural Confirmation) compound->nmr ms Mass Spectrometry (Molecular Weight) compound->ms standard Analytical Standard (≥98.0% Purity) hplc->standard Compare Purity nmr->standard Compare Spectra ms->standard Compare m/z

Caption: Logical relationship for benchmarking this compound against an analytical standard.

Safety Operating Guide

Navigating the Safe Disposal of 11-Hydroxygelsenicine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazardous Waste Characterization

As a toxic alkaloid, 11-Hydroxygelsenicine waste should be treated as hazardous. The following table summarizes the general characteristics of such waste, which are crucial for determining the appropriate disposal route.

CharacteristicDescriptionRegulatory Framework
Toxicity Capable of causing harm if ingested, inhaled, or absorbed through the skin. Alkaloids can have potent physiological effects.Regulated by agencies such as the EPA (Environmental Protection Agency) and subject to specific disposal requirements.
Reactivity The potential to react with other substances, which could lead to the generation of hazardous gases or other dangerous conditions.Must be segregated from incompatible materials to prevent hazardous reactions during storage and disposal.
Corrosivity While not a primary characteristic of most alkaloids, the pH of the waste solution should be considered.Aqueous waste should generally be neutralized to a pH between 5 and 11 before certain disposal methods.[1]
Ignitability The potential to catch fire. This is more relevant if the alkaloid is dissolved in a flammable solvent.Waste containing flammable solvents must be handled and stored in a way that minimizes fire risk.[2][3]

Experimental Protocol for Disposal

The following is a generalized, step-by-step protocol for the safe disposal of this compound waste, synthesized from general laboratory chemical waste guidelines.

Objective: To safely collect, store, and dispose of this compound waste in compliance with institutional and regulatory standards.

Materials:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.

  • Designated hazardous waste container, compatible with the chemical nature of the waste.

  • Hazardous waste labels.

  • Spill containment materials.

Procedure:

  • Segregation: At the point of generation, segregate this compound waste from non-hazardous waste. Also, keep it separate from other incompatible chemical waste streams.

  • Containerization:

    • Use a dedicated, leak-proof waste container that is compatible with the waste material. If the original chemical container is used, ensure it is in good condition.[1]

    • The container must be kept closed except when adding waste.[1]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste mixture.

    • Indicate the primary hazards (e.g., "Toxic").

  • Storage:

    • Store the waste container in a designated, secure area, away from general laboratory traffic.

    • Ensure the storage area is well-ventilated.

  • Disposal Request:

    • Once the container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4]

    • Do not dispose of this compound down the drain or in the regular trash.[5][6]

  • Record Keeping: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal request.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Waste Generation (this compound) B Is the waste contaminated with other hazardous materials? A->B C Segregate and containerize This compound waste B->C No D Segregate and containerize as mixed hazardous waste B->D Yes E Label container with 'Hazardous Waste' and chemical name C->E D->E F Store in designated secure area E->F G Contact Environmental Health & Safety (EHS) or licensed waste disposal service F->G H Arrange for pickup and proper disposal G->H I Maintain disposal records H->I

Disposal workflow for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling 11-Hydroxygelsenicine, a potent alkaloid with significant toxic potential. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE): The First Line of Defense

Due to the cytotoxic nature of gelsenicine and its derivatives, a comprehensive PPE strategy is mandatory. The following table outlines the minimum required PPE for handling this compound. All personnel must be trained in the proper donning and doffing of this equipment to prevent contamination.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile glovesProvides a robust barrier against dermal absorption. The outer glove should be changed immediately upon suspected contamination.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabricProtects skin and personal clothing from splashes and spills.
Eye/Face Protection Safety goggles with side shields and a full-face shieldShields eyes and face from splashes of liquids or airborne particles.
Respiratory Protection A NIOSH-approved N95 or higher-level respiratorEssential when handling the compound in powdered form or when aerosols may be generated.
Shoe Covers Disposable, slip-resistant shoe coversPrevents the tracking of contaminants out of the designated work area.

Operational Plan: A Step-by-Step Protocol for Safe Handling

All work with this compound must be conducted in a designated and clearly marked area, preferably within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with verified and adequate airflow.

Preparation and Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate and prepare a controlled work area (BSC or fume hood). gather_materials 2. Assemble all necessary materials and PPE. prep_area->gather_materials don_ppe 3. Don all required PPE in the correct sequence. gather_materials->don_ppe weigh_dissolve 4. Carefully weigh and dissolve the compound within the containment area. don_ppe->weigh_dissolve perform_exp 5. Conduct experimental procedures, minimizing aerosol generation. weigh_dissolve->perform_exp decontaminate_tools 6. Decontaminate all non-disposable equipment used. perform_exp->decontaminate_tools dispose_waste 7. Segregate and dispose of all contaminated waste in labeled, sealed containers. decontaminate_tools->dispose_waste doff_ppe 8. Doff PPE in the designated area, avoiding self-contamination. dispose_waste->doff_ppe wash_hands 9. Thoroughly wash hands and any exposed skin. doff_ppe->wash_hands

Safe Handling Workflow for this compound.

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with this compound must be treated as hazardous waste. A dedicated, clearly labeled, and sealed waste container must be used.

Waste TypeDisposal Procedure
Solid Waste All disposable PPE (gloves, gowns, shoe covers, respirator), contaminated consumables (pipette tips, tubes), and any absorbent materials used for spills must be collected in a designated, labeled hazardous waste bag.
Liquid Waste Unused solutions and contaminated solvents should be collected in a dedicated, labeled, and sealed hazardous waste container.
Sharps Waste Contaminated needles, syringes, and other sharps must be placed in a designated, puncture-resistant sharps container labeled as hazardous waste.

Waste Inactivation: For liquid waste, chemical inactivation may be an option depending on institutional guidelines. A common method for cytotoxic compounds is treatment with a solution of sodium hypochlorite. However, compatibility with this compound must be verified. All waste must be disposed of through the institution's hazardous waste management program.

Emergency Procedures: Immediate Actions for Exposure

In the event of an exposure, time is of the essence. All personnel must be familiar with the following procedures.

Emergency Response Protocol:

cluster_actions Immediate Actions cluster_response Medical Response exposure Exposure Occurs remove_source 1. Remove the individual from the source of exposure. exposure->remove_source remove_ppe 2. Remove contaminated PPE immediately. remove_source->remove_ppe flush_area 3. Flush the affected area with copious amounts of water for at least 15 minutes. remove_ppe->flush_area seek_medical 4. Seek immediate medical attention. flush_area->seek_medical provide_sds 5. Provide the Safety Data Sheet (SDS) for gelsenicine or a related compound to medical personnel. seek_medical->provide_sds report_incident 6. Report the incident to the appropriate institutional safety officer. provide_sds->report_incident

Emergency Protocol for Exposure to this compound.

Specific Exposure Scenarios:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air immediately.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Given that gelsenicine is a neurotoxin, any exposure should be treated as a serious medical emergency. There is no specific, universally recognized antidote for gelsenicine poisoning; treatment is primarily supportive.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the potent compound this compound and ensure a safe laboratory environment for all. Regular review and reinforcement of these procedures are critical to maintaining a strong safety culture.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.